Dicyclopentyldichlorosilane
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
dichloro(dicyclopentyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Cl2Si/c11-13(12,9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMVGLWQJKLGKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si](C2CCCC2)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446128 | |
| Record name | Dicyclopentyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139147-73-2 | |
| Record name | 1,1′-(Dichlorosilylene)bis[cyclopentane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139147-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorodicyclopentylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139147732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicyclopentyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorodicyclopentylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dicyclopentyldichlorosilane: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 139147-73-2
An In-depth Technical Guide
This technical guide provides a comprehensive overview of dicyclopentyldichlorosilane, a versatile organosilicon compound. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, outlines a detailed experimental protocol for its synthesis, discusses its applications with a focus on organic and pharmaceutical synthesis, and provides essential safety and handling information.
Chemical and Physical Properties
This compound is a transparent liquid with the chemical formula C₁₀H₁₈Cl₂Si.[1][2] It is a member of the halosilane family of organic silicon compounds.[1] The defining feature of its molecular structure is a central silicon atom bonded to two chlorine atoms and two cyclopentyl groups.
A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Unit | Source(s) |
| Molecular Weight | 237.24 | g/mol | [1][2][3][4] |
| Boiling Point | 264.855 | °C (at 760 mmHg) | [1] |
| Flash Point | 108.852 | °C | [1] |
| Density | 1.096 | g/mL | [1] |
| Refractive Index | 1.491 | [1] | |
| Vapor Density | 0.016 | mmHg (at 25 °C) | [1] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved via a Grignard reaction, a well-established method in organometallic chemistry. The following protocol is a detailed methodology based on principles described in the scientific literature.[5]
Objective: To synthesize this compound from tetrachlorosilane and a cyclopentyl magnesium halide Grignard reagent.
Materials:
-
Tetrachlorosilane (SiCl₄)
-
Magnesium turnings
-
Cyclopentyl halide (e.g., cyclopentyl bromide or chloride)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)
-
Distillation apparatus
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried to exclude moisture.
-
In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen/argon inlet, place magnesium turnings.
-
Add a small crystal of iodine to the flask to help initiate the reaction.
-
Prepare a solution of cyclopentyl halide in anhydrous diethyl ether or THF.
-
Add a small amount of the cyclopentyl halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining cyclopentyl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction of the magnesium. The resulting solution is the cyclopentyl magnesium halide Grignard reagent.
-
-
Reaction with Tetrachlorosilane:
-
In a separate, dry, three-necked flask under an inert atmosphere, prepare a solution of tetrachlorosilane in anhydrous diethyl ether or THF.
-
Cool the tetrachlorosilane solution in an ice bath.
-
Slowly add the prepared Grignard reagent to the tetrachlorosilane solution via a dropping funnel with vigorous stirring. A 2:1 molar ratio of the Grignard reagent to tetrachlorosilane is required.
-
The reaction is exothermic; maintain the temperature of the reaction mixture between 20 to 100 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours or gently reflux to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
After the reaction is complete, the precipitated magnesium salts are removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate by distillation.
-
The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.
-
Applications in Organic and Pharmaceutical Synthesis
While direct applications of this compound in drug molecules are not widely documented, its significance lies in its role as a precursor to other valuable organosilicon compounds, particularly silylating agents.
Precursor to Silylating Agents
This compound can be readily converted to dicyclopentyldialkoxysilanes, such as dicyclopentyldimethoxysilane.[5] These dialkoxysilanes are effective bifunctional silylating agents.[6] Silylating agents are crucial in organic synthesis for the temporary protection of reactive functional groups, such as hydroxyl, amino, and carboxyl groups.[3][7] This protection prevents unwanted side reactions during chemical transformations.[7]
In the context of drug development, the synthesis of complex pharmaceutical molecules often requires a multi-step approach where protecting groups are essential.[8][9][10] The bulky cyclopentyl groups in this compound-derived silylating agents can offer unique steric and electronic properties, potentially providing selectivity in reactions where other silylating agents like tert-butyldimethylchlorosilane may not be suitable.[5] Bifunctional silylating agents are particularly useful for protecting two adjacent hydroxyl groups and have found applications in the development of nucleic acid anticancer agents and anti-HIV drugs.[6]
Role in Catalysis
The derivative, dicyclopentyldimethoxysilane, is also utilized as an external donor in Ziegler-Natta catalyst systems for the polymerization of propylene. While this application is primarily in materials science, the principles of stereoselective catalysis are of interest in pharmaceutical manufacturing for controlling the chirality of drug molecules.
Safety and Handling
This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions. The following information is a summary of key safety data.
Hazard Statements:
-
Causes severe skin burns and eye damage.
-
Toxic to aquatic life with long-lasting effects.
Precautionary Statements:
-
Do not breathe dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Avoid release to the environment.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Keep away from sources of ignition.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Reacts violently with water.
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a valuable organosilicon compound with significant potential as a precursor in specialized chemical syntheses. For researchers and professionals in drug development, its utility lies in its conversion to bifunctional silylating agents that can offer unique advantages in the protection of reactive functional groups during the synthesis of complex pharmaceutical molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective application in research and development.
References
- 1. Organofunctional Silanes. What they are, how they work, where to use them. [garzantispecialties.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP0460590A1 - Dicyclopentyldialkoxy silanes - Google Patents [patents.google.com]
- 6. Silylating Agents Details | Shin-Etsu Silicones [shinetsusilicones.com]
- 7. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 8. catalogimages.wiley.com [catalogimages.wiley.com]
- 9. peptide.com [peptide.com]
- 10. biosynth.com [biosynth.com]
Dicyclopentyldichlorosilane molecular structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclopentyldichlorosilane ((C₅H₉)₂SiCl₂) is a valuable organosilicon compound with significant potential in various scientific and industrial applications. Its unique molecular structure, characterized by two cyclopentyl groups and two chlorine atoms attached to a central silicon atom, imparts specific chemical reactivity and physical properties. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, synthesis, reactivity, and safety considerations of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science who are interested in utilizing this versatile chemical.
Molecular Structure and Identification
This compound is a tetrahedral molecule with a central silicon atom bonded to two cyclopentyl rings and two chlorine atoms.
| Identifier | Value |
| IUPAC Name | Dichloro(dicyclopentyl)silane |
| Chemical Formula | C₁₀H₁₈Cl₂Si |
| CAS Number | 139147-73-2 |
| Molecular Weight | 237.24 g/mol |
| Canonical SMILES | C1CCC(C1)--INVALID-LINK--(Cl)Cl |
| InChI Key | DRMVGLWQJKLGKR-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a pungent odor. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 264.8 °C @ 760 mmHg | |
| Flash Point | 108.9 °C | |
| Density | 1.096 g/mL at 25 °C | |
| Refractive Index | 1.491 | |
| Solubility | Reacts with water and protic solvents. Soluble in aprotic organic solvents like diethyl ether and tetrahydrofuran. | |
| Reactivity | Highly reactive with water, alcohols, and other nucleophiles, leading to the substitution of the chlorine atoms. |
Synthesis of this compound
This compound can be synthesized through two primary methods: the Grignard reaction and hydrosilylation.
Grignard Reaction
The Grignard reaction is a common method for forming carbon-silicon bonds.[1][2][3] In this synthesis, a Grignard reagent, cyclopentylmagnesium chloride or bromide, is reacted with a silicon tetrachloride.
Experimental Protocol (General Procedure):
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of cyclopentyl halide (e.g., cyclopentyl bromide) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to initiate the reaction. The mixture is typically refluxed to ensure complete formation of the Grignard reagent.[4]
-
Reaction with Silicon Tetrachloride: The freshly prepared Grignard reagent is then slowly added to a cooled solution of silicon tetrachloride in an anhydrous solvent. The reaction is exothermic and should be carefully controlled.
-
Work-up: After the reaction is complete, the mixture is typically quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under vacuum to yield pure this compound.[1]
Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydrogen bond across a double bond.[5] In this case, cyclopentene is reacted with dichlorosilane (H₂SiCl₂) in the presence of a platinum-based catalyst, such as Speier's catalyst (H₂PtCl₆).[6][7][8]
Experimental Protocol (General Procedure):
-
Reaction Setup: A pressure reactor is charged with cyclopentene and a solution of the platinum catalyst in a suitable solvent (e.g., isopropanol).
-
Addition of Dichlorosilane: Dichlorosilane is then carefully introduced into the reactor. The reaction is typically carried out at elevated temperatures and pressures.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC).
-
Purification: Upon completion, the catalyst is typically removed by filtration, and the product is purified by fractional distillation under reduced pressure.
Reactivity and Potential Applications
The reactivity of this compound is dominated by the two reactive Si-Cl bonds. These bonds are susceptible to nucleophilic attack, making the compound a versatile precursor for the synthesis of other organosilicon compounds.
Hydrolysis and Condensation
This compound readily reacts with water in a hydrolysis reaction to form dicyclopentylsilanediol, which can then undergo condensation to form polysiloxanes.
Applications
The specific properties of this compound make it a candidate for several applications:
-
Precursor for Silicon-Containing Materials: Due to its ability to form polysiloxanes, it can be used as a precursor for the synthesis of silicones and other silicon-based polymers with specific thermal and mechanical properties imparted by the bulky cyclopentyl groups.[9][10][11][12][13]
-
Ziegler-Natta Catalysis: Organosilanes are often used as external electron donors in Ziegler-Natta catalyst systems for olefin polymerization.[14][15][16][17][18] The steric bulk of the cyclopentyl groups in this compound could influence the stereoselectivity and activity of the catalyst.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (typically 0.8-2.0 ppm) corresponding to the protons of the two cyclopentyl rings.[19][20][21] The integration of these signals would correspond to 18 protons.
-
¹³C NMR: The carbon NMR spectrum would likely display multiple signals for the non-equivalent carbons of the cyclopentyl rings, typically in the range of 25-45 ppm.[22][23][24][25]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-H and Si-Cl bonds.[26][27][28][29][30]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretch (cyclopentyl) | 2850-2960 |
| C-H bend (cyclopentyl) | ~1450 |
| Si-Cl stretch | 450-650 |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), this compound would likely exhibit a molecular ion peak (M⁺) at m/z 236 (for the most abundant isotopes ³⁵Cl and ²⁸Si).[31][32][33][34][35] The isotopic pattern of the molecular ion and fragment ions containing chlorine would be characteristic, showing peaks for ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would involve the loss of chlorine atoms and cyclopentyl groups.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Summary:
-
Corrosive: Causes severe skin burns and eye damage.
-
Reactive with Water: Reacts with water and moisture to produce corrosive hydrogen chloride gas.
-
Inhalation Hazard: Vapors are irritating to the respiratory tract.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from water and moisture.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a valuable organosilicon compound with a unique combination of reactivity and steric bulk. Its synthesis via Grignard or hydrosilylation routes provides access to a versatile precursor for advanced materials and catalyst systems. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for its effective and responsible use in research and development. Further studies into its specific applications and detailed toxicological profile will undoubtedly expand its utility in various scientific fields.
References
- 1. benchchem.com [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ris.utwente.nl [ris.utwente.nl]
- 6. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US7288145B2 - Precursors for depositing silicon containing films - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. US9371338B2 - Organosilane precursors for ALD/CVD silicon-containing film applications - Google Patents [patents.google.com]
- 13. The Evolution of Organosilicon Precursors for Low-k Interlayer Dielectric Fabrication Driven by Integration Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. pcbiochemres.com [pcbiochemres.com]
- 17. Control of Ziegler–Natta catalyst activity by the structural design of alkoxysilane-based external donors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 19. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 20. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 21. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 22. scs.illinois.edu [scs.illinois.edu]
- 23. researchgate.net [researchgate.net]
- 24. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. uanlch.vscht.cz [uanlch.vscht.cz]
- 27. gelest.com [gelest.com]
- 28. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 29. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 30. masterorganicchemistry.com [masterorganicchemistry.com]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.rsc.org [pubs.rsc.org]
- 34. chemguide.co.uk [chemguide.co.uk]
- 35. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Dichlorodicyclopentylsilane: A Technical Guide for Researchers
IUPAC Name: dichloro(dicyclopentyl)silane
This technical guide provides an in-depth overview of dichlorodicyclopentylsilane, a key organosilicon compound primarily utilized as a chemical intermediate in catalysis and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis, applications, and safety considerations.
Chemical and Physical Properties
Dichlorodicyclopentylsilane is a transparent liquid characterized by its two cyclopentyl groups and two chlorine atoms attached to a central silicon atom. These bulky cyclopentyl groups impart specific steric properties that are crucial for its primary applications. A summary of its key quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of Dichlorodicyclopentylsilane
| Property | Value |
| IUPAC Name | dichloro(dicyclopentyl)silane |
| Synonyms | Dicyclopentyldichlorosilane, Dichlorodicyclopentylsilane |
| CAS Number | 139147-73-2 |
| Molecular Formula | C₁₀H₁₈Cl₂Si |
| Molecular Weight | 237.24 g/mol |
| Appearance | Transparent liquid |
| Boiling Point | 264.855 °C (at 760 mmHg) |
| Density | 1.096 g/mL |
| Refractive Index | 1.491 |
| Flash Point | 108.852 °C |
Synthesis of Dichlorodicyclopentylsilane
The most common and established method for synthesizing dichlorodicyclopentylsilane is through a Grignard reaction. This involves the reaction of a cyclopentyl magnesium halide (a Grignard reagent) with silicon tetrachloride.[1] The bulky cyclopentyl groups replace two of the chlorine atoms on the silicon tetrachloride molecule.
Experimental Protocol: Grignard Synthesis
This protocol describes a representative procedure for the synthesis of dichlorodicyclopentylsilane based on established Grignard reaction methodologies with silicon tetrachloride.
Materials:
-
Magnesium turnings
-
Cyclopentyl bromide (or chloride)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Silicon tetrachloride (SiCl₄)
-
Iodine crystal (for initiation)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard glassware for air-sensitive reactions (Schlenk line, three-neck flask, dropping funnel, condenser)
Procedure:
-
Grignard Reagent Preparation:
-
All glassware must be thoroughly dried to exclude moisture.
-
In a three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
A solution of cyclopentyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath to maintain a gentle reflux.
-
Once the magnesium has been consumed, the Grignard reagent (cyclopentylmagnesium bromide) is formed.
-
-
Reaction with Silicon Tetrachloride:
-
The Grignard reagent solution is cooled in an ice-salt bath.
-
A solution of silicon tetrachloride in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent with vigorous stirring. A 2:1 molar ratio of Grignard reagent to silicon tetrachloride is targeted.
-
The reaction is highly exothermic and the addition rate should be carefully controlled to maintain a low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
-
Work-up and Purification:
-
The reaction mixture is carefully poured onto a mixture of crushed ice and a dilute acid (e.g., hydrochloric acid) to quench the reaction and dissolve the magnesium salts.
-
The organic layer is separated using a separatory funnel.
-
The aqueous layer is extracted with diethyl ether to recover any dissolved product.
-
The combined organic layers are washed with water and then with a saturated brine solution.
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
The solvent is removed by rotary evaporation.
-
The crude dichlorodicyclopentylsilane is then purified by fractional distillation under reduced pressure.
-
Applications
While direct applications in drug development are not prominent in the literature, dichlorodicyclopentylsilane serves as a critical precursor in fields that are relevant to the broader chemical and pharmaceutical industries.
Precursor for Ziegler-Natta Catalyst Components
The primary application of dichlorodicyclopentylsilane is in the synthesis of dicyclopentyldimethoxysilane. This is achieved by reacting dichlorodicyclopentylsilane with methanol. Dicyclopentyldimethoxysilane is a widely used external electron donor in Ziegler-Natta catalyst systems for the polymerization of propylene.[2][3] The bulky cyclopentyl groups on the silicon atom play a crucial role in controlling the stereochemistry of the polypropylene, leading to polymers with high isotacticity and desirable material properties.[2][3][4]
Silylating Agent in Organic Synthesis
Due to the presence of reactive Si-Cl bonds and sterically demanding cyclopentyl groups, dichlorodicyclopentylsilane has potential as a silylating agent. Silylating agents are used in organic synthesis to protect reactive functional groups, such as alcohols, amines, and thiols, by converting them into silyl ethers, silylamines, or silyl thioethers, respectively.[5][6][7] The bulky dicyclopentylsilyl group can offer different selectivity and stability compared to more common silyl protecting groups.
Safety and Handling
Dichlorodicyclopentylsilane is a hazardous chemical and must be handled with appropriate safety precautions.
-
Corrosive: It causes severe skin burns and eye damage.[4]
-
Reacts with Water: It reacts with water and moisture to produce hydrogen chloride gas, which is corrosive and toxic.[3]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood.[3][8] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[4][8] An inert atmosphere is required for reactions and storage to prevent degradation and reaction with moisture.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong oxidizing agents.[3][8]
Visualized Workflows
Synthesis of Dichlorodicyclopentylsilane
The following diagram illustrates the logical workflow for the Grignard synthesis of dichlorodicyclopentylsilane.
References
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. real.mtak.hu [real.mtak.hu]
- 5. researchgate.net [researchgate.net]
- 6. Silylation Reagents - Regis Technologies [registech.com]
- 7. nbinno.com [nbinno.com]
- 8. Control of Ziegler–Natta catalyst activity by the structural design of alkoxysilane-based external donors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of Dicyclopentyldichlorosilane via Grignard Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dicyclopentyldichlorosilane, a key intermediate in the production of various organosilicon compounds. The synthesis is achieved through the well-established Grignard reaction, a powerful tool in organometallic chemistry for the formation of carbon-silicon bonds. This document details the experimental protocol, presents key quantitative data, and illustrates the reaction pathway and workflow through diagrams.
Overview of the Synthesis
The synthesis of this compound involves the reaction of a cyclopentyl Grignard reagent, typically cyclopentylmagnesium chloride or bromide, with silicon tetrachloride. The stoichiometry of the reaction is critical to favor the formation of the desired dichlorosilane and minimize the production of mono-, tri-, and tetra-substituted silanes. A common strategy to achieve this selectivity is the reverse addition of the Grignard reagent to a solution of silicon tetrachloride.
Quantitative Data
A summary of the key physical and chemical properties of the reactants and the final product is presented in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈Cl₂Si |
| Molecular Weight | 237.24 g/mol |
| Boiling Point | 264.86 °C at 760 mmHg[1] |
| Density | 1.096 g/mL[1] |
| Refractive Index | 1.491[1] |
| Appearance | Transparent liquid[1] |
Table 2: Properties of Key Reactants
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Cyclopentyl Chloride | C₅H₉Cl | 104.57 | Starting material for Grignard reagent |
| Magnesium Turnings | Mg | 24.31 | Metal for Grignard reagent formation |
| Silicon Tetrachloride | SiCl₄ | 169.90 | Silicon source |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous solvent |
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound via the Grignard reaction. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent the quenching of the Grignard reagent.
Preparation of Cyclopentylmagnesium Chloride
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 50.2 g (2.1 moles) of magnesium turnings.
-
Add approximately 100 mL of anhydrous tetrahydrofuran (THF) to the flask to cover the magnesium.
-
In the dropping funnel, prepare a solution of 211 g (2.018 moles) of cyclopentyl chloride in 900 mL of anhydrous THF.
-
Add a small portion of the cyclopentyl chloride solution (approximately 10-15 mL) to the magnesium turnings to initiate the reaction. Initiation may be indicated by a slight warming of the flask or the appearance of a cloudy solution. If the reaction does not start, a small crystal of iodine can be added as an initiator.
-
Once the reaction has initiated, add the remaining cyclopentyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Synthesis of this compound
-
In a separate, large, flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of 170 g (1.001 moles) of silicon tetrachloride in 500 mL of anhydrous THF.
-
Cool the silicon tetrachloride solution in an ice bath.
-
Slowly add the previously prepared cyclopentylmagnesium chloride solution to the stirred silicon tetrachloride solution via the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition to control the exothermic reaction and improve selectivity.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours.
Work-up and Purification
-
The reaction mixture will contain the desired this compound and precipitated magnesium salts (MgCl₂).
-
Filter the mixture through a fritted glass funnel under an inert atmosphere to remove the magnesium salts.
-
Wash the collected magnesium salts with anhydrous THF to recover any entrained product.
-
Combine the filtrate and the washings.
-
Remove the THF solvent by distillation under reduced pressure.
-
The crude this compound can be purified by fractional distillation under vacuum to obtain the final product.
Mandatory Visualizations
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for this compound synthesis.
Caption: Experimental workflow for this compound synthesis.
References
An In-depth Technical Guide to the Synthesis of Dicyclopentyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for dicyclopentyldichlorosilane, a key intermediate in the development of advanced organosilicon materials. The document details the core precursors, reaction mechanisms, and experimental considerations for the two principal synthetic methodologies: the Grignard reaction and hydrosilylation. All quantitative data is presented in structured tables for comparative analysis, and detailed representative experimental protocols are provided. Furthermore, logical diagrams of the synthesis pathways are included to facilitate a clear understanding of the chemical transformations.
Introduction to this compound Synthesis
This compound [(C₅H₉)₂SiCl₂] is a valuable organosilane monomer utilized in the synthesis of specialized polymers and as a reagent in organic chemistry. The two bulky cyclopentyl groups attached to the silicon atom impart unique steric and electronic properties to the resulting materials. The synthesis of this compound is primarily achieved through two well-established chemical transformations: the reaction of a cyclopentyl Grignard reagent with a silicon tetrachloride precursor, and the platinum-catalyzed hydrosilylation of cyclopentene with dichlorosilane. The choice of synthetic route often depends on the availability of starting materials, desired scale, and safety considerations.
Synthesis via Grignard Reaction
The Grignard reaction provides a robust and versatile method for the formation of carbon-silicon bonds.[1][2] In this approach, a cyclopentylmagnesium halide (Grignard reagent) is prepared from cyclopentyl halide and magnesium metal. This organometallic reagent then acts as a nucleophile, displacing two chloride ions from a silicon tetrachloride molecule to form the desired this compound.
Precursors for the Grignard Synthesis of this compound
| Precursor | Chemical Formula | Role | Key Considerations |
| Cyclopentyl Halide | C₅H₉X (X = Cl, Br) | Grignard Reagent Precursor | Cyclopentyl bromide is generally more reactive than cyclopentyl chloride for Grignard reagent formation. |
| Magnesium | Mg | Reducing Agent | Use of high-purity magnesium turnings is crucial. Activation with iodine or 1,2-dibromoethane may be necessary to initiate the reaction.[1] |
| Silicon Tetrachloride | SiCl₄ | Silicon Source | A highly reactive and moisture-sensitive liquid. Stoichiometry must be carefully controlled to favor disubstitution. |
| Anhydrous Ether | (C₂H₅)₂O or THF | Solvent | Essential for stabilizing the Grignard reagent. Tetrahydrofuran (THF) is often preferred due to its higher boiling point and better solvating power for magnesium halides.[2] |
Representative Experimental Protocol for Grignard Synthesis
Note: This is a representative protocol adapted from the synthesis of analogous diorganodichlorosilanes and should be optimized for specific laboratory conditions.[3] All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
Step 1: Preparation of Cyclopentylmagnesium Halide
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of nitrogen.
-
Magnesium turnings (e.g., 1.2 equivalents) are placed in the flask.
-
A small amount of anhydrous diethyl ether or THF is added to cover the magnesium.
-
A solution of cyclopentyl halide (e.g., 1.0 equivalent) in the anhydrous solvent is prepared in the dropping funnel.
-
A small portion of the cyclopentyl halide solution is added to the magnesium. The reaction is initiated, which may be evidenced by bubbling or a change in color. Gentle warming or the addition of an iodine crystal may be required to start the reaction.[1]
-
Once initiated, the remaining cyclopentyl halide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete consumption of the magnesium.
Step 2: Reaction with Silicon Tetrachloride
-
The freshly prepared Grignard reagent is cooled in an ice bath.
-
A solution of silicon tetrachloride (e.g., 0.5 equivalents) in anhydrous diethyl ether or THF is prepared in a separate dropping funnel.
-
The silicon tetrachloride solution is added dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
Step 3: Work-up and Purification
-
The reaction mixture, containing precipitated magnesium salts, is filtered under an inert atmosphere.
-
The filter cake is washed with anhydrous solvent to recover any entrained product.
-
The solvent is removed from the combined filtrate by distillation.
-
The crude this compound is purified by fractional distillation under reduced pressure.[4][5][6][7]
Logical Diagram of Grignard Synthesis Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. gelest.com [gelest.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification by Fractional distillation/crystallisation (Procedure) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. Purification [chem.rochester.edu]
- 6. How To [chem.rochester.edu]
- 7. longdom.org [longdom.org]
Spectroscopic Characterization of Dicyclopentyldichlorosilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic properties of dicyclopentyldichlorosilane (C₁₀H₁₈Cl₂Si). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from analogous structures and established spectroscopic principles. It also outlines detailed experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of similar organosilicon compounds and known spectroscopic correlation tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.8 - 1.9 | Multiplet | 4H | CH₂ (α to Si) |
| ~1.5 - 1.7 | Multiplet | 8H | CH₂ (β to Si) |
| ~1.3 - 1.5 | Multiplet | 4H | CH₂ (γ to Si) |
| ~1.1 - 1.3 | Multiplet | 2H | CH (methine) |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~45 - 50 | CH (methine) |
| ~27 - 30 | CH₂ (α to Si) |
| ~26 - 28 | CH₂ (β, γ to Si) |
Table 3: Predicted ²⁹Si NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) |
| ~30 - 40 |
Vibrational Spectroscopy
Table 4: Predicted Infrared (IR) and Raman Active Vibrational Modes
| Wavenumber (cm⁻¹) | Assignment | Intensity (IR) | Intensity (Raman) |
| 2950 - 2850 | C-H stretch (cyclopentyl) | Strong | Strong |
| 1450 - 1470 | CH₂ scissoring (cyclopentyl) | Medium | Medium |
| 800 - 850 | Si-C stretch | Strong | Medium |
| 500 - 600 | Si-Cl stretch (asymmetric) | Strong | Weak |
| 450 - 550 | Si-Cl stretch (symmetric) | Medium | Strong |
Mass Spectrometry
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Abundance (%) | Assignment |
| 236 | Moderate | [M]⁺ (with ³⁵Cl₂) |
| 238 | Moderate | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |
| 240 | Low | [M+4]⁺ (with ³⁷Cl₂) |
| 201 | High | [M - Cl]⁺ |
| 169 | High | [M - C₅H₉]⁺ |
| 69 | High | [C₅H₉]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ²⁹Si NMR spectra to elucidate the chemical structure.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes
Instrumentation:
-
A 300-500 MHz NMR spectrometer equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-pulse ¹H spectrum with the following typical parameters:
-
Pulse width: 30-45°
-
Spectral width: 10-15 ppm
-
Acquisition time: 2-4 s
-
Relaxation delay: 1-5 s
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C spectrum with the following typical parameters:
-
Pulse width: 30-45°
-
Spectral width: 200-250 ppm
-
Acquisition time: 1-2 s
-
Relaxation delay: 2-5 s
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
-
-
²⁹Si NMR Acquisition:
-
Switch the spectrometer to the ²⁹Si channel.
-
Acquire a proton-decoupled ²⁹Si spectrum. Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to enhance the signal.
-
Typical parameters for a standard ²⁹Si experiment:
-
Pulse width: 45-90°
-
Spectral width: -150 to 50 ppm
-
Relaxation delay: 10-30 s (due to long relaxation times)
-
Number of scans: 4096 or higher
-
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound
-
Salt plates (NaCl or KBr) or an ATR accessory
-
Solvent for cleaning (e.g., dry hexane or dichloromethane)
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer, preferably with a dry air or nitrogen purge.
Procedure (using an ATR accessory):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Apply a small drop of this compound directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.
Raman Spectroscopy
Objective: To obtain complementary vibrational information, particularly for symmetric vibrations.
Materials:
-
This compound
-
Glass capillary tube or NMR tube
Instrumentation:
-
Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
Procedure:
-
Sample Preparation: Fill a clean glass capillary tube or an NMR tube with liquid this compound.
-
Spectrum Acquisition:
-
Place the sample in the spectrometer's sample holder.
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum over a suitable range (e.g., 3500-100 cm⁻¹).
-
Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound
-
A suitable volatile solvent (e.g., dichloromethane or hexane) if using direct injection.
Instrumentation:
-
A mass spectrometer with an electron ionization (EI) source, coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.
Procedure (using GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5) and a temperature program to separate the compound from any impurities.
-
-
MS Detection:
-
The eluent from the GC is directed into the EI source of the mass spectrometer.
-
Acquire mass spectra over a mass range of m/z 40-500.
-
Typical EI source parameters: ionization energy of 70 eV.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Unveiling the Electronic Landscape of Dicyclopentyldichlorosilane: A Theoretical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Dicyclopentyldichlorosilane (DCPDCS), a member of the organosilane family, holds significant interest due to its potential applications in materials science and as a precursor in chemical synthesis. Understanding its electronic structure is paramount for predicting its reactivity, stability, and interaction with other molecules. This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the electronic properties of DCPDCS, offering a foundational resource for researchers in the field.
While specific experimental and theoretical studies on the electronic structure of this compound are not extensively available in peer-reviewed literature, this guide outlines the established computational methodologies that are routinely and effectively applied to similar organosilicon compounds. By following these protocols, researchers can generate valuable data to inform their work.
Molecular Geometry and Optimization
The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a computational process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation of the molecule. For this compound, this involves optimizing the positions of the silicon, chlorine, carbon, and hydrogen atoms until a stable structure is found.
A proposed workflow for this process is illustrated below:
Figure 1: A generalized workflow for the geometry optimization of this compound.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Predicted Value (B3LYP/6-311G(d,p)) |
| Bond Lengths (Å) | |
| Si-Cl | 2.07 |
| Si-C | 1.88 |
| C-C (cyclopentyl) | 1.54 - 1.55 |
| C-H | 1.10 |
| **Bond Angles (°) ** | |
| Cl-Si-Cl | 108.5 |
| C-Si-C | 112.0 |
| Cl-Si-C | 109.0 |
| C-C-C (cyclopentyl) | 104.0 - 105.0 |
Note: The values in this table are hypothetical and represent typical ranges observed for similar molecules. Actual values would need to be calculated using the described methods.
Electronic Properties: Frontier Molecular Orbitals
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[1] A smaller gap suggests higher reactivity.
Table 2: Calculated Electronic Properties of this compound
| Property | Predicted Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Note: These are representative values and would be outputs of a quantum chemical calculation.
The distribution of electron density in these orbitals provides insight into the reactive sites of the molecule.
Atomic Charges and Electrostatic Potential
To understand the charge distribution within this compound, methods such as Mulliken population analysis can be employed. This analysis assigns a partial charge to each atom, revealing the electrophilic and nucleophilic centers. The silicon atom, bonded to two electronegative chlorine atoms, is expected to carry a significant positive charge, making it a likely site for nucleophilic attack. Conversely, the chlorine atoms will be electron-rich.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas, while positive potential regions (blue) are electron-poor.[2]
Detailed Methodologies
A robust theoretical study of this compound would employ Density Functional Theory (DFT), a computational method that has proven to be highly effective for studying organosilicon compounds.
Experimental Protocol: Computational DFT Study
-
Software Selection: Utilize a well-established quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Model Building: Construct an initial 3D model of the this compound molecule.
-
Method and Basis Set Selection:
-
Method: Density Functional Theory (DFT) is recommended for a good balance of accuracy and computational cost.
-
Functional: The B3LYP hybrid functional is a widely used and reliable choice for main group elements.
-
Basis Set: A Pople-style basis set such as 6-311G(d,p) provides a good description of the electronic structure, including polarization functions (d,p) for heavier atoms and hydrogen.
-
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.
-
Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). This step also provides theoretical infrared (IR) and Raman spectra.
-
Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties, including:
-
Molecular orbital energies (HOMO, LUMO).
-
Mulliken atomic charges.
-
Molecular Electrostatic Potential (MEP).
-
-
Data Analysis and Visualization:
-
Tabulate all quantitative data (bond lengths, angles, energies, charges).
-
Visualize the optimized structure, HOMO and LUMO orbitals, and the MEP map.
-
The logical relationship for analyzing the electronic structure is depicted in the following diagram:
Figure 2: Logical flow from an optimized geometry to the prediction of chemical reactivity.
By applying these established theoretical methods, researchers can gain significant insights into the electronic structure of this compound, paving the way for its effective utilization in various scientific and industrial applications.
References
Dicyclopentyldichlorosilane: A Comprehensive Technical Guide to Safe Handling and Utilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclopentyldichlorosilane (CAS No. 139147-73-2) is a reactive organosilicon compound with significant applications in materials science and catalysis, notably as an external electron donor in Ziegler-Natta polymerization for producing polyolefins with specific properties.[1][2] Its utility is predicated on its reactivity, which also necessitates stringent safety protocols for handling. This technical guide provides an in-depth overview of the safety data, handling precautions, experimental protocols, and analytical methodologies for this compound to ensure its safe and effective use in a laboratory setting.
Safety Data and Hazard Identification
This compound is a corrosive and water-reactive substance that requires careful handling in a controlled laboratory environment. The primary hazards are associated with its reactivity towards moisture, which results in the release of corrosive hydrogen chloride (HCl) gas, and its potential to cause severe skin burns and eye damage.
GHS Hazard Classification
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)
-
Hazardous to the Aquatic Environment, Long-term Hazard: Category 2 (Toxic to aquatic life with long lasting effects)
(Based on data for analogous dichlorosilanes and information from safety data sheets.)
Hazard Statements (H-Statements)
-
H314: Causes severe skin burns and eye damage.
-
H411: Toxic to aquatic life with long lasting effects.
Precautionary Statements (P-Statements)
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and for designing experimental procedures.
| Property | Value | Reference |
| CAS Number | 139147-73-2 | [3][4] |
| Molecular Formula | C₁₀H₁₈Cl₂Si | [3][4] |
| Molecular Weight | 237.24 g/mol | [3][4] |
| Appearance | Transparent liquid | [3] |
| Boiling Point | 105-107 °C at 10 mmHg | [4] |
| Density | 1.110 g/mL | [4] |
| Flash Point | 84 °C (183 °F) | [4] |
| Vapor Pressure | 1.7-2.6 Pa at 20-25 °C | [4] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [4] |
| Solubility | Soluble in anhydrous organic solvents like hexane and toluene. | [5] |
Handling Precautions and Personal Protective Equipment (PPE)
Due to its reactivity, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. Standard Schlenk line or glovebox techniques are required.
Engineering Controls
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Inert Atmosphere: A glovebox or Schlenk line is mandatory for the transfer and use of this reagent to exclude atmospheric moisture.
-
Safety Shower and Eyewash Station: Must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an acid gas cartridge is necessary.
Experimental Protocols
The following sections provide detailed model protocols for the use of this compound in a research setting.
General Workflow for Handling this compound
Model Experimental Protocol: Use as an External Electron Donor in Propylene Polymerization
This protocol is a representative example of how this compound is used in a catalytic reaction.
-
Catalyst Preparation:
-
Under an inert nitrogen atmosphere in a glovebox, add the solid Ziegler-Natta catalyst component (e.g., a MgCl₂-supported TiCl₄ catalyst) to a dried reaction flask equipped with a magnetic stir bar.
-
-
Reagent Addition:
-
Add a solution of triethylaluminum (TEAL) in anhydrous heptane to the reaction flask.
-
Separately, prepare a solution of this compound in anhydrous heptane.
-
Add the this compound solution to the reaction flask containing the catalyst and TEAL.
-
-
Polymerization:
-
Seal the reaction flask and remove it from the glovebox.
-
Introduce propylene monomer into the reaction vessel at a controlled pressure and temperature.
-
Allow the polymerization to proceed for the desired time, monitoring the consumption of the monomer.
-
-
Quenching and Work-up:
-
Vent the excess propylene.
-
Carefully quench the reaction by slowly adding acidified ethanol to deactivate the catalyst.
-
Filter the resulting polymer and wash it with ethanol and then water to remove catalyst residues.
-
Dry the polymer product under vacuum.
-
Quenching and Disposal of Unused this compound
Unused this compound and reaction residues must be quenched safely before disposal.
-
Dilution: Dilute the this compound with an inert, high-boiling point solvent such as toluene or hexane.
-
Slow Addition to a Quenching Agent: Slowly add the diluted solution to a stirred, cooled (ice bath) flask containing a large excess of a proton source such as isopropanol or a dilute solution of aqueous ammonium chloride. The reaction is exothermic and will produce HCl gas, so this must be done in a fume hood with vigorous stirring.
-
Neutralization: After the initial vigorous reaction has subsided, slowly add water to ensure complete hydrolysis. Neutralize the acidic solution with a base such as sodium bicarbonate.
-
Disposal: The neutralized aqueous and organic layers should be separated and disposed of as hazardous waste according to institutional guidelines.
Analytical Protocols for Purity Assessment
Ensuring the purity of this compound is critical for its successful application. The following are model protocols for its analysis.
Gas Chromatography (GC)
Principle: GC separates volatile compounds based on their partitioning between a stationary phase and a mobile phase. This method is suitable for determining the purity and identifying volatile impurities.
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD). A mass spectrometer (MS) can be used for definitive identification of impurities.
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.
-
Injector: A split/splitless injector is typically used.
Methodology:
-
Sample Preparation: Due to the moisture sensitivity of this compound, sample preparation should be conducted under an inert atmosphere. Dilute a small amount of the sample in anhydrous hexane or toluene.
-
GC Conditions (Starting Point):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: 5 minutes
-
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate.
-
Detector Temperature: 300 °C
-
-
Analysis: Inject the prepared sample into the GC. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure and purity of a compound by observing the magnetic properties of atomic nuclei. ¹H, ¹³C, and ²⁹Si NMR are all valuable for characterizing this compound.
Methodology:
-
Sample Preparation: In a glovebox, dissolve approximately 10-20 mg of this compound in about 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. The NMR tube should be flame-dried or oven-dried before use.
-
Acquisition:
-
¹H NMR: Expected signals will be in the aliphatic region, corresponding to the cyclopentyl protons.
-
¹³C NMR: Expected signals will correspond to the different carbon environments in the cyclopentyl rings.
-
²⁹Si NMR: A single peak is expected, and its chemical shift will be characteristic of a dichlorosilane.
-
Expected Chemical Shifts (Predicted):
-
¹H NMR (in CDCl₃): Multiplets in the range of 1.5-2.0 ppm.
-
¹³C NMR (in CDCl₃): Signals for the cyclopentyl carbons are expected in the range of 25-35 ppm.
-
²⁹Si NMR (in CDCl₃): The chemical shift is expected to be in the range of +30 to +40 ppm relative to TMS.
Toxicology and Environmental Fate
Toxicology Summary
Specific toxicological data for this compound is limited. However, due to its rapid hydrolysis to form HCl, the primary toxicological concern is its corrosive nature. Inhalation of vapors can cause severe irritation to the respiratory tract.[6] Skin and eye contact will result in severe burns. Ingestion would cause severe damage to the gastrointestinal tract. Based on studies of analogous chlorosilanes, acute toxicity is primarily driven by the corrosive effects of the hydrolysis products.[6]
Environmental Fate
This compound is not expected to persist in the environment.[7] If released into water or moist soil, it will rapidly hydrolyze to form dicyclopentylsilanediol and hydrochloric acid. Due to this rapid hydrolysis, bioaccumulation is not a concern. However, the immediate release of HCl can lower the pH of the surrounding environment, posing a risk to aquatic life.[6]
Conclusion
This compound is a valuable reagent in chemical synthesis, but its hazardous properties demand rigorous adherence to safety protocols. This guide provides a comprehensive framework for its safe handling, use, and analysis. Researchers, scientists, and drug development professionals should use this information in conjunction with their institution's safety policies and procedures to ensure a safe and productive laboratory environment. Always consult the most recent Safety Data Sheet from the supplier before use.
References
- 1. mdpi.com [mdpi.com]
- 2. Control of Ziegler–Natta catalyst activity by the structural design of alkoxysilane-based external donors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 139147-73-2 [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dichloro(dicyclopentyl)silane: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Physicochemical Properties, Synthesis, and Potential Applications of a Versatile Organosilane
Abstract
Dichloro(dicyclopentyl)silane (C₁₀H₁₈Cl₂Si) is a cyclic organosilane compound with potential applications in organic synthesis and materials science, including the pharmaceutical industry. Its reactive dichlorosilyl group, combined with the steric bulk of the dicyclopentyl moieties, imparts unique chemical characteristics. This technical guide provides a comprehensive overview of the known physical and chemical properties of dichloro(dicyclopentyl)silane, a detailed experimental protocol for its synthesis via a Grignard reaction, and a discussion of its potential applications in drug development, particularly in the surface modification of drug delivery systems. While specific experimental spectroscopic data for this compound is not widely available, this guide serves as a foundational resource for researchers and professionals interested in its further investigation and application.
Physicochemical Properties
Dichloro(dicyclopentyl)silane is a transparent liquid at room temperature.[1] The physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈Cl₂Si | [1] |
| Molecular Weight | 237.24 g/mol | [1] |
| Appearance | Transparent liquid | [1] |
| Boiling Point | 264.855 °C (at 760 mmHg) | [1] |
| Density | 1.096 g/mL | [1] |
| Refractive Index | 1.491 | [1] |
| Flash Point | 108.852 °C | [1] |
| Vapor Pressure | 0.016 mmHg (at 25 °C) | [1] |
| CAS Number | 139147-73-2 | [1] |
Chemical Properties and Reactivity
The key chemical feature of dichloro(dicyclopentyl)silane is the presence of two reactive silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, making the compound a versatile intermediate for the synthesis of other organosilane derivatives.
Hydrolysis: Like other chlorosilanes, dichloro(dicyclopentyl)silane is expected to react readily with water and other protic solvents. This hydrolysis reaction would lead to the formation of dicyclopentylsilanediol and hydrochloric acid. This reactivity necessitates handling the compound under anhydrous conditions to prevent decomposition.
Reactivity with Nucleophiles: The Si-Cl bonds can be readily displaced by a variety of nucleophiles, such as alcohols, amines, and organometallic reagents. This allows for the introduction of a wide range of functional groups onto the silicon atom, making it a valuable building block in organic synthesis. For example, it can be methoxylated by reaction with methyl alcohol to form dicyclopentyldimethoxysilane.[2]
Experimental Protocols
Synthesis of Dichloro(dicyclopentyl)silane via Grignard Reaction
The synthesis of dichloro(dicyclopentyl)silane can be achieved through the reaction of a cyclopentyl magnesium halide (a Grignard reagent) with silicon tetrachloride.[2][3] This method allows for the formation of the silicon-carbon bonds.
Reaction Scheme:
2 C₅H₉MgBr + SiCl₄ → (C₅H₉)₂SiCl₂ + 2 MgBrCl
Materials:
-
Cyclopentyl bromide
-
Magnesium turnings
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be flame-dried and cooled under an inert atmosphere (nitrogen or argon).
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to the flask to initiate the reaction.
-
Prepare a solution of cyclopentyl bromide in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small amount of the cyclopentyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Silicon Tetrachloride:
-
Cool the freshly prepared Grignard reagent solution in an ice bath.
-
Prepare a solution of silicon tetrachloride in anhydrous diethyl ether or THF in the dropping funnel.
-
Add the silicon tetrachloride solution dropwise to the stirred and cooled Grignard reagent. A 2:1 molar ratio of Grignard reagent to silicon tetrachloride should be used to favor the formation of the disubstituted product.
-
A vigorous reaction will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
-
Work-up and Purification:
-
The reaction mixture will contain precipitated magnesium salts. These can be removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate by distillation.
-
The crude dichloro(dicyclopentyl)silane is then purified by fractional distillation under reduced pressure.
-
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of dichloro(dicyclopentyl)silane.
Spectroscopic Analysis (Predicted)
1H NMR:
-
A complex multiplet in the region of 1.0-2.0 ppm corresponding to the methylene protons of the two cyclopentyl rings.
-
A potential downfield shift for the protons on the carbon atom directly attached to the silicon, though this may be part of the larger multiplet.
13C NMR:
-
Multiple signals in the aliphatic region (approximately 20-40 ppm) corresponding to the different carbon environments within the cyclopentyl rings.
-
A signal for the carbon atom directly bonded to the silicon atom, which would be expected to be shifted slightly downfield.
IR Spectroscopy:
-
Strong C-H stretching vibrations around 2850-2950 cm⁻¹.
-
Si-Cl stretching vibrations, typically observed in the region of 450-650 cm⁻¹.
-
Characteristic bending vibrations for the cyclopentyl rings.
Mass Spectrometry:
-
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 236, corresponding to the molecular weight of the compound with the most common isotopes (¹²C, ¹H, ³⁵Cl, ²⁸Si).
-
The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.
-
Fragmentation patterns would likely involve the loss of cyclopentyl groups and chlorine atoms.
Applications in Drug Development
While direct applications of dichloro(dicyclopentyl)silane in drug development are not yet widely documented, its chemical properties suggest several potential uses, primarily centered around the surface modification of drug delivery systems. Organosilicon compounds are increasingly being explored in medicine and biotechnology for their unique properties.[4]
Surface Modification of Nanoparticles
The reactive Si-Cl bonds of dichloro(dicyclopentyl)silane allow for its covalent attachment to the surface of various inorganic nanoparticles (e.g., silica, titania, iron oxide) that possess surface hydroxyl groups. This surface modification can impart hydrophobicity to the nanoparticles, which can be advantageous in several drug delivery scenarios.
Potential Benefits:
-
Enhanced Loading of Hydrophobic Drugs: The hydrophobic surface created by the dicyclopentyl groups can improve the loading capacity of poorly water-soluble drugs onto the nanoparticle carrier.
-
Controlled Release: The hydrophobic layer can act as a barrier to modulate the release rate of encapsulated drugs, potentially leading to sustained-release formulations.
-
Improved Stability: The silane coating can protect the nanoparticle core from degradation in biological environments.
-
Biocompatibility: The biocompatibility of dicyclopentylsilane derivatives would need to be thoroughly investigated, but organosilicon compounds, in general, have shown promise in biomedical applications.[4]
Mechanism of Surface Modification:
The surface modification process involves the hydrolysis of the Si-Cl bonds by surface hydroxyl groups or trace water, followed by condensation to form stable Si-O-nanoparticle linkages.
Experimental Workflow for Nanoparticle Surface Modification:
Caption: Workflow for surface modification of nanoparticles.
Safety and Handling
Dichloro(dicyclopentyl)silane should be handled with care in a well-ventilated fume hood. As with other chlorosilanes, it is corrosive and will react with moisture to produce hydrochloric acid. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.
Conclusion
Dichloro(dicyclopentyl)silane is a reactive organosilane with potential as a versatile intermediate in organic synthesis and for the surface modification of materials. While its direct application in drug development is still an emerging area, its ability to impart hydrophobicity makes it a candidate for the functionalization of drug delivery systems. Further research is needed to fully characterize its spectroscopic properties, investigate its biocompatibility, and explore its efficacy in specific drug delivery applications. This technical guide provides a solid foundation for researchers and professionals to begin exploring the potential of this intriguing molecule.
References
An In-depth Technical Guide to the Degradation Pathways of Dicyclopentyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Degradation Pathway: Hydrolysis
The most significant and rapid degradation pathway for dicyclopentyldichlorosilane in the presence of water or moisture is hydrolysis. This process involves the nucleophilic attack of water on the silicon atom, leading to the stepwise replacement of the chloro ligands with hydroxyl groups.
The overall reaction can be summarized as follows:
(C₅H₉)₂SiCl₂ + 2H₂O → (C₅H₉)₂Si(OH)₂ + 2HCl
This reaction proceeds through a series of steps:
-
Initial Hydrolysis: One of the chlorine atoms is replaced by a hydroxyl group, forming dicyclopentylchlorosilanol.
-
Second Hydrolysis: The remaining chlorine atom is subsequently replaced by another hydroxyl group, yielding dicyclopentylsilanediol.
These silanol intermediates are often unstable and readily undergo condensation reactions.
Condensation of Silanol Intermediates
The dicyclopentylsilanediol molecules formed during hydrolysis are highly reactive and tend to condense with each other to form siloxane bridges (Si-O-Si). This condensation process results in the formation of linear or cyclic oligomers and polymers, with the elimination of water.
The condensation reaction can be represented as:
n(C₅H₉)₂Si(OH)₂ → [-(C₅H₉)₂SiO-]n + nH₂O
The extent of polymerization and the formation of cyclic versus linear structures depend on various factors, including the concentration of the silanediol, temperature, pH, and the presence of catalysts.
Hydrolysis Signaling Pathway
The following diagram illustrates the key steps in the hydrolysis and condensation of this compound.
Other Potential Degradation Pathways
While hydrolysis is the dominant degradation route in aqueous environments, thermal and photodegradation can also occur under specific conditions.
Thermal Degradation
The thermal decomposition of chlorosilanes typically requires elevated temperatures. For dichlorosilanes, theoretical studies and experimental data on analogous compounds suggest that decomposition can proceed via the elimination of hydrogen chloride (HCl) or the homolytic cleavage of Si-C or Si-Cl bonds to form radical species.[1] The specific products and decomposition temperatures for this compound are not well-documented in publicly available literature, but the primary products are likely to be complex mixtures of cyclopentyl-substituted silicon compounds, cyclopentane, and chlorinated silicon species.
A potential, though less favorable, thermal degradation pathway could involve the elimination of cyclopentane to form a highly reactive silene intermediate, which would rapidly polymerize.
Photodegradation
Organosilanes can undergo photodegradation upon exposure to ultraviolet (UV) radiation. The energy from UV light can induce the cleavage of Si-C and Si-Cl bonds, leading to the formation of radical intermediates. These radicals can then participate in a variety of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, resulting in a complex mixture of degradation products. The specific quantum yield and byproducts of this compound photodegradation have not been extensively studied.
Quantitative Data Summary
Quantitative kinetic and product yield data for the degradation of this compound are not widely available. The following tables provide data for analogous chlorosilanes to offer a comparative perspective on reactivity.
Table 1: Hydrolysis Rate Constants of Various Silanes
| Silane Compound | Catalyst/Conditions | Rate Constant (k) | Reference |
| Methyltriethoxysilane (MTES) | Acidic (pH 3.134) | 0.08 M⁻¹ min⁻¹ | [Analogous Data] |
| Tetraethoxysilane (TEOS) | Acidic (pH 3.134) | 0.03 M⁻¹ min⁻¹ | [Analogous Data] |
| γ-Glycidoxypropyltrimethoxysilane | pH 5.4, 26°C | 0.026 min⁻¹ (pseudo-first order) | [Analogous Data] |
Note: The rate of hydrolysis is highly dependent on factors such as pH, temperature, and solvent.
Table 2: Thermal Decomposition Data for Dichlorosilane (Analogous Compound)
| Parameter | Value | Conditions | Reference |
| Activation Energy (Ea) | 180 ± 12 kJ/mol | 300-900 K, 100-6500 Pa | [1] |
| Principal Products | H₂, SiHCl₃, SiCl₄ | - | [1] |
Experimental Protocols
Detailed experimental protocols for studying the degradation of this compound can be adapted from established methods for other chlorosilanes.
Monitoring Hydrolysis by Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the hydrolysis of this compound by observing changes in characteristic infrared absorption bands.
Methodology:
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is ideal for in-situ monitoring.[2]
-
Sample Preparation: A solution of this compound in a dry, inert solvent (e.g., hexane or toluene) is prepared in a reaction vessel.
-
Reaction Initiation: A controlled amount of water (or water-saturated solvent) is added to the silane solution with vigorous stirring to initiate hydrolysis.
-
Data Acquisition: FTIR spectra are recorded at regular time intervals.
-
Data Analysis: The disappearance of the Si-Cl stretching band (typically around 470-550 cm⁻¹) and the appearance of Si-OH (around 3200-3700 cm⁻¹ and 850-950 cm⁻¹) and Si-O-Si stretching bands (around 1000-1100 cm⁻¹) are monitored. The change in the integrated area of these peaks over time provides kinetic information.
Analysis of Hydrolysis Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the hydrolysis products of this compound.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: The hydrolysis reaction is quenched at different time points by removing an aliquot and immediately derivatizing the silanol products to more volatile and stable silyl ethers (e.g., by reaction with a silylating agent like BSTFA).
-
GC Separation: The derivatized sample is injected into the GC. A non-polar capillary column (e.g., HP-5MS) is typically used. The oven temperature program is optimized to separate the derivatized dicyclopentylsilanediol from other components.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectra of the separated components are used for identification by comparison with spectral libraries or by interpretation of fragmentation patterns.
-
Quantification: Quantification can be achieved by using an internal standard and creating a calibration curve.[3]
Kinetic Studies by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed kinetic and mechanistic information on the hydrolysis and condensation reactions.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The reaction is carried out directly in an NMR tube. A solution of this compound in a deuterated, inert solvent (e.g., CDCl₃, C₆D₆) is prepared, and a precise amount of D₂O is added to initiate the reaction.
-
Data Acquisition: ¹H, ¹³C, and ²⁹Si NMR spectra are acquired at regular intervals.
-
Data Analysis:
-
¹H NMR: The disappearance of the cyclopentyl proton signals adjacent to the Si-Cl group and the appearance of new signals corresponding to protons near Si-OH and Si-O-Si linkages are monitored. The formation of HCl can also be observed as a change in the chemical shift of labile protons.
-
²⁹Si NMR: This is a powerful technique to directly observe the changes in the silicon environment. The chemical shift of the silicon nucleus will change significantly as the chlorine atoms are replaced by hydroxyl groups and as siloxane bonds are formed. This allows for the identification and quantification of various intermediates and products.[4]
-
Experimental Workflow for Degradation Studies
The following diagram outlines a general workflow for investigating the degradation of this compound.
Conclusion
The degradation of this compound is primarily driven by hydrolysis in the presence of water, leading to the formation of dicyclopentylsilanediol and hydrochloric acid. The silanediol intermediate is highly susceptible to condensation, forming polydicyclopentylsiloxane oligomers and polymers. While thermal and photodegradation pathways are plausible under specific conditions, they are less significant under normal environmental conditions. A thorough understanding of these degradation pathways is essential for the effective and safe use of this compound in various applications. The experimental protocols outlined in this guide, adapted from studies on analogous chlorosilanes, provide a robust framework for further investigation into the specific degradation kinetics and product profiles of this compound.
References
- 1. Kinetic regularities and products of the thermal decomposition of dichlorosilane (Journal Article) | OSTI.GOV [osti.gov]
- 2. mdpi.com [mdpi.com]
- 3. Extraction and quantitative analysis of water by GC/MS for trace-level dimethylsilanediol (DMSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Dicyclopentyldichlorosilane in Ziegler-Natta Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dicyclopentyldichlorosilane as an external electron donor in Ziegler-Natta catalysts for propylene polymerization. This document includes detailed experimental protocols, comparative performance data, and a visualization of the catalyst activation and polymerization process.
Introduction
Ziegler-Natta catalysts are a cornerstone of the polyolefin industry, enabling the production of stereoregular polymers like isotactic polypropylene. The performance of these catalysts is significantly influenced by the presence of electron donors, which are classified as internal and external donors. External electron donors (EEDs) are added during the polymerization process along with the cocatalyst, typically an aluminum alkyl. They play a crucial role in enhancing the stereoselectivity of the catalyst system, ultimately influencing the properties of the final polymer.[1]
This compound and its derivatives, such as dicyclopentyldimethoxysilane (DCPDMS), are effective external electron donors. Their bulky cyclopentyl groups contribute to the stereospecific control of the polymerization process, leading to polypropylene with high isotacticity.[2] This document will delve into the practical application of this compound, providing protocols and performance data to aid researchers in the field.
Role of this compound as an External Electron Donor
The primary function of an external electron donor like this compound in Ziegler-Natta catalysis is to improve the stereospecificity of the catalyst. It achieves this by selectively poisoning the non-stereospecific active sites on the catalyst surface and by stabilizing the stereospecific active sites.[1] This leads to a higher yield of isotactic polypropylene, a crystalline polymer with desirable mechanical properties.
The interaction between the external donor, the cocatalyst (e.g., triethylaluminium, TEAL), and the active sites of the catalyst is a complex equilibrium that influences not only the stereoregularity but also the catalyst's activity and its response to hydrogen, which is used as a chain transfer agent to control the molecular weight of the polymer.[2]
The logical workflow of the catalyst system can be visualized as follows:
Caption: Logical workflow of Ziegler-Natta polymerization with an external electron donor.
Experimental Protocols
The following are generalized protocols for the preparation of a MgCl₂-supported Ziegler-Natta catalyst and subsequent propylene polymerization using this compound as the external electron donor. These protocols are based on common practices in the field and should be adapted and optimized for specific experimental setups and research goals.
Preparation of MgCl₂-Supported Ziegler-Natta Catalyst (Pre-catalyst)
This procedure describes a common method for preparing a solid Ziegler-Natta catalyst component.
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Ethanol (absolute)
-
Titanium Tetrachloride (TiCl₄)
-
Internal Electron Donor (e.g., Di-n-butyl phthalate - DNBP)
-
Anhydrous n-heptane
Procedure:
-
Support Preparation: In a nitrogen-purged reactor equipped with a mechanical stirrer, add anhydrous MgCl₂ and absolute ethanol in a desired molar ratio (e.g., 1:3).
-
Heat the mixture to reflux with stirring until the MgCl₂ is completely dissolved, forming a MgCl₂·nEtOH adduct.
-
Titanation: Cool the solution to a low temperature (e.g., -25 °C) and slowly add a pre-cooled solution of TiCl₄ in n-heptane.
-
During the addition of TiCl₄, a solid precipitate will form.
-
Slowly raise the temperature of the slurry to a specific temperature (e.g., 80-100 °C) and maintain it for a defined period (e.g., 1-2 hours) to allow for the reaction and crystallization to complete.
-
Internal Donor Addition: Add the internal electron donor (e.g., DNBP) to the slurry and continue stirring at the elevated temperature for another 1-2 hours.
-
Washing: Stop the heating and allow the solid to settle. Decant the supernatant and wash the solid catalyst component multiple times with hot, anhydrous n-heptane to remove unreacted TiCl₄ and other byproducts.
-
Drying: Dry the final solid catalyst component under a stream of nitrogen or under vacuum to obtain a free-flowing powder.
Propylene Polymerization
This protocol outlines the slurry polymerization of propylene using the prepared catalyst and this compound as the external donor.
Materials:
-
Prepared Ziegler-Natta catalyst component
-
Triethylaluminium (TEAL) as cocatalyst
-
This compound (DCPDCS) as external electron donor
-
Anhydrous n-heptane (polymerization grade)
-
Propylene (polymerization grade)
-
Hydrogen (for molecular weight control)
Procedure:
-
Reactor Preparation: Thoroughly dry and purge a stainless-steel polymerization reactor with nitrogen.
-
Introduce anhydrous n-heptane into the reactor.
-
Component Addition: Add the cocatalyst (TEAL) and the external electron donor (this compound) to the reactor in the desired Al/Si molar ratio.
-
Inject a specific amount of the solid Ziegler-Natta catalyst component as a slurry in n-heptane into the reactor.
-
Polymerization: Introduce hydrogen to the desired partial pressure.
-
Pressurize the reactor with propylene to the desired polymerization pressure (e.g., 7 bar).
-
Maintain the polymerization at a constant temperature (e.g., 70 °C) and pressure for the desired duration (e.g., 1-2 hours) with continuous stirring.
-
Termination: Stop the propylene feed and vent the reactor. Quench the polymerization by adding acidified ethanol.
-
Polymer Recovery: Filter the polymer, wash it thoroughly with ethanol and then with acetone, and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.
The experimental workflow can be visualized as follows:
Caption: Experimental workflow for catalyst preparation and polymerization.
Performance Data
The choice of external electron donor significantly impacts the catalyst's performance and the resulting polymer's properties. The following tables summarize comparative data for dicyclopentyldimethoxysilane (DCPDMS or Donor-D), a close analog of this compound, against other common external donors.
Table 1: Comparison of Catalyst Activity with Different External Electron Donors
| External Donor | Catalyst Activity (kg PP / g cat·h) | Reference |
| Dicyclopentyldimethoxysilane (Donor-D) | 25.3 | [2] |
| Cyclohexyl(methyl)dimethoxysilane (Donor-C) | 21.8 | [2] |
| Diphenyldimethoxysilane | 18.5 | [2] |
| Diisopropyldimethoxysilane | 15.2 | [2] |
Table 2: Effect of External Electron Donor on Polypropylene Properties
| External Donor | Isotacticity (%) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (Mw/Mn) | Reference |
| Dicyclopentyldimethoxysilane (Donor-D) | 98.2 | 4.5 x 10⁵ | 5.8 | [2] |
| Cyclohexyl(methyl)dimethoxysilane (Donor-C) | 97.5 | 5.2 x 10⁵ | 6.1 | [2] |
| Diphenyldimethoxysilane | 96.8 | 4.8 x 10⁵ | 5.9 | [2] |
| Diisopropyldimethoxysilane | 95.1 | 4.2 x 10⁵ | 5.5 | [2] |
Table 3: Hydrogen Response with Different External Electron Donors
| External Donor | H₂ Concentration (NL) | Melt Flow Rate (MFR) (g/10 min) | Reference |
| Dicyclopentyldimethoxysilane (Donor-D) | 0 | 2.1 | [2] |
| 5 | 8.5 | [2] | |
| 10 | 15.2 | [2] | |
| Cyclohexyl(methyl)dimethoxysilane (Donor-C) | 0 | 1.8 | [2] |
| 5 | 7.1 | [2] | |
| 10 | 12.8 | [2] |
Conclusion
This compound and its derivatives are highly effective external electron donors for Ziegler-Natta catalyzed propylene polymerization. They contribute to high catalyst activity and produce polypropylene with excellent isotacticity. The bulky nature of the cyclopentyl groups is key to achieving this high level of stereocontrol. The provided protocols and data serve as a valuable resource for researchers working on the development and optimization of Ziegler-Natta catalyst systems for the production of tailored polypropylene resins. Further optimization of reaction conditions, such as the Al/Si ratio and hydrogen concentration, can allow for fine-tuning of the final polymer properties to meet specific application requirements.
References
Application Notes and Protocols for Polypropylene Polymerization using Dicyclopentyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dicyclopentyldichlorosilane as an external electron donor in the Ziegler-Natta catalyzed polymerization of polypropylene. The protocols and data presented are intended to guide researchers in achieving high catalyst activity and producing polypropylene with desired stereoregularity and molecular weight characteristics.
Introduction
In the synthesis of isotactic polypropylene, Ziegler-Natta catalysts are a cornerstone of industrial production.[1][2] The performance of these catalysts, particularly their stereoselectivity, is significantly enhanced by the use of electron donors. These donors are classified as internal donors, which are incorporated into the solid catalyst during its preparation, and external donors, which are added during the polymerization process along with the cocatalyst, typically an organoaluminum compound like triethylaluminum (TEA).[1][2]
This compound (DCPDCS) is a widely utilized external electron donor that plays a crucial role in controlling the microstructure and properties of the resulting polypropylene. Its primary function is to enhance the isospecificity of the catalyst system, leading to a higher degree of isotacticity in the polymer chains.[3][4] This, in turn, influences the material's crystallinity, melting point, stiffness, and tensile strength. The interaction between the external donor, the cocatalyst, and the active sites on the catalyst surface is a key factor in determining the overall efficiency of the polymerization process and the final properties of the polymer.[4]
Mechanism of Action
The precise mechanism by which external donors enhance stereoselectivity is complex. However, it is generally accepted that this compound interacts with the Ziegler-Natta catalyst system in several ways:
-
Deactivation of Non-stereospecific Sites: The external donor can selectively poison or deactivate the non-stereospecific active sites on the catalyst surface, which are responsible for the formation of atactic (non-crystalline) polypropylene.
-
Transformation of Active Sites: It can convert non-isospecific active sites into isospecific ones.[4]
-
Stabilization of Isospecific Sites: The donor can stabilize the isospecific active centers, thereby increasing their productivity in forming isotactic polymer chains.
-
Complexation with Cocatalyst: this compound can form complexes with the triethylaluminum cocatalyst. This interaction modulates the alkylating and reducing power of the cocatalyst, which in turn affects the performance of the titanium active centers.
The bulky cyclopentyl groups of this compound are thought to play a significant role in creating a sterically hindered environment around the active sites, which favors the stereoregular insertion of propylene monomers.
Experimental Protocols
The following protocols provide a general framework for conducting polypropylene polymerization using a Ziegler-Natta catalyst with this compound as the external donor. It is important to note that optimal conditions may vary depending on the specific catalyst system, reactor setup, and desired polymer properties. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation of the catalyst.
Protocol 1: Slurry Polymerization of Propylene
This protocol describes a lab-scale slurry polymerization of propylene in a stirred autoclave reactor.
Materials:
-
Ziegler-Natta catalyst (e.g., a fourth-generation MgCl₂-supported TiCl₄ catalyst)
-
Triethylaluminum (TEA) solution in a suitable solvent (e.g., heptane)
-
This compound (DCPDCS) solution in a suitable solvent (e.g., heptane)
-
Propylene (polymerization grade)
-
Heptane (anhydrous, deoxygenated)
-
Methanol
-
Hydrochloric acid (HCl) solution
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Stirred autoclave reactor (e.g., 1 L stainless steel Buchi reactor) equipped with temperature and pressure controls
-
Schlenk line and glassware for handling air-sensitive reagents
-
Syringes and cannulas for transferring solutions
-
Drying oven
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the autoclave reactor. Purge the reactor with high-purity nitrogen or argon for at least 1 hour at an elevated temperature (e.g., 90°C) to remove any traces of moisture and oxygen.
-
Reagent Preparation: Prepare solutions of TEA and DCPDCS in anhydrous, deoxygenated heptane to the desired concentrations under an inert atmosphere.
-
Charging the Reactor:
-
Cool the reactor to room temperature.
-
Introduce 400 mL of anhydrous heptane into the reactor.
-
Add the desired amount of TEA solution as a scavenger to remove any remaining impurities. Stir for 10 minutes.
-
Introduce the desired amount of the Ziegler-Natta catalyst suspension.
-
Add the specified volume of the DCPDCS solution (external donor). The Al/Ti and Si/Ti molar ratios are critical parameters to control.[4]
-
-
Pre-polymerization (Optional but Recommended):
-
Introduce a small amount of propylene gas to the reactor to achieve a pressure of approximately 2 bar.
-
Maintain the temperature at around 20°C and stir for 10-20 minutes. This step helps to preserve the catalyst morphology.[5]
-
-
Polymerization:
-
Increase the reactor temperature to the desired polymerization temperature (e.g., 70°C).
-
Feed propylene gas into the reactor to maintain a constant pressure (e.g., 6-8 bar) for the desired polymerization time (e.g., 1-2 hours).
-
-
Termination and Product Recovery:
-
Stop the propylene feed and vent the reactor.
-
Cool the reactor to room temperature.
-
Add 10 mL of methanol to terminate the polymerization and quench the catalyst.
-
Filter the resulting polypropylene powder and wash it sequentially with a solution of HCl in methanol and then with pure methanol to remove catalyst residues.
-
Dry the polymer powder in a vacuum oven at 60-80°C to a constant weight.
-
Protocol 2: Catalyst Preparation (General Overview)
The following is a generalized procedure for the preparation of a MgCl₂-supported Ziegler-Natta catalyst. The specific details of internal donors and preparation conditions are often proprietary.
Materials:
-
Magnesium chloride (MgCl₂) or a magnesium alkoxide precursor
-
Titanium tetrachloride (TiCl₄)
-
Internal electron donor (e.g., a phthalate, diether, or succinate)
-
Anhydrous solvent (e.g., heptane, toluene)
Procedure:
-
Support Activation: Anhydrous MgCl₂ is activated, often by ball milling or by chemical reaction from a precursor, to create a high surface area support.
-
Titanation: The activated MgCl₂ support is treated with TiCl₄ in a suitable solvent. This step involves the reaction of TiCl₄ with the MgCl₂ surface, leading to the formation of the active titanium species.
-
Incorporation of Internal Donor: The internal electron donor is added during the catalyst preparation process. It coordinates with the Mg and Ti centers, influencing the formation and stereospecificity of the active sites.
-
Washing and Drying: The solid catalyst is thoroughly washed with an anhydrous solvent to remove unreacted reagents and byproducts. The final catalyst is then dried to a free-flowing powder.
Data Presentation
The following tables summarize the typical effects of this compound on the performance of Ziegler-Natta catalysts in polypropylene polymerization. The data is compiled from various studies and is intended to show general trends. Actual values will depend on the specific catalyst system and polymerization conditions.
Table 1: Effect of this compound (DCPDCS) on Catalyst Activity and Polymer Isotacticity
| Catalyst System | External Donor | Si/Ti Molar Ratio | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Reference |
| TiCl₄/Phthalate/MgCl₂ | None | 0 | 9.1 | 92.6 | [6] |
| TiCl₄/Phthalate/MgCl₂ | DCPDCS | 10 | 8.8 | 98.2 | [6] |
| TiCl₄/Diether/MgCl₂ | None | 0 | 4.0 | 90.2 | [6] |
| TiCl₄/Diether/MgCl₂ | DCPDCS | 10 | 3.7 | 98.9 | [6] |
Table 2: Influence of this compound on Polypropylene Molecular Weight and Melting Temperature
| Catalyst System | External Donor | Molar Mass (Mw) ( g/mol ) | Polydispersity Index (Mw/Mn) | Melting Temperature (Tm) (°C) | Reference |
| TiCl₄/Phthalate/MgCl₂ | None | - | 6.7 | 161.2 | [6] |
| TiCl₄/Phthalate/MgCl₂ | DCPDCS | - | 5.7 | 162.6 | [6] |
| TiCl₄/Diether/MgCl₂ | None | - | 7.5 | 160.4 | [6] |
| TiCl₄/Diether/MgCl₂ | DCPDCS | - | 6.9 | 161.1 | [6] |
Table 3: Comparison of Dicyclopentyldimethoxysilane (Donor-D) with other External Donors
| External Donor | Catalyst Activity (kg PP/mol Ti·h) | Isotacticity Index (%) | Molar Mass (Mw) ( g/mol ) | Reference |
| Donor-D | High | High | High | [3][7] |
| Donor-C (Cyclohexyl(methyl)dimethoxysilane) | Medium-High | High | Medium-High | [3] |
| Donor-Py (Dipiperidyldimethoxysilane) | Medium | Very High | Very High | [3] |
| Donor-T (Tetraethoxysilane) | Low | Medium | Low | [7] |
Visualizations
The following diagrams illustrate the logical relationships in the Ziegler-Natta polymerization of polypropylene.
Caption: Logical workflow of Ziegler-Natta polymerization.
Caption: Key steps in polypropylene synthesis.
References
- 1. Ziegler-Natta Catalyst - GeeksforGeeks [geeksforgeeks.org]
- 2. grokipedia.com [grokipedia.com]
- 3. mdpi.com [mdpi.com]
- 4. diva-portal.org [diva-portal.org]
- 5. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Effect of new external donors on propylene polymerization with Ziegler-Natta catalysts [journal.buct.edu.cn]
Application Notes and Experimental Protocol for Ziegler-Natta Polymerization of Propylene using an Alkoxysilane External Donor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ziegler-Natta catalysts are a cornerstone of polyolefin production, enabling the synthesis of stereoregular polymers like isotactic polypropylene.[1][2] These catalyst systems typically consist of a solid pre-catalyst, a cocatalyst, and often an external electron donor. The solid pre-catalyst is generally a titanium compound, such as titanium tetrachloride (TiCl₄), supported on magnesium chloride (MgCl₂).[1][3] The cocatalyst, commonly an organoaluminum compound like triethylaluminum (TEA), activates the titanium centers.[1][4]
External electron donors are crucial for controlling the stereospecificity of the polymerization, leading to polymers with high isotacticity.[5] Alkoxysilanes are a widely used class of external donors.[3] This document provides a detailed experimental protocol for the Ziegler-Natta polymerization of propylene using a fourth-generation catalyst system with a dialkoxysilane as the external donor.
While the request specified dicyclopentyldichlorosilane, the prevalent external donor in the scientific literature is dicyclopentyldimethoxy silane (DCDMS or Donor-D). Dichlorosilanes are highly reactive towards organoaluminum cocatalysts, which can lead to complex and undesirable side reactions. Therefore, the following protocol is based on the well-established use of dicyclopentyldimethoxysilane. A discussion on the reactivity and potential use of this compound is also included for a comprehensive understanding.
Key Components of the Ziegler-Natta Catalyst System
-
Catalyst: A fourth-generation Ziegler-Natta catalyst, typically TiCl₄ supported on MgCl₂ with an internal donor (e.g., a phthalate or diether).
-
Cocatalyst: Triethylaluminum (TEA).
-
External Electron Donor: Dicyclopentyldimethoxysilane (DCDMS).
-
Monomer: Propylene.
-
Solvent: A dry, inert hydrocarbon such as hexane or heptane.
-
Chain Transfer Agent (Optional): Hydrogen, used to control the molecular weight of the polymer.
Experimental Protocol: Slurry Polymerization of Propylene
This protocol outlines the steps for the slurry polymerization of propylene in a laboratory-scale reactor. All procedures must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using standard Schlenk line or glovebox techniques, as the catalyst and cocatalyst are highly sensitive to air and moisture.
1. Reactor Preparation
1.1. A 2-liter stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure probes, and inlets for nitrogen, propylene, hydrogen, and liquids is used.
1.2. The reactor must be thoroughly cleaned and dried in an oven at a high temperature (e.g., 120 °C) overnight to remove any traces of water and oxygen.
1.3. Assemble the reactor while hot and purge it with high-purity nitrogen for at least one hour to ensure an inert atmosphere.
2. Polymerization Procedure
2.1. Introduce 1 liter of dry, oxygen-free hexane into the reactor.
2.2. Add the desired amount of triethylaluminum (TEA) solution (e.g., 1.0 M in hexane) as the cocatalyst. The Al/Ti molar ratio is a critical parameter and should be optimized; a typical starting point is in the range of 25-250.
2.3. Add the dicyclopentyldimethoxysilane (DCDMS) solution as the external donor. The Si/Ti molar ratio is also a key variable, often in the range of 10-50.
2.4. Stir the mixture at room temperature for 10 minutes.
2.5. If hydrogen is to be used as a chain transfer agent, introduce the desired partial pressure of hydrogen into the reactor at this stage.
2.6. Introduce the solid Ziegler-Natta catalyst (e.g., 0.01-0.03 mmol of Ti) suspended in a small amount of hexane into the reactor to initiate the polymerization.
2.7. Pre-polymerization: Increase the temperature to a moderate level (e.g., 40-50 °C) and feed a small amount of propylene to begin the polymerization at a controlled rate for about 5-10 minutes. This step helps to break down the catalyst particles and establish a high surface area for the main polymerization.
2.8. Main Polymerization: Raise the reactor temperature to the target polymerization temperature (e.g., 70 °C).
2.9. Continuously feed propylene into the reactor to maintain a constant pressure (e.g., 7 bar) for the desired reaction time (e.g., 1-2 hours).
3. Termination and Product Isolation
3.1. Stop the propylene feed and vent the reactor to release any unreacted monomer.
3.2. Cool the reactor to room temperature.
3.3. Quench the polymerization by adding 100 ml of isopropanol or acidified ethanol to the reactor to deactivate the catalyst.
3.4. The resulting polypropylene powder is collected by filtration.
3.5. Wash the polymer product repeatedly with ethanol and then with water to remove any catalyst residues.
3.6. Dry the polypropylene powder in a vacuum oven at 60-80 °C until a constant weight is achieved.
Data Presentation
The following tables summarize typical quantitative data obtained from Ziegler-Natta polymerization of propylene using dicyclopentyldimethoxysilane (DCDMS) as the external donor.
Table 1: Effect of Hydrogen Concentration on Polymerization with DCDMS
| Run | H₂ (mol%) | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | MFR (g/10 min) |
| 1 | 0 | 35.2 | 98.5 | 2.1 |
| 2 | 2 | 38.7 | 98.2 | 5.8 |
| 3 | 5 | 40.1 | 97.9 | 12.5 |
Conditions: 70 °C, 7 bar propylene pressure, 1-hour polymerization, Al/Ti = 250, Si/Ti = 25. Data are representative and may vary depending on the specific catalyst and conditions.
Table 2: Comparison of Different Silane External Donors
| External Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | MFR (g/10 min) | |---|---|---|---|---| | Dicyclopentyldimethoxysilane (DCDMS) | 42.5 | 98.1 | 8.3 | | Cyclohexyl(methyl)dimethoxysilane (CMDMS) | 45.1 | 97.5 | 9.1 | | Diisopropyldimethoxysilane | 38.9 | 96.8 | 7.5 |
Conditions: 70 °C, 7 bar propylene pressure, 1-hour polymerization, with hydrogen, Al/Ti = 250, Si/Ti = 25. Data are for comparative purposes and highlight the influence of the external donor structure.
Mandatory Visualizations
Caption: Experimental workflow for Ziegler-Natta polymerization of propylene.
Caption: Logical relationship of reactant stability in the Ziegler-Natta system.
Special Considerations for this compound
The direct substitution of dicyclopentyldimethoxysilane with this compound in the above protocol is not recommended without significant modifications and safety precautions. Dichlorosilanes are considerably more electrophilic and reactive than their dialkoxy counterparts.
-
Reaction with Triethylaluminum (TEA): this compound is expected to react readily with TEA. This reaction can lead to the alkylation of the silicon center, forming ethyl-dicyclopentyl-chlorosilane and diethylaluminum chloride (DEAC). This would alter both the external donor and the cocatalyst in an uncontrolled manner, likely leading to poor catalytic performance and potentially hazardous byproducts.
-
Moisture Sensitivity: Dichlorosilanes are extremely sensitive to moisture, hydrolyzing to form silanols and hydrochloric acid. This would deactivate the Ziegler-Natta catalyst.
-
Potential for In-situ Conversion: One possible, though advanced, approach could be the in-situ conversion of this compound to the corresponding dialkoxysilane prior to its introduction to the main polymerization reactor or before the addition of the titanium catalyst. This would involve a pre-reaction step with a controlled amount of an alcohol.
Given these complexities, for researchers aiming to achieve high isotacticity in Ziegler-Natta polymerization, the use of established and more stable alkoxysilane external donors like dicyclopentyldimethoxysilane is the standard and recommended practice.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. The discovery of isotactic polypropylene and its uses - Rariplast [rariplast.com]
- 3. Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. diva-portal.org [diva-portal.org]
Application Notes and Protocols: Dicyclopentyldichlorosilane in the Synthesis of Isotactic Polypropylene
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of isotactic polypropylene (iPP) with specific properties is highly dependent on the catalyst system employed. Ziegler-Natta catalysts, in combination with internal and external electron donors, are widely used to control the stereochemistry of the polymer. External donors, in particular, play a crucial role in enhancing the isotacticity of polypropylene by selectively deactivating the aspecific catalytic sites or converting them into isospecific ones. Silane compounds are a prominent class of external donors. This document provides detailed application notes and protocols for the use of dicyclopentyldichlorosilane as an external electron donor in the synthesis of isotactic polypropylene. While dicyclopentyldimethoxysilane (DCPDMS) is a more commonly cited external donor, this document will extrapolate from available data to provide a comprehensive guide for the use of its dichlorosilane counterpart, highlighting key considerations for its application.
Mechanism of Action
This compound functions as an external electron donor (ED) in conjunction with a Ziegler-Natta catalyst and a cocatalyst, typically triethylaluminium (TEAL). The primary role of the external donor is to enhance the stereoselectivity of the catalyst system. It is understood that the bulky cyclopentyl groups on the silicon atom provide significant steric hindrance around the active titanium centers of the catalyst. This steric hindrance directs the incoming propylene monomer to coordinate and insert into the growing polymer chain in a specific orientation, leading to the formation of a highly isotactic polymer structure. The dichlorosilane is believed to react with the triethylaluminium cocatalyst to form an active complex that then interacts with the catalyst surface.
Data Presentation
The following tables summarize the typical performance of Ziegler-Natta catalysts in propylene polymerization using a closely related and well-documented external donor, dicyclopentyldimethoxysilane (Donor-D), which serves as a benchmark for the expected performance with this compound. The data is compiled from various studies and presented for comparative analysis.
Table 1: Effect of External Donor on Catalyst Activity and Polymer Isotacticity
| External Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) |
| None | 25.4 | 92.5 |
| Cyclohexyl(methyl)dimethoxysilane (Donor-C) | 18.6 | 97.8 |
| Dicyclopentyldimethoxysilane (Donor-D) | 22.5 | 98.5 |
Data presented is representative and can vary based on specific catalyst generation and polymerization conditions.
Table 2: Influence of External Donor on Polypropylene Properties
| External Donor | Molecular Weight (Mw) ( g/mol ) | Melting Temperature (Tm) (°C) |
| None | 480,000 | 160.5 |
| Cyclohexyl(methyl)dimethoxysilane (Donor-C) | 350,000 | 163.2 |
| Dicyclopentyldimethoxysilane (Donor-D) | 420,000 | 164.8 |
Molecular weight and melting temperature are key indicators of the polymer's physical and mechanical properties.
Table 3: Hydrogen Response with Different External Donors
| External Donor | H₂ Concentration (mol%) | Catalyst Activity (kg PP/g cat·h) |
| Donor-C | 0 | 18.6 |
| Donor-C | 2 | 25.1 |
| Donor-C | 5 | 24.5 |
| Donor-D | 0 | 22.5 |
| Donor-D | 2 | 30.2 |
| Donor-D | 5 | 33.1 |
Hydrogen is used as a chain transfer agent to control the molecular weight of the polymer. The response to hydrogen is an important characteristic of the catalyst system.
Experimental Protocols
The following protocols are adapted from general procedures for slurry polymerization of propylene using Ziegler-Natta catalysts. Specific care must be taken when handling this compound and triethylaluminium due to their reactivity.
1. Materials and Reagents:
-
Catalyst: Fourth-generation Ziegler-Natta catalyst (e.g., TiCl₄/DIBP/MgCl₂)
-
Cocatalyst: Triethylaluminium (TEAL) solution in heptane (e.g., 1 M)
-
External Donor: this compound (DCPDCS) solution in heptane (e.g., 0.1 M)
-
Solvent: Anhydrous n-heptane
-
Monomer: Polymerization-grade propylene
-
Chain Transfer Agent (optional): Hydrogen
-
Quenching Agent: Acidified ethanol (e.g., 5% HCl in ethanol)
2. Reactor Preparation:
-
A 1-liter stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure probes, and inlet/outlet ports is used.
-
The reactor must be thoroughly cleaned and dried to remove any impurities and moisture.
-
Prior to polymerization, the reactor is purged with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 90-100 °C) to ensure an inert atmosphere.
3. Slurry Polymerization Procedure:
-
The reactor is cooled to the desired polymerization temperature (e.g., 70 °C).
-
500 mL of anhydrous n-heptane is introduced into the reactor.
-
The desired amount of triethylaluminium (TEAL) solution is injected into the reactor. The Al/Ti molar ratio is a critical parameter and is typically in the range of 100-250.
-
The this compound (DCPDCS) solution is then added. The Al/Si molar ratio is also a key variable, typically ranging from 5 to 20. It is crucial to add the TEAL before the DCPDCS to allow for the in-situ formation of the active donor complex and to avoid undesirable reactions of the chlorosilane with the catalyst.
-
The mixture is stirred for 5-10 minutes to allow for the complexation of the cocatalyst and the external donor.
-
Approximately 10-20 mg of the solid Ziegler-Natta catalyst is suspended in a small amount of heptane and injected into the reactor to initiate polymerization.
-
The reactor is immediately pressurized with propylene to the desired pressure (e.g., 7 bar). The pressure is maintained throughout the polymerization by continuously feeding propylene.
-
If hydrogen is used, it is introduced into the reactor to the desired partial pressure before propylene pressurization.
-
The polymerization is carried out for a set duration, typically 1-2 hours, while maintaining a constant temperature and pressure.
-
After the desired time, the propylene feed is stopped, and the reactor is vented.
-
The polymerization is terminated by injecting 10-20 mL of acidified ethanol into the reactor to deactivate the catalyst.
-
The resulting polymer slurry is stirred for an additional 10 minutes.
-
The polypropylene powder is collected by filtration, washed several times with ethanol and then with distilled water to remove catalyst residues, and finally dried in a vacuum oven at 60-80 °C to a constant weight.
Visualizations
Diagram 1: Experimental Workflow for Isotactic Polypropylene Synthesis
Caption: Workflow for the synthesis of isotactic polypropylene.
Diagram 2: Proposed Mechanism of Stereoregulation by this compound
Caption: Stereoregulation by this compound.
Diagram 3: Logical Relationship in Catalyst System
Caption: Components of the isotactic polypropylene synthesis.
Application Notes and Protocols: The Role of Dicyclopentyldimethoxysilane in Controlling Polymer Stereoselectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of polymer chemistry, particularly in the production of polypropylene, achieving high stereoselectivity is paramount to obtaining desired material properties such as high crystallinity, stiffness, and thermal resistance. Ziegler-Natta catalysts are the cornerstone of industrial polypropylene production. The stereochemical outcome of the polymerization is significantly influenced by the use of electron donors, which are categorized as internal and external donors.
This document focuses on the application of Dicyclopentyldimethoxysilane (DCDMS) , also known as Donor-D, a highly effective external electron donor in Ziegler-Natta catalyzed propylene polymerization. While the user's initial query mentioned dicyclopentyldichlorosilane, the primary role in controlling polymer stereoselectivity in this context is played by its dimethoxy analogue, DCDMS. This compound is more commonly associated with chain transfer reactions in metallocene-catalyzed polymerizations to produce functionalized polymers like star polymers.
DCDMS is an organosilicon compound that, when added to the Ziegler-Natta catalyst system, significantly enhances the stereospecificity of the polymerization process, leading to a higher yield of isotactic polypropylene. Its bulky cyclopentyl groups play a crucial role in selectively deactivating non-stereospecific active sites on the catalyst surface.
Mechanism of Stereocontrol by Dicyclopentyldimethoxysilane (DCDMS)
The stereocontrolling effect of DCDMS in Ziegler-Natta catalysis is a result of complex interactions between the external donor, the titanium-based catalyst, the MgCl₂ support, and the trialkylaluminium cocatalyst (e.g., triethylaluminium, TEAL). The generally accepted mechanism involves the following key steps:
-
Formation of Active Sites: Ziegler-Natta catalysts possess various types of active sites on the MgCl₂ support. Some of these sites are highly stereospecific and produce isotactic polymer chains, while others are non-stereospecific and lead to the formation of atactic (amorphous) polypropylene.
-
Interaction with Cocatalyst: The external donor, DCDMS, forms a complex with the trialkylaluminium cocatalyst in the polymerization medium.
-
Selective Deactivation of Non-stereospecific Sites: The bulky DCDMS molecule, or its complex with the cocatalyst, preferentially coordinates to and deactivates the non-stereospecific active sites on the catalyst surface. This "poisoning" of atactic-producing sites prevents the formation of undesirable amorphous polymer.
-
Enhancement of Isotacticity: By selectively blocking the non-stereospecific sites, the polymerization is directed to occur predominantly at the highly stereospecific active sites, resulting in a significant increase in the isotacticity of the polypropylene.
-
Influence on Molecular Weight: DCDMS also influences the molecular weight and molecular weight distribution of the polymer by affecting the rates of chain propagation and termination reactions.
The following diagram illustrates the proposed mechanism of stereocontrol by an external donor like DCDMS.
Application Note: GC-MS Analysis of Dicyclopentyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of dicyclopentyldichlorosilane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an organosilane compound with applications in various chemical syntheses. This application note outlines the necessary instrumentation, reagents, sample preparation, and analytical conditions for the qualitative and quantitative analysis of this compound. The provided methodologies are based on established principles for the analysis of organosilanes and are intended to serve as a comprehensive guide for researchers.
Introduction
This compound (C₁₀H₁₈Cl₂Si) is a reactive organosilane compound used as a precursor in the synthesis of more complex silicon-containing molecules. Due to its reactivity and potential use in pharmaceutical and materials science applications, a reliable analytical method for its identification and quantification is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound. This protocol details a general method for its analysis, which can be adapted and optimized for specific research needs.
Experimental Protocol
This section details the complete workflow for the GC-MS analysis of this compound, from sample preparation to data analysis.
Reagents and Materials
-
This compound (CAS: 139147-73-2) : Analytical standard of known purity.
-
Heptane : GC grade or higher, for sample dilution.
-
Anhydrous Sodium Sulfate : For drying the solvent, if necessary.
-
Glassware : Volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa.
Safety Precaution : Dichlorosilanes are reactive towards moisture and can release hydrochloric acid upon hydrolysis. Handle this compound and its solutions in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Instrumentation
-
Gas Chromatograph : Equipped with a split/splitless injector and a suitable capillary column.
-
Mass Spectrometer : Capable of electron ionization (EI) and full scan data acquisition.
-
GC Column : A non-polar or mid-polarity capillary column is recommended. A common choice for organosilane analysis is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).
Sample Preparation
-
Standard Solution Preparation :
-
Prepare a stock solution of this compound in heptane (e.g., 1000 µg/mL). Due to the reactivity of chlorosilanes, work quickly and in a dry environment to minimize hydrolysis.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation :
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of heptane to achieve a concentration within the calibration range.
-
If necessary, filter the sample solution to remove any particulate matter.
-
GC-MS Conditions
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| GC Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on concentration |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Transfer Line Temp. | 280 °C |
| Scan Range | m/z 40-400 |
Data Analysis
-
Qualitative Analysis :
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
-
Quantitative Analysis :
-
Generate a calibration curve by plotting the peak area of the this compound standard solutions against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Expected Quantitative Data
The following table summarizes the key physicochemical properties of this compound and the expected analytical data from the GC-MS analysis. The retention time is an estimate and will vary depending on the specific chromatographic conditions.
| Parameter | Value |
| Molecular Formula | C₁₀H₁₈Cl₂Si |
| Molecular Weight | 237.24 g/mol |
| Boiling Point | 264.9 °C at 760 mmHg |
| Expected Retention Time | 10 - 15 min (estimated) |
| Characteristic m/z Fragments | Expected fragments may include the molecular ion [M]⁺, [M-Cl]⁺, [M-C₅H₉]⁺, and other fragments resulting from the loss of cyclopentyl and chlorine moieties. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the GC-MS analysis protocol for this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the GC-MS analysis of this compound. The outlined methodology, from sample preparation to data analysis, offers a solid foundation for researchers and scientists. While the provided GC-MS parameters are a robust starting point, optimization may be necessary to achieve desired performance characteristics for specific applications. Proper safety precautions are paramount when handling reactive organosilane compounds.
Quantitative Analysis of Dicyclopentyldichlorosilane by NMR Spectroscopy: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclopentyldichlorosilane is a key organosilane intermediate used in the synthesis of various silicon-containing compounds, including specialty polymers and pharmaceutical agents. The purity of this precursor is critical as impurities can significantly impact the yield, safety, and efficacy of the final products. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the purity of organic and organometallic compounds. This application note provides a detailed protocol for the quantitative analysis of this compound using both ¹H and ²⁹Si qNMR spectroscopy.
Principles of Quantitative NMR (qNMR)
Quantitative NMR relies on the principle that the integrated intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined. For accurate qNMR measurements, several key experimental parameters must be carefully controlled, including sample preparation, signal selection, and NMR acquisition parameters, particularly the relaxation delay (D1) to ensure complete relaxation of the nuclei between scans.
Estimated NMR Spectral Data for this compound
Table 1: Estimated NMR Data for this compound in CDCl₃
| Nucleus | Estimated Chemical Shift (ppm) | Multiplicity | Protons/Silicon per Signal | Notes |
| ¹H | ~1.5 - 1.8 | Multiplet | 16H (CH₂) | Protons of the cyclopentyl rings. |
| ¹H | ~1.9 - 2.2 | Multiplet | 2H (CH) | Methine protons of the cyclopentyl rings attached to silicon. |
| ²⁹Si | ~30 - 35 | Singlet | 1Si | The chemical shift is sensitive to the solvent and concentration. |
Experimental Protocols
Materials and Equipment
-
This compound sample
-
Internal Standard (IS): 1,4-Bis(trimethylsilyl)benzene (BTMSB), certified reference material (CRM)
-
Deuterated solvent: Chloroform-d (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS)
-
Relaxation Agent (for ²⁹Si qNMR): Chromium(III) acetylacetonate (Cr(acac)₃)
-
High-precision analytical balance (readability ± 0.01 mg)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for ¹H and ²⁹Si detection.
Sample Preparation for ¹H qNMR
-
Accurately weigh approximately 20-30 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10-15 mg of the internal standard (1,4-Bis(trimethylsilyl)benzene) into the same vial.
-
Record the exact masses of both the analyte and the internal standard.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
Sample Preparation for ²⁹Si qNMR
-
Accurately weigh approximately 50-60 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 20-30 mg of the internal standard (1,4-Bis(trimethylsilyl)benzene) into the same vial.
-
Add approximately 2-3 mg of the relaxation agent, Cr(acac)₃, to the vial.
-
Record the exact masses of the analyte and the internal standard.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
Table 2: Recommended NMR Acquisition Parameters
| Parameter | ¹H qNMR | ²⁹Si qNMR |
| Spectrometer Frequency | 400 MHz (or higher) | 79.5 MHz (on a 400 MHz system) |
| Pulse Sequence | zg30 | zgig (inverse-gated decoupling) |
| Pulse Angle | 30° | 90° |
| Acquisition Time (AQ) | ≥ 3 s | ≥ 1.5 s |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) | ≥ 5 x T₁ (longest) |
| Number of Scans (NS) | 16 - 64 | 128 - 512 |
| Spectral Width (SW) | ~12 ppm | ~100 ppm |
| Temperature | 298 K | 298 K |
Note on Relaxation Delay (D1): The longitudinal relaxation time (T₁) for the protons in the cyclopentyl group is expected to be in the range of 2-5 seconds. For the ²⁹Si nucleus, the T₁ can be significantly longer, often exceeding 60 seconds. The addition of a relaxation agent like Cr(acac)₃ is crucial to shorten the ²⁹Si T₁ to a practical value (e.g., 5-10 seconds), enabling a shorter D1 and faster data acquisition. It is highly recommended to perform a T₁ measurement (e.g., using an inversion-recovery pulse sequence) for both the analyte and the internal standard to determine the optimal D1 value (D1 ≥ 5 x longest T₁).
Data Processing and Purity Calculation
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully.
-
Perform baseline correction.
-
Integrate the selected signals for both the analyte and the internal standard.
-
For ¹H qNMR, integrate the signal corresponding to the methine protons of the cyclopentyl groups (~1.9 - 2.2 ppm) of the analyte and the singlet from the trimethylsilyl groups of BTMSB (~0.25 ppm).
-
For ²⁹Si qNMR, integrate the singlet from this compound (
30 - 35 ppm) and the singlet from BTMSB (-9.5 ppm).
-
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / m_analyte) * (m_IS / M_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of nuclei per signal (¹H: N_analyte = 2, N_IS = 18; ²⁹Si: N_analyte = 1, N_IS = 2)
-
M = Molar mass (this compound: 225.24 g/mol ; BTMSB: 222.48 g/mol )
-
m = mass
-
P_IS = Purity of the internal standard (from the certificate of analysis)
-
Data Presentation
Table 3: Example Quantitative Data Summary for this compound Purity Determination
| Method | Analyte Signal (ppm) | IS Signal (ppm) | Mass Analyte (mg) | Mass IS (mg) | Integral Analyte | Integral IS | Calculated Purity (%) |
| ¹H qNMR | 1.9 - 2.2 | 0.25 | 25.12 | 12.55 | 1.00 | 8.54 | 98.7 |
| ²⁹Si qNMR | 32.5 | -9.5 | 55.34 | 25.10 | 1.00 | 1.95 | 99.1 |
Workflow and Logical Diagrams
The following diagrams illustrate the key workflows for the synthesis and quantitative analysis of this compound.
Caption: Workflow for the synthesis and qNMR analysis of this compound.
Caption: Logical flow of the quantitative NMR protocol.
Conclusion
Quantitative NMR spectroscopy is a robust and reliable method for determining the absolute purity of this compound. The protocols provided for both ¹H and ²⁹Si qNMR offer orthogonal approaches to verify the purity of this important chemical intermediate. Careful attention to sample preparation and the selection of appropriate NMR acquisition parameters, especially the relaxation delay, are paramount for achieving accurate and precise results. The use of a relaxation agent is highly recommended for efficient ²⁹Si qNMR analysis. This application note serves as a comprehensive guide for researchers and quality control analysts in the chemical and pharmaceutical industries.
Application Notes and Protocols: Surface Modification of Silica Nanoparticles with Dicyclopentyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica nanoparticles (SNPs) are versatile platforms in various scientific and industrial fields, including drug delivery, diagnostics, and material science, owing to their tunable size, high surface area, and biocompatibility.[1][2] However, their inherently hydrophilic surface, rich in silanol groups (Si-OH), can lead to aggregation in non-polar media and non-specific interactions with biological components, limiting their application.[3] Surface modification with organosilanes is a common strategy to tailor the surface properties of SNPs, rendering them hydrophobic and improving their dispersibility in organic solvents and polymer matrices.[4]
Dicyclopentyldichlorosilane is a dichlorosilane coupling agent that can be used to impart a high degree of hydrophobicity to the surface of silica nanoparticles. The two bulky cyclopentyl groups create a significant steric hindrance, effectively shielding the hydrophilic silica surface. This application note provides a detailed protocol for the surface modification of silica nanoparticles using this compound, along with expected characterization data and a schematic of the experimental workflow.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the surface modification of silica nanoparticles with this compound. The protocol is adapted from established methods for similar dichlorosilane modifications.[5][6]
Materials
-
Silica Nanoparticles (SNPs)
-
This compound (DCPDCS)
-
Anhydrous Toluene
-
Anhydrous Ethanol
-
Nitrogen gas (high purity)
-
Standard laboratory glassware (Schlenk flask, condenser, dropping funnel)
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Ultrasonic bath
-
Oven
Synthesis of Hydrophobic Silica Nanoparticles
Step 1: Pre-treatment of Silica Nanoparticles To ensure a high density of reactive silanol groups on the surface, the silica nanoparticles should be activated prior to modification.
-
Disperse the silica nanoparticles in deionized water.
-
Adjust the pH of the suspension to approximately 2 with dilute HCl.
-
Stir the suspension for 2 hours at room temperature.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles repeatedly with deionized water until the pH of the supernatant is neutral.
-
Dry the activated silica nanoparticles in an oven at 120 °C overnight.
Step 2: Surface Modification with this compound
-
In a Schlenk flask under a nitrogen atmosphere, disperse 1.0 g of dried silica nanoparticles in 50 mL of anhydrous toluene.
-
Sonicate the suspension for 15 minutes to ensure a uniform dispersion.
-
Heat the suspension to the desired reaction temperature (e.g., 80 °C) with vigorous stirring.
-
In a separate flask, prepare a solution of this compound in anhydrous toluene (e.g., a 10% v/v solution). The molar ratio of DCPDCS to the estimated surface silanol groups on the silica should be optimized, but a starting point is a significant excess of the silane.
-
Slowly add the this compound solution to the heated silica nanoparticle suspension using a dropping funnel over a period of 30 minutes. The reaction is expected to release HCl gas, which should be vented through a suitable trap.
-
Continue the reaction for a defined period, typically 4-24 hours, under a nitrogen atmosphere with continuous stirring.[5]
Step 3: Purification of Modified Silica Nanoparticles
-
After the reaction is complete, cool the suspension to room temperature.
-
Collect the surface-modified silica nanoparticles by centrifugation.
-
Wash the nanoparticles sequentially with anhydrous toluene and anhydrous ethanol to remove unreacted this compound and by-products. Repeat the washing steps three times.[7]
-
Dry the final product in an oven at 60-80 °C for several hours to obtain a fine, hydrophobic powder.
Characterization of Modified Silica Nanoparticles
The success of the surface modification can be confirmed through various characterization techniques. The following table summarizes the expected changes in the properties of silica nanoparticles after modification with this compound, based on data from similar hydrophobic modifications.[5][8]
| Characterization Technique | Property Measured | Unmodified Silica Nanoparticles (Expected) | This compound Modified SNPs (Expected) |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | ~100 nm (in aqueous solution) | Aggregation in aqueous solution; ~110-120 nm (in organic solvent like toluene) |
| Brunauer-Emmett-Teller (BET) | Surface Area | ~300 m²/g | ~250 m²/g (decrease due to surface coating) |
| Zeta Potential | Surface Charge | -25 to -40 mV (at neutral pH) | Close to 0 mV (due to shielding of silanol groups) |
| Contact Angle Goniometry | Hydrophobicity | < 20° (hydrophilic) | > 130° (hydrophobic)[9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface Functional Groups | Broad peak at ~3400 cm⁻¹ (O-H stretching of silanols); Peak at ~1100 cm⁻¹ (Si-O-Si) | Reduced intensity of ~3400 cm⁻¹ peak; New peaks corresponding to C-H stretching from cyclopentyl groups (~2800-3000 cm⁻¹) and Si-C bonds.[10] |
| Thermogravimetric Analysis (TGA) | Thermal Stability & Grafting Density | Weight loss due to desorption of water and dehydroxylation | Increased weight loss at higher temperatures due to the decomposition of the organic cyclopentyl groups. |
Visualizations
Experimental Workflow
References
- 1. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Synthesis, Applications and Future Prospects for Silica Nanoparticles (SNPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organosilane-Modified Silica Nanoparticles - Gelest [technical.gelest.com]
- 5. kns.org [kns.org]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. joam.inoe.ro [joam.inoe.ro]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of Dicyclopentyldichlorosilane in the Synthesis of Functionalized Polysiloxanes: A Proposed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysiloxanes are a versatile class of polymers renowned for their exceptional properties, including high thermal stability, biocompatibility, low surface tension, and gas permeability. The ability to introduce specific functional groups onto the polysiloxane backbone allows for the tailoring of these properties for advanced applications, particularly in the biomedical and pharmaceutical fields, such as drug delivery systems and medical device coatings.[1][2] Dicyclopentyldichlorosilane is a precursor that can be utilized to introduce bulky, hydrophobic cyclopentyl groups into the polysiloxane backbone, potentially enhancing thermal stability and modifying the material's solubility and drug-polymer interaction profile.
This document outlines a proposed methodology for the synthesis of functionalized polysiloxanes using this compound. The protocol is based on established principles of polysiloxane chemistry, primarily the hydrolysis and polycondensation of dichlorosilane monomers.[3][4] While direct literature detailing this specific application is not abundant, the described methods are extrapolated from well-known synthetic routes for creating polysiloxanes from various dichlorosilane precursors.[3][5]
Synthesis Strategy Overview
The synthesis of functionalized polysiloxanes using this compound can be envisioned as a two-stage process:
-
Formation of Polydicyclopentylsiloxane with Reactive Termini: This involves the controlled hydrolysis of this compound to produce silanol-terminated oligomers or polymers. Co-hydrolysis with a functionalized dichlorosilane can also be employed to introduce pendant functional groups.
-
End-capping Functionalization: The reactive silanol end-groups of the polydicyclopentylsiloxane are then reacted with a suitable functionalizing agent to introduce desired chemical moieties.
This approach allows for the preparation of telechelic polysiloxanes with functional groups at the chain ends, which are valuable for subsequent cross-linking or conjugation to other molecules.
Experimental Protocols
Materials and Equipment
-
This compound (CAS 139147-73-2)[6]
-
Dichlorodimethylsilane (as a potential co-monomer)
-
(3-Aminopropyl)triethoxysilane (for functionalization)
-
Toluene, anhydrous
-
Deionized water
-
Sodium bicarbonate
-
Magnesium sulfate, anhydrous
-
Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
High-vacuum line
Protocol 1: Synthesis of Silanol-Terminated Polydicyclopentylsiloxane
This protocol describes the hydrolysis and condensation of this compound to yield a polydicyclopentylsiloxane with hydroxyl (silanol) end groups.
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Hydrolysis: Charge the flask with 100 mL of toluene and 20 mL of deionized water. Vigorously stir the mixture.
-
Monomer Addition: Dissolve 23.7 g (0.1 mol) of this compound in 50 mL of anhydrous toluene and add this solution to the dropping funnel. Add the this compound solution dropwise to the stirred toluene/water mixture over a period of 1 hour. The reaction is exothermic and will produce HCl gas, which should be vented through a proper scrubbing system.
-
Condensation: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 3 hours to promote polycondensation.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and wash it three times with 50 mL of deionized water, followed by one wash with 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with 50 mL of deionized water until the aqueous layer is neutral.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator. Further dry the resulting viscous liquid or waxy solid under high vacuum to remove any residual solvent and volatile oligomers.
Protocol 2: Synthesis of Amine-Terminated Polydicyclopentylsiloxane
This protocol details the functionalization of the silanol-terminated polydicyclopentylsiloxane with an amino-functional silane.
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 10 g of the silanol-terminated polydicyclopentylsiloxane (from Protocol 1) in 50 mL of anhydrous toluene.
-
Functionalization: Add 1.1 g (0.005 mol) of (3-aminopropyl)triethoxysilane to the solution.
-
Reaction: Heat the mixture to 80 °C and stir for 4 hours. The reaction involves the condensation of the silanol groups with the ethoxy groups of the aminosilane.
-
Isolation: Cool the reaction mixture to room temperature and remove the toluene and any volatile by-products (ethanol) under reduced pressure. Dry the final product under high vacuum.
Data Presentation
The following table presents hypothetical, yet representative, data for the synthesized polysiloxanes. The actual values would need to be determined experimentally.
| Polymer ID | Precursor(s) | Functional Group | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) |
| PDCP-OH | This compound | -OH | 3,500 | 1.8 | -15 |
| PDCP-NH2 | PDCP-OH, (3-Aminopropyl)triethoxysilane | -NH2 | 3,700 | 1.9 | -12 |
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of functionalized polysiloxanes.
Proposed Reaction Scheme
Caption: Proposed reaction scheme for functionalized polysiloxane synthesis.
Discussion
The incorporation of dicyclopentyl groups is expected to significantly influence the properties of the resulting polysiloxane. The bulky nature of the cyclopentyl rings may lead to a higher glass transition temperature compared to polydimethylsiloxane (PDMS) and could enhance the thermal stability of the polymer. Furthermore, the hydrophobicity imparted by these groups may be advantageous for the encapsulation and controlled release of hydrophobic drug molecules.
The amine-terminated polysiloxane synthesized via this proposed protocol can serve as a versatile platform for further modification. For instance, the primary amine groups can be used for conjugation to proteins, peptides, or targeting ligands, making these polymers promising candidates for the development of advanced drug delivery systems. They can also be cross-linked to form elastomeric networks for use in medical implants and devices.
It is important to note that the molecular weight and polydispersity of the resulting polymer will be influenced by reaction conditions such as monomer concentration, reaction time, and temperature. Characterization techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC) would be essential to confirm the structure and properties of the synthesized polymers.
Conclusion
This document provides a detailed, albeit proposed, set of protocols for the synthesis of functionalized polysiloxanes using this compound. By leveraging established hydrolysis and condensation chemistry, it is feasible to produce novel polysiloxanes with unique properties conferred by the dicyclopentyl moiety. These materials hold potential for a range of applications in the pharmaceutical and biomedical fields, warranting further experimental investigation to validate and optimize the described synthetic routes.
References
- 1. CN101875726B - Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Dicyclopentyldichlorosilane as a Crosslinking Agent for Silicone Elastomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclopentyldichlorosilane (DCPDCS) is an organosilicon compound with the chemical formula (C₅H₉)₂SiCl₂. While its primary applications have been explored in other areas of organic and organometallic synthesis, its bifunctional nature, possessing two reactive chlorine atoms, presents potential for its use as a crosslinking agent for silicone elastomers. This document provides detailed application notes and protocols for the synthesis of this compound and its hypothetical application in the crosslinking of silanol-terminated polydimethylsiloxane (PDMS), a common precursor for silicone elastomers.
Disclaimer: The use of this compound as a crosslinking agent for silicone elastomers is not widely documented in publicly available literature. The following protocols for crosslinking and the corresponding data are based on analogous condensation curing reactions with other dichlorosilane and alkoxysilane crosslinkers. These should be considered as a starting point for research and development.
Synthesis of this compound
This compound can be synthesized via a Grignard reaction between cyclopentylmagnesium chloride and silicon tetrachloride. This method allows for the formation of the silicon-carbon bonds.
Experimental Protocol: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Cyclopentyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Silicon tetrachloride (SiCl₄)
-
Hexane
-
Standard glassware for Grignard reaction (three-neck round-bottom flask, dropping funnel, reflux condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried three-neck flask under an inert atmosphere, place magnesium turnings (2.0 equivalents).
-
Add a small crystal of iodine.
-
Prepare a solution of cyclopentyl chloride (2.0 equivalents) in anhydrous diethyl ether or THF.
-
Add a small amount of the cyclopentyl chloride solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).
-
Once initiated, add the remaining cyclopentyl chloride solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent (cyclopentylmagnesium chloride).
-
-
Reaction with Silicon Tetrachloride:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of silicon tetrachloride (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add the silicon tetrachloride solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated magnesium salts (MgCl₂).
-
Wash the filter cake with anhydrous diethyl ether or THF to recover any product.
-
Combine the filtrate and washings and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Safety Precautions: Grignard reagents are highly reactive with water and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used under an inert atmosphere. Silicon tetrachloride is corrosive and reacts with moisture to produce HCl gas; handle in a fume hood with appropriate personal protective equipment.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
This compound as a Crosslinking Agent
This compound can theoretically be used as a crosslinking agent for silanol-terminated polydimethylsiloxane (HO-PDMS-OH) through a condensation reaction. The reaction involves the nucleophilic attack of the hydroxyl groups of the PDMS on the silicon atom of the dichlorosilane, leading to the formation of Si-O-Si linkages and the elimination of hydrogen chloride (HCl). The HCl byproduct must be neutralized, for instance by the addition of a non-nucleophilic base like pyridine or triethylamine, to drive the reaction to completion and prevent acid-catalyzed degradation of the siloxane backbone.
Proposed Crosslinking Mechanism
Caption: Proposed condensation crosslinking of PDMS with DCPDCS.
Experimental Protocol: Crosslinking of Silanol-Terminated PDMS
Materials:
-
Silanol-terminated polydimethylsiloxane (HO-PDMS-OH) of desired molecular weight
-
This compound (DCPDCS)
-
Anhydrous toluene or other suitable aprotic solvent
-
Anhydrous pyridine or triethylamine (as HCl scavenger)
-
Molding plates
Procedure:
-
Preparation of the Pre-polymer Mixture:
-
In a moisture-free environment, dissolve the silanol-terminated PDMS in anhydrous toluene to achieve a desired viscosity for processing.
-
Add the desired stoichiometric amount of this compound to the PDMS solution. The ratio of DCPDCS to PDMS will determine the crosslink density.
-
Add an excess of anhydrous pyridine or triethylamine (at least 2 equivalents per equivalent of DCPDCS) to the mixture to neutralize the HCl byproduct.
-
-
Casting and Curing:
-
Thoroughly mix the components until a homogeneous solution is obtained.
-
Pour the mixture into a mold of the desired shape and dimensions.
-
Cure the mixture in an oven at a specified temperature (e.g., 80-120 °C) for a set period (e.g., 1-4 hours). The optimal curing conditions will need to be determined experimentally.
-
After curing, allow the elastomer to cool to room temperature before demolding.
-
-
Post-Curing:
-
To remove any residual solvent and byproducts, and to ensure complete crosslinking, a post-curing step is recommended. This typically involves heating the elastomer at a slightly higher temperature (e.g., 150 °C) for an extended period (e.g., 4-24 hours).
-
Diagram of Experimental Workflow
Caption: General workflow for elastomer preparation and testing.
Characterization of Crosslinked Silicone Elastomers
The following are standard experimental protocols for evaluating the mechanical and thermal properties of the resulting silicone elastomer.
Mechanical Properties
Table 1: Hypothetical Mechanical Properties of DCPDCS-Crosslinked Silicone Elastomer
| Property | Test Method | Typical Value Range |
| Tensile Strength (MPa) | ASTM D412 | 2 - 8 |
| Elongation at Break (%) | ASTM D412 | 100 - 500 |
| Durometer Hardness (Shore A) | ASTM D2240 | 30 - 70 |
| Crosslink Density (mol/cm³) | Swelling Studies | 1x10⁻⁴ - 5x10⁻⁴ |
Note: The values presented are typical for condensation-cured silicone elastomers and will vary depending on the specific formulation (e.g., PDMS molecular weight, crosslinker concentration, filler content).
Experimental Protocols:
-
Tensile Strength and Elongation at Break (ASTM D412):
-
Prepare dumbbell-shaped specimens from the cured elastomer sheets.
-
Measure the cross-sectional area of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement (e.g., 500 mm/min) until the specimen ruptures.[1]
-
Record the maximum force applied (for tensile strength) and the extension at the point of rupture (for elongation at break).
-
-
Durometer Hardness (ASTM D2240):
-
Place the cured elastomer on a flat, hard surface.
-
Press the durometer indenter firmly and vertically onto the surface of the specimen.[2][3]
-
Read the hardness value from the durometer scale within one second of firm contact.[2]
-
Take multiple readings at different locations on the specimen and average the results.
-
Thermal Properties
Table 2: Hypothetical Thermal Properties of DCPDCS-Crosslinked Silicone Elastomer
| Property | Test Method | Typical Value Range |
| Glass Transition Temperature (Tg, °C) | DSC | -125 to -120 |
| Decomposition Temperature (Td, °C) | TGA | > 350 |
| Thermal Stability (Weight Loss at 300 °C) | TGA | < 2% |
Note: The values presented are typical for silicone elastomers and are dependent on the specific chemical structure and crosslink density.
Experimental Protocols:
-
Differential Scanning Calorimetry (DSC):
-
Place a small, weighed sample (5-10 mg) of the cured elastomer into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Cool the sample to a low temperature (e.g., -150 °C) and then heat it at a controlled rate (e.g., 10 °C/min) to a temperature above the expected transitions.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.[4]
-
-
Thermogravimetric Analysis (TGA):
-
Place a small, weighed sample (10-20 mg) of the cured elastomer into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 or 20 °C/min) in an inert atmosphere (e.g., nitrogen).[5][6]
-
Record the weight of the sample as a function of temperature.
-
The decomposition temperature can be reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) or the peak of the derivative weight loss curve.[7]
-
Conclusion
This compound holds potential as a crosslinking agent for silicone elastomers through a condensation curing mechanism. The bulky cyclopentyl groups may impart unique properties to the resulting elastomer, such as altered mechanical strength, thermal stability, and surface properties. The provided protocols for synthesis and hypothetical application offer a foundational framework for researchers to explore this potential. Experimental validation is necessary to determine the actual performance and optimize the formulation and curing conditions for specific applications in research, drug development, and other scientific fields.
References
- 1. How to perform ASTM D412 Tensile Test on Rubber & Elastomers [prestogroup.com]
- 2. plantech.com [plantech.com]
- 3. industrialphysics.com [industrialphysics.com]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. tainstruments.com [tainstruments.com]
- 6. Thermogravimetric Analysis (TGA) - Elastomer Institut Richter [elastomer-institut.de]
- 7. mt.com [mt.com]
Troubleshooting & Optimization
troubleshooting low yield in Dicyclopentyldichlorosilane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of dicyclopentyldichlorosilane. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common methods for synthesizing this compound are the hydrosilylation of cyclopentene with dichlorosilane and the Grignard reaction of a cyclopentyl magnesium halide with a silicon tetrachloride.
Q2: What is the boiling point of this compound?
A2: The boiling point of this compound is approximately 264.86 °C at 760 mmHg and 105-107 °C at 10 mmHg.[1][2]
Q3: What are the main safety concerns when working with this compound and its precursors?
A3: Dichlorosilane is a toxic and highly flammable gas. This compound and silicon tetrachloride are corrosive and react with moisture to produce HCl gas. Grignard reagents are highly reactive with water and air. All manipulations should be carried out in a well-ventilated fume hood under an inert, dry atmosphere.
Troubleshooting Guides
This section is divided by the synthetic method. Please select the relevant guide for your troubleshooting needs.
Guide 1: Hydrosilylation of Cyclopentene with Dichlorosilane
The hydrosilylation route involves the platinum-catalyzed addition of dichlorosilane to cyclopentene. Low yields in this reaction are often related to catalyst activity, reaction conditions, and side reactions.
-
Low or No Conversion of Starting Materials
-
Possible Cause 1: Inactive Catalyst. Platinum catalysts can be deactivated by impurities in the reactants or solvent, or by improper handling and storage.
-
Solution: Use a fresh, high-purity catalyst. Ensure all reactants and solvents are anhydrous and free of sulfur, phosphorus, or amine-containing compounds, which can poison the catalyst.
-
-
Possible Cause 2: Insufficient Temperature or Pressure. The reaction often requires elevated temperature and pressure to proceed efficiently.
-
Solution: Gradually increase the reaction temperature and pressure within the safe limits of your equipment. Monitor the reaction progress by GC analysis.
-
-
Possible Cause 3: Presence of Inhibitors. Some compounds can act as inhibitors for the hydrosilylation reaction.
-
Solution: Purify the cyclopentene and dichlorosilane before use to remove any potential inhibitors.
-
-
-
Formation of Significant Side Products
-
Possible Cause 1: Dehydrogenative Silylation. This side reaction produces cyclopentenylchlorosilanes and hydrogen gas.
-
Solution: Optimize the reaction temperature. Lower temperatures generally favor the desired hydrosilylation over dehydrogenative silylation.
-
-
Possible Cause 2: Isomerization of Cyclopentene. The platinum catalyst can sometimes cause isomerization of the alkene starting material.
-
Solution: Use a more selective platinum catalyst or add a co-catalyst that suppresses isomerization.
-
-
Possible Cause 3: Formation of Platinum Colloids (Platinum Black). This is a common deactivation pathway for homogeneous platinum catalysts and can lead to incomplete reactions and a heterogeneous mixture.
-
Solution: Use a supported (heterogeneous) platinum catalyst or a homogeneous catalyst with ligands that stabilize the platinum center and prevent agglomeration.
-
-
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | Speier's Catalyst | Karstedt's Catalyst | Pt on Carbon | Varying activity and selectivity |
| Temperature | 80 °C | 120 °C | 150 °C | Higher temperatures can increase reaction rate but may also promote side reactions. |
| Pressure | 1 atm | 5 atm | 10 atm | Increased pressure of dichlorosilane can improve reaction rate and yield. |
| Yield | Low | Moderate | High | Optimal conditions are crucial for maximizing yield. |
-
Preparation: In a dry, inert atmosphere glovebox, add a magnetic stir bar and a platinum catalyst (e.g., 50 ppm of Speier's catalyst) to a high-pressure reactor.
-
Reactant Addition: Cool the reactor to 0 °C and add anhydrous cyclopentene (2.2 equivalents). Seal the reactor and evacuate the headspace, backfilling with argon.
-
Reaction: Introduce dichlorosilane (1 equivalent) into the reactor. Heat the mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (if the reactor allows) and analyzing them by GC.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and cautiously vent any excess dichlorosilane.
-
Purification: The crude product is purified by fractional vacuum distillation to separate the this compound from unreacted starting materials and side products.
Caption: Troubleshooting workflow for low yield in this compound synthesis via hydrosilylation.
Guide 2: Grignard Reaction of Cyclopentyl Magnesium Halide with SiCl₄
The Grignard route involves the reaction of a pre-formed cyclopentyl magnesium halide with silicon tetrachloride. Low yields are often due to issues with the Grignard reagent formation or competing side reactions.
-
Failure to Initiate Grignard Reaction
-
Possible Cause 1: Wet Glassware or Solvents. Grignard reagents are extremely sensitive to moisture.
-
Solution: Flame-dry all glassware under vacuum and use anhydrous solvents (e.g., diethyl ether or THF distilled from a suitable drying agent).
-
-
Possible Cause 2: Passivated Magnesium Surface. A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.
-
Solution: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask (with caution).
-
-
-
Low Yield of this compound
-
Possible Cause 1: Formation of Dicyclopentyl. Homocoupling of the Grignard reagent can occur, especially at higher temperatures.
-
Solution: Maintain a low reaction temperature during the formation of the Grignard reagent and its subsequent reaction with SiCl₄. Use dilute solutions.
-
-
Possible Cause 2: Incomplete Reaction with SiCl₄.
-
Solution: Add the SiCl₄ solution dropwise to the Grignard reagent to control the exothermic reaction. Ensure sufficient reaction time with efficient stirring.
-
-
Possible Cause 3: Formation of Mono- and Tri-substituted Products. The stoichiometry of the reaction is crucial.
-
Solution: Use a precise 2:1 molar ratio of the Grignard reagent to SiCl₄. Adding the SiCl₄ to the Grignard reagent (reverse addition) can favor the formation of the di-substituted product.
-
-
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Diethyl Ether | THF | Toluene/Ether Mix | THF is generally a better solvent for Grignard reagent formation. |
| Temperature | 0 °C | Room Temperature | Reflux | Lower temperatures favor the desired product and minimize side reactions. |
| Addition Order | Grignard to SiCl₄ | SiCl₄ to Grignard | - | Adding SiCl₄ to the Grignard reagent can improve selectivity for the di-substituted product. |
| Yield | Low | Moderate | High | Careful control of conditions is necessary for high yields. |
-
Grignard Reagent Preparation:
-
Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (2.1 equivalents) to the flask.
-
In the dropping funnel, place a solution of cyclopentyl bromide (2.0 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the cyclopentyl bromide solution to the magnesium. If the reaction does not start, add a crystal of iodine.
-
Once initiated, add the remaining cyclopentyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional hour.
-
-
Reaction with SiCl₄:
-
Cool the Grignard reagent solution in an ice bath.
-
In the dropping funnel, place a solution of silicon tetrachloride (1.0 equivalent) in anhydrous diethyl ether.
-
Add the SiCl₄ solution dropwise to the stirred, cooled Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Remove the solvent by rotary evaporation.
-
The crude product is purified by fractional vacuum distillation.
-
Caption: Main and side reactions in the Grignard synthesis of this compound.
References
managing Dicyclopentyldichlorosilane reactivity with moisture during experiments
This guide provides researchers, scientists, and drug development professionals with essential information for managing the reactivity of dicyclopentyldichlorosilane with moisture during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it highly reactive with moisture?
This compound (C₁₀H₁₈Cl₂Si) is an organosilicon compound containing two cyclopentyl groups and two chlorine atoms attached to a central silicon atom. Its high reactivity stems from the polarity of the Silicon-Chlorine (Si-Cl) bond. The silicon atom is electrophilic and is readily attacked by nucleophiles, such as the oxygen atom in water. This leads to a rapid hydrolysis reaction.[1][2]
Q2: What happens when this compound reacts with water?
Upon contact with water or moisture, this compound undergoes rapid hydrolysis. In this reaction, the chlorine atoms are replaced by hydroxyl (-OH) groups, forming a silanediol intermediate. This process also releases corrosive hydrogen chloride (HCl) gas.[3][4] The resulting silanediols are often unstable and tend to undergo self-condensation to form siloxane oligomers or polymers (silicones).[3]
Q3: What are the primary safety hazards associated with this compound?
The primary hazards are:
-
High Reactivity with Water: The reaction can be vigorous, generating heat and toxic, corrosive fumes of hydrogen chloride.[4][5]
-
Corrosivity: It causes severe skin burns and eye damage upon contact.[6][7] Inhalation of its vapors can cause respiratory tract irritation.[8]
-
Flammability: While it may require some effort to ignite, it is a combustible liquid.[4]
Q4: How should this compound be stored to maintain its integrity?
To prevent degradation and ensure safety, it must be stored in a tightly-closed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[6][9] Storage should be away from moisture, heat, sparks, and incompatible substances like strong oxidizing agents.[10]
Q5: What are the essential precautions before starting an experiment?
Before any experiment, ensure the following:
-
Inert Atmosphere: The entire reaction setup must be under a dry, inert atmosphere. This is typically achieved using a Schlenk line or a glovebox.[11][12]
-
Dry Glassware: All glassware must be rigorously dried to remove adsorbed moisture, usually by oven-drying at over 125°C for several hours and cooling under a stream of inert gas.[13][14]
-
Anhydrous Solvents: Use only anhydrous solvents that have been properly dried and stored.
-
Proper Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash-proof goggles, a face shield, and a lab coat at all times.[15][16]
Troubleshooting Guide
Problem 1: An unexpected white precipitate or cloudiness appears in the reaction vessel upon adding this compound.
-
Possible Cause: Accidental introduction of moisture into the reaction. The precipitate is likely polysiloxanes formed from the hydrolysis of the dichlorosilane.
-
Solution:
-
Verify Solvent and Reagent Dryness: Ensure all solvents and reagents are certified anhydrous and were handled under strictly inert conditions.
-
Check Inert Gas Line: Confirm that the inert gas supply is dry by passing it through a moisture trap.
-
Inspect Glassware: Ensure all glassware was properly oven-dried and assembled while hot or cooled under a positive pressure of inert gas.[13]
-
Future Prevention: When transferring the silane, use proper air-sensitive techniques such as a dry syringe or cannula, and maintain a positive flow of inert gas.[9][14]
-
Problem 2: The reaction yields are consistently low or the starting material is recovered.
-
Possible Cause: The this compound may have degraded due to improper storage or handling, leading to partial hydrolysis and polymerization before use.
-
Solution:
-
Check Reagent Quality: If possible, analyze the reagent (e.g., by NMR) to check for impurities such as siloxanes.
-
Improve Transfer Technique: Refine the method of transfer from the storage bottle to the reaction flask to minimize any potential exposure to air and moisture. Use a glovebox for the most sensitive applications.[17]
-
Purge System Thoroughly: Before starting the reaction, ensure the entire apparatus is thoroughly purged with inert gas by performing several vacuum/inert gas cycles on a Schlenk line.[12]
-
Problem 3: Corrosive fumes are detected, or litmus paper indicates an acidic environment near the apparatus.
-
Possible Cause: A leak in the system is allowing the reagent or the HCl byproduct to escape. This indicates a breach in the inert atmosphere.
-
Solution:
-
Work in a Fume Hood: All work with chlorosilanes must be conducted inside a certified chemical fume hood.[18]
-
Check all Joints and Septa: Ensure all ground-glass joints are properly sealed (a small amount of grease may be necessary for standard taper joints) and that any rubber septa are not punctured excessively.[13] A needle connected to an oil bubbler should be used to vent the system and provide a visual indicator of positive pressure.[19]
-
Leak Test: Pressurize the system slightly with inert gas and check for leaks using a soap bubble solution on the exterior of joints.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈Cl₂Si | [20] |
| Molecular Weight | 237.24 g/mol | [20] |
| Appearance | Transparent Liquid | [20] |
| Boiling Point | 105-107°C / 10 mmHg | [7] |
| Density | 1.096 - 1.110 g/mL | [7][20] |
| Flash Point | 84°C (183°F) | [7] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Transferring this compound via Syringe
This protocol is for transferring small to moderate volumes (<50 mL) of the liquid reagent under an inert atmosphere.
-
Preparation:
-
Ensure all glassware, including the reaction flask, syringe, and needle, are oven-dried and cooled under a stream of dry nitrogen or argon.[14]
-
The reaction flask should be equipped with a rubber septum and connected to an inert gas line with a bubbler to maintain positive pressure.
-
-
Syringe Purging:
-
Take a clean, dry syringe with a long needle attached.
-
Flush the syringe with dry inert gas at least 10 times by drawing gas from the headspace of a dry flask and expelling it.[13]
-
-
Reagent Transfer:
-
Puncture the septum on the this compound reagent bottle with the syringe needle. It is good practice to also have a needle from the inert gas line inserted into the bottle's headspace to equalize pressure.
-
Slowly draw the desired volume of liquid into the syringe. Avoid pulling the plunger back quickly, as this can cause leaks and gas bubbles.[13]
-
Remove the syringe from the reagent bottle.
-
-
Dispensing:
-
Immediately pierce the septum of the receiving reaction flask with the needle.
-
Slowly dispense the liquid into the flask, aiming for the side wall or directly into the solvent if present.
-
Once empty, withdraw the syringe and needle.
-
-
Cleaning:
-
Immediately and carefully quench the syringe by drawing up a small amount of an inert quenching solvent (e.g., isopropanol) in a fume hood, followed by water, and then disassemble for cleaning. Failure to do so can cause the syringe to seize.[14]
-
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Workflow for a moisture-sensitive reaction using this compound.
Caption: Troubleshooting logic for common issues with this compound.
References
- 1. Page loading... [guidechem.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 4. DIPHENYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. aksci.com [aksci.com]
- 7. 错误页 [amp.chemicalbook.com]
- 8. siadmi.com [siadmi.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. globalsilicones.org [globalsilicones.org]
- 16. chemicals.co.uk [chemicals.co.uk]
- 17. ossila.com [ossila.com]
- 18. files.upei.ca [files.upei.ca]
- 19. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
preventing catalyst poisoning in Ziegler-Natta polymerization with Dicyclopentyldichlorosilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing catalyst poisoning during Ziegler-Natta polymerization, with a focus on systems utilizing dicyclopentyldimethoxysilane as an external donor.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in Ziegler-Natta polymerization?
A1: Catalyst poisoning refers to the deactivation of the Ziegler-Natta catalyst's active sites by chemical compounds, often called poisons.[1] This deactivation can be partial or total and leads to a reduction or complete loss of catalytic activity.[1] Unlike thermal decomposition or physical damage, poisoning is a chemical process where impurities bond to the active metal centers (typically titanium) of the catalyst, rendering them unable to participate in the polymerization reaction.[1]
Q2: What are the most common poisons for Ziegler-Natta catalysts?
A2: Ziegler-Natta catalysts are highly susceptible to a variety of poisons. The most common include:
-
Water and Oxygen: These are highly reactive with the organometallic components of the catalyst system.[2]
-
Polar Compounds: Substances like alcohols, ketones, and esters can coordinate to the metal center, which inhibits monomer access.[2]
-
Sulfur and Phosphorus Compounds: These act as strong Lewis bases and can irreversibly poison the catalyst.[2]
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): These gases can adsorb to the active sites and inhibit polymerization.[3]
-
Acetylenic and Allenic Impurities: Often found in monomer feedstocks, these compounds can bind strongly to the catalyst.[2]
-
Hydrogen Sulfide (H₂S): Even at trace levels, H₂S can significantly impact catalyst performance.
Q3: What is the role of Dicyclopentyldimethoxysilane (DCPDMS) in Ziegler-Natta polymerization?
A3: Dicyclopentyldimethoxysilane (DCPDMS) is an external electron donor (ED) used in modern Ziegler-Natta catalyst systems. Its primary role is to enhance the stereoselectivity of the catalyst, leading to polypropylene with high isotacticity.[4][5] It achieves this by selectively poisoning the non-stereospecific active sites on the catalyst surface or by transforming aspecific sites into isospecific ones.[6] While enhancing stereospecificity, the addition of an external donor can sometimes lead to a decrease in overall catalyst activity by reducing the total number of active sites.[7]
Q4: How do I know if my catalyst is poisoned?
A4: Signs of catalyst poisoning during a polymerization reaction include:
-
A significant drop in polymerization activity or a complete lack of polymer formation.
-
A decrease in the molecular weight of the resulting polymer.
-
Changes in the polymer's properties, such as a lower isotacticity index.
-
An increase in the formation of amorphous or atactic polymer.
-
In industrial settings, an increased pressure drop across the catalyst bed can be an indicator.[8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to catalyst poisoning.
Problem 1: Low or No Polymerization Activity
| Possible Cause | Diagnostic Step | Recommended Action |
| Contaminated Monomer or Solvent | Analyze monomer and solvent for common poisons (water, oxygen, polar compounds, sulfur compounds) using appropriate analytical techniques (e.g., GC-MS, Karl Fischer titration). | Purify the monomer and solvent rigorously before use. Pass them through activated alumina and molecular sieve columns.[9] |
| Leaks in the Reactor System | Perform a leak test on the reactor and all associated glassware and tubing under vacuum and pressure. | Ensure all connections are secure and use high-vacuum grease on glass joints. Conduct all manipulations under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.[2] |
| Improper Catalyst Handling | Review catalyst storage and handling procedures. | Store the catalyst under an inert atmosphere and at the recommended temperature. Avoid any exposure to air and moisture. |
| Incorrect Cocatalyst to Catalyst Ratio | Verify the calculations for the cocatalyst (e.g., Triethylaluminium - TEAL) and external donor concentrations. | Prepare fresh solutions of the cocatalyst and external donor and accurately dispense them. |
Problem 2: Poor Polymer Properties (e.g., low isotacticity, broad molecular weight distribution)
| Possible Cause | Diagnostic Step | Recommended Action |
| Suboptimal External Donor Concentration | Analyze the polymer's microstructure (e.g., using ¹³C NMR) to determine the isotacticity index. | Optimize the concentration of dicyclopentyldimethoxysilane. A concentration that is too low may not effectively deactivate non-specific sites, while a concentration that is too high can reduce overall activity. |
| Presence of Selective Poisons | Certain impurities may preferentially poison the stereospecific active sites. Analyze the feedstock for a wide range of potential contaminants. | Implement a more thorough purification of the monomer and solvent. Consider using a guard column to remove trace impurities before the reactants enter the reactor. |
| Incorrect Polymerization Temperature | Review the experimental temperature and compare it to established protocols for the specific catalyst system. | Control the polymerization temperature accurately. Higher temperatures can sometimes lead to a decrease in stereoselectivity. |
Data Presentation
Table 1: Effect of Common Poisons on Ziegler-Natta Catalyst Activity for Propylene Polymerization
| Poison | Molar Ratio (Poison/Ti) | Catalyst Activity Reduction (%) | Reference |
| Methanol | 0.1 | ~85% | [6] |
| Acetone | 0.1 | ~70% | [6] |
| Ethyl Acetate | 0.1 | ~50% | [6] |
| Carbon Monoxide | 0.0005 - 0.016 ppm | Significant decrease, reversible | [3] |
| Carbon Dioxide | 0.55 - 12 ppm | Moderate decrease | [3] |
| Oxygen | 0.5 - 20.2 ppm | Significant and irreversible decrease | [3] |
| Hydrogen Sulfide | 0.1 - 0.5 mg/kg | 5 - 22% productivity loss | [10] |
| Acetylene | 0.15 - 3.5 mg/kg | 5 - 22% productivity loss | [10] |
Data is compiled from various studies and conditions may vary.
Experimental Protocols
Protocol 1: Purification of Propylene Monomer and Heptane Solvent
Objective: To remove common poisons (water, oxygen, polar impurities) from the monomer and solvent before use in Ziegler-Natta polymerization.
Materials:
-
High-purity propylene gas
-
Anhydrous heptane (HPLC grade)
-
Activated alumina (baked at 300°C for 4 hours under vacuum)
-
Molecular sieves (3Å and 4Å, activated at 300°C for 4 hours under vacuum)
-
Glass columns for purification
-
Schlenk flasks
Procedure:
-
Solvent Purification: a. Set up a glass column packed with activated alumina at the bottom and a mixture of 3Å and 4Å molecular sieves on top. b. Activate the column by heating under a flow of inert gas (argon or nitrogen). c. Pass the heptane through the column under a positive pressure of inert gas. d. Collect the purified solvent in a dry Schlenk flask containing activated molecular sieves for storage.[9]
-
Monomer Purification: a. Set up a series of purification columns packed with activated molecular sieves and a deoxygenation catalyst (e.g., BASF R3-11). b. Pass the propylene gas through these columns before introducing it into the reactor. c. The flow rate should be controlled to ensure efficient removal of impurities.
Protocol 2: Stopped-Flow Polymerization for Kinetic Analysis of Poisoning
Objective: To quantify the effect of a poison on the number of active sites and the chain propagation rate constant.
Materials:
-
Ziegler-Natta catalyst slurry
-
Triisobutylaluminium (TIBA) solution in heptane
-
Purified propylene
-
Poisoning agent (e.g., methanol solution in heptane)
-
Stopped-flow polymerization apparatus
-
Acidic ethanol (for quenching)
-
Heptane (for washing)
Procedure:
-
Prepare a heptane slurry of the Ziegler-Natta catalyst in one vessel of the stopped-flow apparatus.
-
Prepare a solution of TIBA in heptane saturated with propylene in a second vessel.
-
Introduce a specific amount of the poisoning agent into the catalyst slurry and allow it to react for a defined period (e.g., 1 minute).[6]
-
Rapidly mix the contents of the two vessels to initiate polymerization.
-
After a very short and precise polymerization time (e.g., 0.1 to 0.2 seconds), quench the reaction by injecting acidic ethanol.[6]
-
Collect the polymer, wash it with heptane and water, and dry it under vacuum.[6]
-
Analyze the polymer yield and molecular weight distribution (using GPC) to calculate the number of active sites and the propagation rate constant.
Visualizations
Caption: Troubleshooting workflow for low or no polymerization activity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 9. scispace.com [scispace.com]
- 10. Quantification of poisons for Ziegler Natta catalysts and effects on the production of polypropylene by gas chromatographic with simultaneous detection: Pulsed discharge helium ionization, mass spectrometry and flame ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dicyclopentyldichlorosilane (DCPDCS) as an External Donor
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dicyclopentyldichlorosilane (DCPDCS) as an external donor in Ziegler-Natta catalyzed polymerization reactions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during polymerization when using DCPDCS.
Issue 1: Low Catalyst Activity
-
Question: My polymerization reaction is showing lower than expected catalyst activity. What are the potential causes and how can I address this?
-
Answer: Low catalyst activity can stem from several factors. Consider the following:
-
Purity of Reactants: Ensure all reactants, especially the monomer and solvent, are free from impurities like water, oxygen, and other polar compounds that can deactivate the catalyst.
-
Co-catalyst to External Donor Ratio (Al/Si): The molar ratio of the aluminum alkyl co-catalyst (e.g., Triethylaluminium - TEAL) to the DCPDCS external donor is critical. An inappropriate ratio can negatively impact catalyst activity. It is important to optimize this ratio for your specific catalyst system.
-
Pre-contact Time: The duration of contact between the catalyst, co-catalyst, and external donor before introducing the monomer can influence activity. The effect of pre-compounding time can be smaller when using certain silane donors.[1]
-
Hydrogen Concentration: The presence and concentration of hydrogen can significantly affect catalyst activity. In some systems, a certain amount of hydrogen can enhance polymerization activity.[2]
-
Issue 2: Poor Stereospecificity (Low Isotacticity)
-
Question: The resulting polypropylene has low isotacticity. How can I improve the stereospecificity of my reaction?
-
Answer: The primary role of an external donor like DCPDCS is to enhance the stereospecificity of the Ziegler-Natta catalyst.[2] If you are observing low isotacticity, consider the following:
-
External Donor Concentration: The concentration of DCPDCS directly influences the stereospecificity. Insufficient external donor may not effectively deactivate the non-stereospecific active sites on the catalyst. Conversely, an excessive amount can sometimes reduce catalyst activity.
-
Type of External Donor: The structure of the external donor is a key factor in achieving high stereospecificity. Dicyclopentyldimethoxysilane (a related compound, often referred to as Donor-D) is known to produce polypropylene with higher isotacticity compared to some other external donors.[1]
-
Interaction with Internal Donor: The external donor interacts with the internal donor of the catalyst system. The combination of the internal and external donor plays a crucial role in determining the final polymer properties.[3]
-
Issue 3: Undesirable Molecular Weight or Molecular Weight Distribution
-
Question: The molecular weight of my polypropylene is not within the desired range, or the molecular weight distribution is too broad/narrow. What adjustments can I make?
-
Answer: The molecular weight and its distribution are influenced by several parameters:
-
Hydrogen Concentration: Hydrogen is a common chain transfer agent in propylene polymerization. Increasing the hydrogen concentration generally leads to a lower molecular weight of the resulting polymer. DCPDCS has been shown to be sensitive to hydrogen.[2]
-
External Donor Type and Concentration: The choice and amount of the external donor can affect the molecular weight. For instance, DCPDMS (Donor-D) has been reported to produce polypropylene with a higher molecular weight compared to other donors under similar conditions.[1][2]
-
Polymerization Temperature: Higher polymerization temperatures typically lead to lower molecular weights due to increased rates of chain transfer reactions.
-
Frequently Asked Questions (FAQs)
-
Question: What is the primary role of this compound (DCPDCS) as an external donor in Ziegler-Natta polymerization?
-
Answer: The main function of an external donor like DCPDCS is to improve the stereospecificity of the catalyst system, leading to polypropylene with higher isotacticity. It achieves this by selectively poisoning the non-stereospecific active sites on the catalyst surface.[2][4]
-
Question: How does DCPDCS compare to other common external donors?
-
Answer: DCPDCS and similar bulky alkyl or cycloalkyl dimethoxysilanes, often referred to as "D-donors", are known for producing polypropylene with high isotacticity and high molecular weight.[1][4] Their performance, including catalyst activity and hydrogen response, can differ from other classes of external donors like aminosilanes or diethers.[2][5]
-
Question: What is the general mechanism of action for an external donor like DCPDCS?
-
Answer: The external donor is added during the polymerization stage along with the co-catalyst (e.g., AlR3). It is believed that the external donor interacts with the catalyst surface, potentially replacing the internal donor that may have been partially extracted by the co-catalyst. This interaction deactivates the aspecific sites, thereby enhancing the overall stereoselectivity of the polymerization process.[2][4]
-
Question: How does hydrogen concentration affect polymerization when using DCPDCS?
-
Answer: Hydrogen acts as a chain transfer agent, and its concentration is a key parameter for controlling the molecular weight of the polypropylene. Systems using dicyclopentyldimethoxysilane (Donor-D) have shown sensitivity to hydrogen, meaning that changes in hydrogen concentration can effectively regulate the polymer's molecular weight.[2] In some cases, a small amount of hydrogen can also lead to an increase in catalyst activity.[2]
Data Presentation
Table 1: Effect of External Donor Type on Polypropylene Properties
| External Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Molecular Weight (Mw) |
| Dicyclopentyldimethoxysilane (Donor-D) | Varies with conditions | > 98 | High |
| Cyclohexyl(methyl)dimethoxysilane (Donor-C) | Varies with conditions | High | Moderate-High |
| Dipiperidyldimethoxysilane (Donor-Py) | Varies with conditions | Very High | Higher than Donor-D |
Note: This table provides a qualitative comparison based on trends reported in the literature. Actual values are highly dependent on specific reaction conditions.[2]
Experimental Protocols
General Protocol for Propylene Polymerization using a Ziegler-Natta Catalyst with DCPDCS
1. Reactor Preparation:
- Thoroughly clean and dry a stainless-steel autoclave reactor.
- Purge the reactor with high-purity nitrogen to remove any air and moisture.
2. Reagent Preparation (under inert atmosphere):
- Prepare a suspension of the Ziegler-Natta catalyst in a dry, deoxygenated solvent (e.g., heptane).
- Prepare a solution of the co-catalyst, typically Triethylaluminium (TEAL), in the same solvent.
- Prepare a solution of this compound (DCPDCS) as the external donor in the same solvent.
3. Polymerization:
- Introduce the solvent into the reactor.
- Add the TEAL solution, followed by the DCPDCS solution, and then the catalyst suspension to the reactor. The order and pre-contact time of these components should be optimized for the specific catalyst system.
- Pressurize the reactor with propylene monomer to the desired pressure.
- If hydrogen is used for molecular weight control, introduce the specified amount into the reactor.
- Heat the reactor to the desired polymerization temperature (e.g., 70°C) and maintain constant pressure by continuously feeding propylene.
- After the desired reaction time, terminate the polymerization by venting the propylene and adding a quenching agent (e.g., acidified isopropanol).
4. Polymer Recovery and Analysis:
- Filter the polymer slurry and wash the collected polypropylene with the quenching agent and then with fresh solvent.
- Dry the polymer in a vacuum oven at a specified temperature until a constant weight is achieved.
- Characterize the polymer for properties such as isotacticity (e.g., by ¹³C NMR or DSC), molecular weight and molecular weight distribution (e.g., by GPC), and melt flow index.
Visualizations
Caption: Troubleshooting workflow for common issues in DCPDCS-mediated polymerization.
References
improving the hydrolytic stability of Dicyclopentyldichlorosilane
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and improving the hydrolytic stability of Dicyclopentyldichlorosilane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolytic stability a concern?
A1: this compound (C₁₀H₁₈Cl₂Si) is an organosilicon compound containing two cyclopentyl groups and two chlorine atoms attached to a central silicon atom. Its hydrolytic stability is a primary concern because, like other chlorosilanes, it reacts readily with water and other protic solvents.[1] This hydrolysis reaction is often vigorous and produces corrosive hydrogen chloride (HCl) gas as a byproduct, which can interfere with reactions and pose safety hazards.[2]
Q2: How does the structure of this compound affect its hydrolysis rate compared to other dichlorosilanes?
A2: The two bulky cyclopentyl groups on the silicon atom create significant steric hindrance. This steric bulk physically obstructs the approach of water molecules to the silicon center, slowing down the rate of hydrolysis compared to less hindered dichlorosilanes like dimethyldichlorosilane.[3][4] While the reaction is still rapid, the steric hindrance provides a greater degree of kinetic control over the hydrolysis process.
Q3: What are the primary factors that influence the rate of hydrolysis of this compound?
A3: The main factors influencing the hydrolysis rate are:
-
Water Availability: The concentration of water is the most critical factor. The reaction is fastest with bulk water and slower with trace moisture.
-
Temperature: Higher temperatures increase the reaction rate.
-
Solvent: The choice of solvent can influence the solubility of water and the silane, thereby affecting the reaction rate. Anhydrous aprotic solvents are recommended to control hydrolysis.[5]
-
pH: While less relevant for chlorosilanes which react rapidly with neutral water, the presence of acids or bases can catalyze the hydrolysis of the resulting silanols.
Q4: What are the products of this compound hydrolysis?
A4: The initial hydrolysis of this compound replaces the two chlorine atoms with hydroxyl (-OH) groups, forming dicyclopentyldisilanol and releasing two molecules of hydrogen chloride (HCl). The highly reactive silanol intermediates then readily condense with each other to form siloxane oligomers and polymers, ultimately producing a network of Si-O-Si bonds.
Q5: How can I safely handle and store this compound to prevent premature hydrolysis?
A5: To prevent premature hydrolysis, this compound should be handled and stored under strictly anhydrous and inert conditions. This includes:
-
Storing the compound in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.
-
Using dry glassware and syringes for all transfers.
-
Conducting all reactions in a well-ventilated fume hood to manage potential HCl evolution.
-
Using anhydrous solvents.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction is too vigorous and difficult to control. | Excess water or protic solvent present at the start of the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Add the silane slowly to the reaction mixture. Consider cooling the reaction vessel. |
| Formation of insoluble white precipitate (siloxane polymer) immediately upon addition of reactants. | Uncontrolled and rapid hydrolysis due to the presence of significant amounts of water. | Use a non-polar, aprotic solvent to slow down the reaction. Control the stoichiometry of water addition carefully. |
| Inconsistent reaction outcomes. | Variable amounts of atmospheric moisture entering the reaction setup. | Work under a positive pressure of an inert gas (nitrogen or argon). Use septa and syringes for reagent transfers. |
| Corrosion of metal equipment. | Evolution of hydrogen chloride (HCl) gas during hydrolysis. | Use glassware for all reactions involving this compound. Ensure adequate ventilation and consider using an HCl scrubber if working on a larger scale. |
| Difficulty dissolving the silane in the reaction medium. | The chosen solvent is not compatible. | Use anhydrous non-polar or weakly polar aprotic solvents like hexane, toluene, or dichloromethane.[5] |
Data Presentation
Table 1: Qualitative Comparison of Hydrolysis Rates for Different Dichlorosilanes
This table provides a qualitative comparison of the expected initial hydrolysis rates based on the principle of steric hindrance.
| Dichlorosilane | Structure of Organic Group | Steric Hindrance | Expected Relative Hydrolysis Rate |
| Dimethyldichlorosilane | -CH₃ | Low | Very High |
| Diethyldichlorosilane | -CH₂CH₃ | Moderate | High |
| This compound | -C₅H₉ | High | Moderate |
| Di-tert-butyldichlorosilane | -C(CH₃)₃ | Very High | Low |
Experimental Protocols
Controlled Hydrolysis of this compound to Form Siloxane Oligomers
This protocol describes a general method for the controlled hydrolysis of this compound. Researchers should adapt this procedure based on their specific experimental goals.
Materials:
-
This compound
-
Anhydrous Toluene (or other suitable aprotic solvent)
-
Deionized Water
-
Pyridine (or other non-nucleophilic base as an HCl scavenger)
-
Three-neck round-bottom flask
-
Dropping funnels (2)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
Setup: Assemble the three-neck flask with a magnetic stir bar, a condenser, and two dropping funnels. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Maintain a positive pressure of nitrogen or argon throughout the experiment.
-
Reagent Preparation: In one dropping funnel, prepare a solution of this compound in anhydrous toluene. In the other dropping funnel, prepare a solution of deionized water and pyridine in anhydrous toluene. The stoichiometry of water should be carefully calculated based on the desired degree of hydrolysis.
-
Reaction Initiation: To the three-neck flask, add anhydrous toluene and begin stirring.
-
Controlled Addition: Slowly and simultaneously add the solutions from both dropping funnels to the stirred toluene in the reaction flask over a period of 1-2 hours. Maintain the reaction temperature at room temperature or cool the flask in an ice bath to further control the reaction rate.
-
Reaction Monitoring: The reaction can be monitored by observing the formation of a precipitate (pyridinium hydrochloride) and by taking aliquots for analysis (e.g., by GC-MS to track the disappearance of the starting material).
-
Workup: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature. Filter the reaction mixture to remove the pyridinium hydrochloride precipitate. The filtrate, containing the siloxane oligomers, can then be concentrated under reduced pressure. Further purification can be achieved by chromatography or distillation if necessary.
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Workflow for a controlled hydrolysis experiment.
References
purification methods for Dicyclopentyldichlorosilane from synthesis byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Dicyclopentyldichlorosilane from synthesis byproducts. The information is tailored for researchers, scientists, and drug development professionals to assist in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample synthesized via the Grignard reaction?
A1: The primary byproducts in the synthesis of this compound using cyclopentyl magnesium halide and a silicon-chloro source (e.g., silicon tetrachloride) typically include:
-
Monocyclopentyltrichlorosilane: Formed from the reaction of one equivalent of the Grignard reagent with the silicon source.
-
Tricyclopentylchlorosilane: Results from the reaction of three equivalents of the Grignard reagent.
-
Unreacted Silicon Tetrachloride: A common starting material that may be present in excess.
-
Magnesium Salts: Such as magnesium chloride, which are inorganic byproducts of the Grignard reaction.
-
Solvent: Typically tetrahydrofuran (THF) or diethyl ether used for the Grignard reaction.
Q2: What is the primary method for purifying this compound?
A2: Fractional distillation under reduced pressure (vacuum distillation) is the most effective and widely used method for purifying this compound. This technique separates compounds based on their boiling points, and reducing the pressure lowers the boiling points to prevent thermal decomposition of the desired product.
Q3: Why is vacuum distillation necessary for purifying this compound?
A3: this compound has a high boiling point at atmospheric pressure (approximately 265 °C). Heating the compound to this temperature can lead to thermal decomposition. Vacuum distillation allows the distillation to be performed at a much lower temperature, preserving the integrity of the molecule.
Q4: Can I use other purification methods besides distillation?
A4: While fractional distillation is the primary method, other techniques can be considered for specific situations:
-
Low-Temperature Crystallization: If the crude product can be induced to crystallize at low temperatures, this can be an effective method for removing impurities that remain in the liquid phase.
-
Chemical Conversion: In some cases, reactive impurities can be chemically converted to species that are more easily separated by distillation. For example, residual trichlorosilanes can sometimes be converted to dichlorosilanes.
-
Filtration: To remove solid impurities like magnesium salts, a simple filtration of the crude reaction mixture (prior to distillation) is necessary.
Q5: How can I assess the purity of my this compound sample?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for assessing the purity of this compound. This technique separates the components of the mixture and provides mass spectral data for their identification. A high-purity sample should show a single major peak corresponding to this compound.
Troubleshooting Guides
Fractional Distillation Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Components (Co-distillation) | 1. Inefficient distillation column (insufficient theoretical plates). 2. Distillation rate is too fast. 3. Unstable vacuum. | 1. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing). 2. Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A distillation rate of 1-2 drops per second is often recommended. 3. Check all connections for leaks. Ensure the vacuum pump is operating correctly and providing a stable, low pressure. |
| Product Decomposition (Darkening or Tarring in the Distilling Flask) | 1. Distillation temperature is too high due to insufficient vacuum. 2. Presence of acidic or basic impurities that catalyze decomposition. | 1. Improve the vacuum to lower the boiling point of the product. Ensure the heating mantle is not set to an excessively high temperature. 2. Neutralize the crude product with a mild base (e.g., sodium bicarbonate) and filter before distillation. |
| "Bumping" or Uncontrolled Boiling | 1. Lack of a boiling aid. 2. Heating too rapidly. | 1. Always use a magnetic stir bar in the distilling flask to ensure smooth boiling. Boiling chips are not effective under vacuum. 2. Increase the temperature of the heating mantle gradually. |
| Low Product Recovery | 1. Significant hold-up in the distillation column. 2. Loss of volatile product through the vacuum system. 3. Incomplete distillation. | 1. Choose a column with a lower surface area if possible, or rinse the column with a volatile solvent after distillation to recover the retained product. 2. Use a cold trap between the receiving flask and the vacuum pump to condense any volatile product that bypasses the condenser. 3. Ensure the distillation is continued until the temperature at the distillation head drops, indicating that the main product fraction has been collected. |
Purity Issues Detected by GC-MS
| Impurity Detected | Possible Source | Recommended Action |
| Silicon Tetrachloride (SiCl₄) | Unreacted starting material. | This is a low-boiling impurity and should be easily removed as the forerun during fractional distillation. |
| Cyclopentyltrichlorosilane | Incomplete reaction (monosubstitution). | This compound has a lower boiling point than the desired product. Careful fractional distillation should separate it. Collect a distinct fraction before the main product. |
| Tricyclopentylchlorosilane | Over-reaction (trisubstitution). | This is a high-boiling impurity and will remain in the distillation pot after the desired product has been distilled. |
| Solvent (THF, Diethyl Ether) | Residual solvent from the Grignard reaction. | These are highly volatile and will be removed in the initial forerun of the distillation. |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation of this compound
Objective: To purify crude this compound from lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Cold trap
-
Vacuum pump
-
Heating mantle with magnetic stirrer
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and all joints are properly sealed (use vacuum grease if necessary).
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Inert Atmosphere: Purge the system with an inert gas.
-
Applying Vacuum: Slowly apply vacuum to the system. A pressure of 1-10 mmHg is typically recommended.
-
Heating: Begin stirring and gently heat the distillation flask.
-
Collecting Fractions:
-
Forerun: Collect the initial, low-boiling fraction, which will contain residual solvent and silicon tetrachloride. The temperature at the distillation head will be low.
-
Intermediate Fraction: As the temperature rises, a fraction containing primarily cyclopentyltrichlorosilane will distill.
-
Main Fraction: When the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the pure product.
-
Residue: Stop the distillation before the flask goes to dryness. The high-boiling residue will contain tricyclopentylchlorosilane.
-
-
Shutdown: Cool the system to room temperature before slowly releasing the vacuum and introducing an inert gas.
Boiling Point Data for Fractional Distillation:
| Compound | Boiling Point at 760 mmHg (°C) | Expected Distillation Behavior |
| Silicon Tetrachloride | 57.6 | Distills in the forerun at low temperature. |
| Cyclopentyltrichlorosilane | 178 - 179 | Distills in an intermediate fraction before the main product. |
| This compound | 264.9 | Main product fraction. |
| Tricyclopentylchlorosilane | > 265 (estimated) | Remains in the distillation residue. |
Protocol 2: GC-MS Analysis for Purity Assessment
Objective: To determine the purity of a this compound sample and identify any impurities.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| GC Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Injection Mode | Splitless (for trace analysis) or Split (for major components) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 50 °C, hold for 2 min Ramp: 10 °C/min to 280 °C Hold: 5-10 min at 280 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for the purification of this compound.
factors affecting the activity of Ziegler-Natta catalysts with Dicyclopentyldichlorosilane
This technical support guide is designed for researchers, scientists, and professionals working with Ziegler-Natta (Z-N) catalysts for olefin polymerization. It specifically addresses factors affecting catalyst activity when using dicyclopentyl-based silane compounds as external electron donors.
Note on Terminology: The user specified Dicyclopentyldichlorosilane. However, the vast majority of published research focuses on alkoxysilanes, particularly Dicyclopentyldimethoxysilane (DCPDMS or 'Donor-D'), as a highly effective external donor in fourth-generation Z-N systems. This guide will focus on DCPDMS, as its effects are well-documented and representative of this class of donors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the components and conditions of the polymerization process.
Q1: What is the primary role of Dicyclopentyldimethoxysilane (DCPDMS) as an external donor?
A1: Dicyclopentyldimethoxysilane (DCPDMS) is an external electron donor (De) added to the polymerization reactor along with the cocatalyst.[1] Its main function is to enhance the stereospecificity of the catalyst system, leading to polypropylene with higher isotacticity.[2][3] DCPDMS is known for its ability to improve isotacticity significantly without substantially sacrificing catalyst activity.[2] The external donor interacts with the cocatalyst and the solid catalyst components to selectively deactivate aspecific catalyst sites or convert them into isospecific ones, thereby controlling the polymer's microstructure.[4]
Q2: How does the concentration of the cocatalyst (e.g., Triethylaluminium - TEA) impact catalyst activity?
A2: The cocatalyst, typically an organoaluminum compound like Triethylaluminium (TEA), plays a crucial dual role: it removes impurities and activates the catalyst by reducing Ti(IV) to the active Ti(III) form.[5] The concentration of TEA has a significant effect on catalyst activity.[1][6] Initially, increasing the TEA concentration boosts activity by activating more catalyst sites.[1][7] However, an optimal concentration exists. Further increasing the TEA concentration can lead to a decrease in activity, potentially due to over-reduction of the titanium centers to inactive species (Ti2+) or catalyst poisoning by reaction byproducts.[5][6]
Q3: What is the effect of polymerization temperature on catalyst activity and polymer properties?
A3: Polymerization temperature is a critical factor influencing both catalyst performance and polymer characteristics.[7]
-
Catalyst Activity: Generally, catalyst activity increases with rising temperature, as the rate constant of chain growth at the active centers increases.[7][8] More potential active centers can also be activated at higher temperatures.[7] However, there is an optimal temperature range; excessively high temperatures can lead to catalyst deactivation.
-
Polymer Properties: As the temperature increases, the molecular weight of the resulting polymer typically decreases.[7] This is because chain transfer reactions become more prominent at higher temperatures.[7] Similarly, the isotacticity of the polymer tends to decrease at higher temperatures.[7]
Q4: How does hydrogen affect the polymerization reaction and the final polymer?
A4: Hydrogen is widely used as a chain transfer agent to control the molecular weight of the polymer.[5][7]
-
Molecular Weight Control: By increasing the hydrogen concentration, the rate of chain transfer reactions increases, resulting in polymers with lower molecular weight and, consequently, higher Melt Flow Rate (MFR).[5][7]
-
Catalyst Activity: The effect of hydrogen on catalyst activity depends on the monomer. In propylene polymerization, hydrogen can significantly increase catalyst activity by increasing both the number of active centers and the chain propagation rate constant (kp).[2][9] Dormant sites can be reactivated by hydrogen.[2] Conversely, in ethylene polymerization, increasing hydrogen concentration can sometimes decrease catalyst activity.[5] The response to hydrogen is also influenced by the type of external donor used.[2][9]
Q5: Does the monomer concentration play a significant role?
A5: Yes, the monomer concentration directly impacts the polymerization rate and catalyst productivity. With an increasing monomer concentration, the ratio of monomer to active sites increases, which generally leads to higher catalyst productivity and an increase in the polymer's molecular weight.[5]
Section 2: Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments.
Q1: My catalyst activity is lower than expected. What are the possible causes and solutions?
A1:
-
Cause 1: Suboptimal Cocatalyst Concentration: The concentration of the cocatalyst (e.g., TEA) is critical. Too little TEA will result in incomplete activation of the catalyst, while too much can over-reduce the titanium centers and decrease activity.[1][5]
-
Solution: Titrate the TEA concentration to find the optimal Al/Ti molar ratio for your specific catalyst system. An experimental design approach can efficiently identify the peak activity level.[1]
-
-
Cause 2: Incorrect Polymerization Temperature: The reaction may be running at a temperature that is too low for efficient propagation or too high, causing thermal deactivation of the catalyst.
-
Solution: Adjust the polymerization temperature. For propylene polymerization, activity generally increases from 40°C to 70°C.[7] Verify the optimal temperature range for your specific catalyst generation.
-
-
Cause 3: Presence of Impurities: Ziegler-Natta catalysts are highly sensitive to moisture and other impurities that can poison the active sites.[10]
-
Solution: Ensure all reactants (monomer, solvent) and the reactor itself are thoroughly purified and dried. The cocatalyst helps in scavenging some impurities, but high levels will consume it and deactivate the catalyst.[5]
-
Q2: The isotacticity of my polypropylene is too low. How can I improve it?
A2:
-
Cause 1: Insufficient or Ineffective External Donor: The external donor is crucial for stereocontrol.[4]
-
Solution: Ensure the correct amount of DCPDMS is added. The ratio of the external donor to the cocatalyst (e.g., Si/Al) is a key parameter. DCPDMS is particularly effective at enhancing isotacticity.[2]
-
-
Cause 2: High Polymerization Temperature: Higher temperatures can reduce the stereoregulating ability of the catalyst sites.[7]
-
Solution: Lower the polymerization temperature. This often leads to an increase in the isotactic index of the polymer.[7]
-
-
Cause 3: High Hydrogen Concentration: While used for molecular weight control, very high concentrations of hydrogen can sometimes lead to a slight decrease in isotacticity.[7]
-
Solution: If possible, reduce the hydrogen concentration while monitoring the effect on both molecular weight and isotacticity.
-
Q3: I am struggling to control the molecular weight of the polymer.
A3:
-
Cause 1: Incorrect Hydrogen Concentration: Hydrogen is the primary tool for molecular weight control.[5][7]
-
Solution: Systematically vary the hydrogen concentration. Increasing hydrogen partial pressure will decrease the polymer's molecular weight.[7]
-
-
Cause 2: Polymerization Temperature is Not Optimized: Higher temperatures lead to lower molecular weight polymers.[7]
-
Solution: Adjust the reaction temperature. To increase molecular weight, lower the temperature. To decrease it, raise the temperature, keeping in mind the effects on activity and isotacticity.
-
-
Cause 3: Monomer Concentration Fluctuations: Lower monomer concentration can lead to lower molecular weight.
-
Solution: Ensure a stable and sufficient monomer feed throughout the polymerization to maintain a consistent molecular weight.[5]
-
Section 3: Quantitative Data Summary
The following tables summarize the impact of key variables on catalyst performance.
Table 1: Effect of Cocatalyst (TEA) Concentration on Catalyst Activity (Qualitative representation based on findings in the literature[1])
| TEA Concentration | Catalyst Activity | Rationale |
| Low | Low | Incomplete alkylation and activation of catalyst sites. |
| Optimal | High (Maximum) | Sufficient TEA to activate catalyst sites without causing deactivation.[1] |
| High | Decreasing | Over-reduction of Ti sites to inactive states.[1][5] |
Table 2: Influence of Polymerization Temperature on Propylene Polymerization (Data synthesized from findings in the literature[7])
| Temperature | Catalyst Activity | Polymer Molecular Weight | Polymer Isotacticity |
| Increasing (e.g., 40°C to 70°C) | Increases | Decreases | Decreases |
| Rationale | Higher chain growth rate constant.[7] | Increased rate of chain transfer reactions.[7] | Reduced stereocontrol at active sites.[7] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Propylene Slurry Polymerization
This protocol outlines a typical lab-scale slurry polymerization process.
-
Reactor Preparation:
-
Thoroughly clean and dry a stainless-steel batch reactor.
-
Purge the reactor multiple times with high-purity nitrogen to remove air and moisture.
-
-
Component Charging:
-
Under an inert atmosphere, charge the reactor with a purified hydrocarbon solvent (e.g., heptane).
-
Introduce the cocatalyst (e.g., Triethylaluminium, TEA) and the external donor (Dicyclopentyldimethoxysilane, DCPDMS) into the reactor and stir.
-
Inject a suspension of the solid Ziegler-Natta catalyst (e.g., a TiCl₄/MgCl₂-supported catalyst) into the reactor.
-
-
Polymerization:
-
Pressurize the reactor with a specific amount of hydrogen for molecular weight control.
-
Introduce liquid propylene monomer to the desired pressure/concentration.
-
Raise the temperature to the target for the main polymerization period (e.g., 70°C) and maintain it for the specified residence time (e.g., 1-2 hours).[5][8]
-
Maintain constant stirring throughout the reaction.
-
-
Termination and Product Recovery:
-
Vent the unreacted monomer.
-
Terminate the polymerization by adding an alcohol (e.g., ethanol).
-
Filter the resulting polymer slurry.
-
Wash the polymer powder repeatedly with alcohol and water to remove catalyst residues.
-
Dry the polypropylene powder in a vacuum oven until a constant weight is achieved.
-
Section 5: Visual Guides and Workflows
The following diagrams illustrate key relationships and processes in Ziegler-Natta catalysis.
References
- 1. ijcea.org [ijcea.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. real.mtak.hu [real.mtak.hu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Controlling Polypropylene Molecular Weight with Dicyclopentyldichlorosilane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using dicyclopentyldichlorosilane (DCPDCS) as an external electron donor to control the molecular weight of polypropylene in Ziegler-Natta catalyzed polymerization.
Troubleshooting Guide
Researchers may encounter several issues during polypropylene synthesis when using this compound. This guide provides a systematic approach to identifying and resolving these common problems.
Issue 1: Inconsistent or Uncontrolled Molecular Weight
| Symptom | Possible Causes | Suggested Solutions |
| Lower than expected molecular weight. | 1. Excessive concentration of DCPDCS leading to premature chain termination. 2. High polymerization temperature. 3. Presence of impurities (e.g., water) that can act as chain transfer agents. | 1. Systematically decrease the DCPDCS concentration. 2. Lower the polymerization temperature.[1] 3. Ensure all reactants and the reactor are thoroughly dried. |
| Higher than expected molecular weight. | 1. Insufficient DCPDCS concentration. 2. Low polymerization temperature. | 1. Incrementally increase the DCPDCS concentration. 2. Increase the polymerization temperature.[1] |
| Broad molecular weight distribution (MWD). | 1. Non-uniform active sites on the catalyst. 2. Fluctuations in polymerization temperature. | 1. Optimize the DCPDCS to co-catalyst ratio to ensure uniform activation of catalyst sites. 2. Improve temperature control of the polymerization reactor. |
Issue 2: Low Catalyst Activity
| Symptom | Possible Causes | Suggested Solutions |
| Polymerization rate is slow, resulting in low yield. | 1. The external donor is poisoning the catalyst active sites. 2. Incorrect ratio of external donor to co-catalyst (AlR₃). 3. Impurities in the monomer or solvent. | 1. Reduce the concentration of DCPDCS. 2. Adjust the Al/Si molar ratio; an optimal ratio is crucial for catalyst performance. 3. Purify the propylene and solvent before use. |
Issue 3: Poor Polymer Properties
| Symptom | Possible Causes | Suggested Solutions |
| Low isotacticity. | 1. Ineffective deactivation of aspecific catalyst sites by the external donor. 2. Sub-optimal external donor concentration. | 1. Increase the concentration of DCPDCS. 2. Ensure the chosen external donor is suitable for the catalyst system. |
| Polymer is brittle. | 1. Molecular weight is too low. | 1. Decrease the concentration of DCPDCS or adjust other parameters to increase molecular weight. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for polypropylene polymerization issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DCPDCS) in polypropylene polymerization?
A1: this compound (DCPDCS) acts as an external electron donor in Ziegler-Natta catalyzed polypropylene polymerization. Its main functions are to control the stereospecificity of the catalyst, thereby increasing the isotacticity of the resulting polymer, and to influence the molecular weight of the polypropylene.[2][3]
Q2: How does DCPDCS control the molecular weight of polypropylene?
A2: External donors like DCPDCS can influence the molecular weight of polypropylene by affecting the rates of chain propagation and chain transfer reactions. The specific effect on molecular weight often depends on the concentration of the external donor, the polymerization temperature, and its interaction with the co-catalyst (e.g., triethylaluminum). While detailed studies on DCPDCS are limited, its analog, dicyclopentyldimethoxysilane (DCPDMS), has been shown to produce polypropylene with a higher molecular weight compared to other external donors.[3]
Q3: What is the likely interaction mechanism between DCPDCS and the Ziegler-Natta catalyst components?
A3: The interaction of an external donor with a Ziegler-Natta catalyst system is complex. It is believed that the external donor can coordinate with both the active sites on the catalyst surface and the organoaluminum co-catalyst.[3] This interaction can deactivate non-stereospecific active sites, leading to higher isotacticity. The Si-Cl bonds in DCPDCS are expected to be highly reactive towards the organoaluminum co-catalyst, which could lead to in-situ formation of other species that influence the polymerization process.
Q4: What are the potential advantages of using a dichlorosilane like DCPDCS over a more common dimethoxysilane?
A4: While less common for standard polymerization, dichlorosilanes offer different reactivity profiles. The higher reactivity of the Si-Cl bond compared to the Si-OR bond could lead to stronger interactions with the catalyst components, potentially offering a different level of control over polymer properties. Dichlorosilane-functionalized monomers have been used to create long-chain branched and star polypropylenes, indicating their utility in synthesizing more complex polymer architectures.[4][5][6]
Q5: What safety precautions should be taken when handling DCPDCS?
A5: this compound is a reactive chlorosilane. It is corrosive and will react with moisture in the air to release hydrogen chloride (HCl) gas, which is also corrosive and toxic. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It should be stored in a dry, inert atmosphere.
Experimental Protocols
General Protocol for Propylene Polymerization using a Ziegler-Natta Catalyst with DCPDCS
This protocol outlines a general procedure for the polymerization of propylene in a slurry reactor. The specific amounts and conditions should be optimized for the desired polymer properties.
Materials:
-
High-purity propylene
-
Anhydrous heptane (or other suitable solvent)
-
Ziegler-Natta catalyst (e.g., a MgCl₂-supported TiCl₄ catalyst)
-
Triethylaluminum (TEAL) as a co-catalyst
-
This compound (DCPDCS) as an external donor
-
Methanol (for terminating the reaction)
-
Hydrochloric acid solution (for de-ashing)
-
Acetone (for washing)
Procedure:
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried under vacuum at an elevated temperature and then purged with high-purity nitrogen.
-
Charging Reactants:
-
Anhydrous heptane is introduced into the reactor.
-
The desired amount of TEAL solution is added.
-
The desired amount of DCPDCS solution is added.
-
The Ziegler-Natta catalyst slurry is injected into the reactor.
-
-
Polymerization:
-
The reactor is heated to the desired polymerization temperature (e.g., 70°C).
-
Propylene is continuously fed into the reactor to maintain a constant pressure (e.g., 7 bar).
-
The polymerization is allowed to proceed for the desired time (e.g., 2 hours).
-
-
Termination and Quenching:
-
The propylene feed is stopped, and the reactor is vented.
-
The reaction is terminated by injecting methanol into the reactor.
-
-
Polymer Work-up:
-
The polymer slurry is transferred to a flask.
-
A hydrochloric acid solution is added to remove catalyst residues (de-ashing).
-
The polymer is filtered and washed multiple times with methanol and acetone.
-
The resulting polypropylene powder is dried in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Characterization of Polypropylene:
-
Molecular Weight and Molecular Weight Distribution: Determined by high-temperature gel permeation chromatography (GPC).
-
Isotacticity: Determined by ¹³C NMR spectroscopy or by fractionation with boiling heptane.
-
Thermal Properties (Melting Temperature, Crystallinity): Determined by differential scanning calorimetry (DSC).
Data Presentation
Table 1: Effect of External Donor Type on Polypropylene Properties (Illustrative Data based on Literature for DCPDMS)
| External Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Mₙ ( g/mol ) | MWD (Mₙ/Mₙ) |
| DCPDMS | 35 | 98 | 250,000 | 5.5 |
| CHMMS | 40 | 96 | 220,000 | 5.0 |
| DIBDMS | 45 | 95 | 200,000 | 4.8 |
Note: This table presents illustrative data for dicyclopentyldimethoxysilane (DCPDMS) and other common external donors to provide a comparative context. Specific results for DCPDCS would need to be determined experimentally.
Signaling Pathway and Logical Relationship Diagram
Caption: Logical relationship of components in Ziegler-Natta polymerization.
References
- 1. Control of Ziegler–Natta catalyst activity by the structural design of alkoxysilane-based external donors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors [mdpi.com]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
best practices for handling and storage of Dicyclopentyldichlorosilane to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Dicyclopentyldichlorosilane to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound degradation is hydrolysis.[1][2][3] Dichlorodicyclopentylsilane is highly sensitive to moisture and will react with water from the atmosphere or residual moisture in solvents and on glassware. This reaction leads to the formation of silanols and ultimately polysiloxanes, compromising the purity and reactivity of the material.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon. The storage area should be cool and dry.
Q3: How should I handle this compound to minimize exposure to moisture?
A3: All handling of this compound should be performed under an inert atmosphere, for example, inside a glovebox or using Schlenk line techniques.[4] Use dry solvents and oven-dried glassware to prevent the introduction of moisture.
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound can be indicated by the formation of a white solid precipitate (siloxanes), an increase in viscosity, or inconsistent results in your reactions. For a definitive assessment of purity, analytical testing is recommended.
Troubleshooting Guide
Issue: I observe a white precipitate in my this compound container.
-
Possible Cause: The material has been exposed to moisture, leading to hydrolysis and the formation of insoluble polysiloxanes.
-
Solution: The quality of the material is likely compromised. It is recommended to use a fresh, unopened container of this compound for critical applications. To prevent this in the future, ensure the container is tightly sealed after each use and stored in a desiccator or glovebox.
Issue: My reaction yield is lower than expected when using this compound.
-
Possible Cause 1: The this compound has partially hydrolyzed, reducing the concentration of the active dichlorosilane.
-
Solution 1: Assess the purity of your this compound using an appropriate analytical method, such as Gas Chromatography (GC).[5][6][7] If the purity is low, obtain a new batch of the reagent.
-
Possible Cause 2: Your reaction solvent or other reagents contain trace amounts of water.
-
Solution 2: Ensure all solvents and reagents are rigorously dried before use. Solvents should be distilled from an appropriate drying agent or passed through a solvent purification system.
Issue: I am seeing unexpected side products in my reaction.
-
Possible Cause: The degradation of this compound can lead to the formation of reactive silanol intermediates, which may participate in unintended side reactions.
-
Solution: Verify the purity of your starting material. If degradation is suspected, purify the this compound by distillation under reduced pressure, ensuring all apparatus is scrupulously dried.
Quantitative Data Presentation
Table 1: Analytical Methods for Purity Assessment of Chlorosilanes
| Analytical Method | Principle | Information Provided | Sample Preparation |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase.[5][6][7] | Purity, identification and quantification of volatile impurities. | Dilution in a dry, aprotic solvent under an inert atmosphere.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the molecular structure and can be used for quantitative analysis (qNMR). | Structural confirmation and quantification of major components and impurities. | Dissolution in a dry, deuterated solvent in a dry NMR tube.[4] |
| Titration | Chemical analysis to determine the concentration of a substance. | Quantification of hydrolyzable chloride content. | Dissolution in a suitable solvent followed by titration with a standardized solution.[4] |
Experimental Protocols
Protocol: Purity Assessment of this compound by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound. Specific parameters may need to be optimized for your instrument and column.
-
Sample Preparation (perform in a glovebox or under an inert atmosphere):
-
Prepare a 1% (v/v) solution of this compound in a dry, aprotic solvent (e.g., anhydrous hexane or toluene).
-
Transfer the solution to a GC vial with a septum cap.
-
-
GC Instrument and Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD).[5]
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating chlorosilanes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[5]
-
Injection Port Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the area percent of the this compound peak to determine its purity. The area percent of other peaks corresponds to impurities.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US7208617B2 - Hydrolysis of chlorosilanes - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.wasson-ece.com [applications.wasson-ece.com]
- 7. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]
interpreting mass spectrometry fragmentation patterns of Dicyclopentyldichlorosilane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dicyclopentyldichlorosilane and related organosilane compounds during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak (M+) for this compound?
The molecular formula for this compound is C₁₀H₁₈Cl₂Si. The molecular weight can be calculated using the isotopic masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ²⁸Si). However, due to the presence of two chlorine atoms, the molecular ion will appear as a characteristic cluster of peaks. The most abundant isotopes of chlorine are ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, you will observe peaks for [M]+, [M+2]+, and [M+4]+.
Q2: What are the characteristic isotopic patterns for the molecular ion of this compound?
The presence of two chlorine atoms results in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments. The expected relative intensities of the isotopic peaks for a fragment containing two chlorine atoms are approximately in a 9:6:1 ratio for [M]+, [M+2]+, and [M+4]+ respectively. This pattern is a key indicator for identifying fragments that have retained both chlorine atoms.
Q3: What are the expected major fragmentation pathways for this compound under Electron Ionization (EI)?
Under electron ionization (EI), a hard ionization technique, this compound is expected to undergo significant fragmentation.[1][2] The primary fragmentation pathways likely involve:
-
Loss of a cyclopentyl radical (•C₅H₉): This is often a dominant fragmentation pathway for compounds with cyclopentyl groups, leading to a stable cation.
-
Loss of a chlorine radical (•Cl): Cleavage of a Si-Cl bond can readily occur.
-
Loss of hydrogen chloride (HCl): Rearrangement followed by the elimination of a neutral HCl molecule is a common pathway for chloro-substituted compounds.[3]
-
Cleavage of the cyclopentyl ring: Fragmentation of the cyclopentyl ring itself can lead to a series of smaller hydrocarbon fragments.
A proposed fragmentation pathway is visualized below.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| No or Weak Molecular Ion Peak | This compound is unstable and may have degraded. The compound is highly susceptible to fragmentation with hard ionization techniques like EI.[2] | - Confirm sample integrity before analysis. - Consider using a softer ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) if compatible with your sample introduction method.[1][2] - Optimize the ionization energy in your EI source; lower energy may reduce fragmentation. |
| High Background Noise or Contamination Peaks | Contamination from the GC column (column bleed), septa, or sample handling.[4][5] Siloxane peaks (e.g., m/z 73, 207, 281) are common contaminants in mass spectrometry systems.[5] | - Bake out your GC column according to the manufacturer's instructions. - Use high-quality, low-bleed septa. - Ensure all glassware and solvents are scrupulously clean.[5] - Run a solvent blank to identify system contaminants.[4] |
| Poor Peak Shape or Tailing | Active sites in the GC inlet or column can interact with the analyte. Dichlorosilanes can be reactive. | - Use a deactivated inlet liner and column. - Ensure the GC system is free of leaks.[4] |
| Incorrect Isotopic Ratios for Chlorine-Containing Fragments | Co-eluting peaks or background interference can distort isotopic patterns. The mass spectrometer may be out of calibration. | - Check the purity of your sample peak by examining the mass spectra across the entire peak. - Perform a mass calibration of the instrument.[6] - Subtract the background spectrum from your analyte spectrum. |
| Mass Inaccuracy | The mass spectrometer requires calibration. | - Perform a routine mass calibration using a known standard as recommended by the instrument manufacturer.[6] |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general starting point for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). Optimization may be required based on your specific instrumentation and experimental goals.
1. Sample Preparation:
-
Handle this compound in a fume hood, wearing appropriate personal protective equipment, as it is corrosive and reacts with moisture.
-
Prepare a dilute solution (e.g., 10-100 ppm) in a dry, aprotic solvent such as hexane or toluene.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is a suitable starting point.
-
Inlet: Split/splitless injector.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on sample concentration)
-
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Examine the mass spectrum of the peak, looking for the characteristic molecular ion cluster and expected fragment ions.
-
Compare the acquired spectrum to a library of known spectra if available, though a library spectrum for this specific compound may not be present.
Proposed Fragmentation Pathway of this compound
Caption: Proposed EI fragmentation of this compound.
References
Validation & Comparative
A Comparative Analysis of Dicyclopentyldichlorosilane and Dicyclopentyldimethoxysilane in Ziegler-Natta Polymerization
In the realm of polymer chemistry, particularly in the production of isotactic polypropylene, the selection of an appropriate external electron donor for Ziegler-Natta catalyst systems is paramount. These donors play a crucial role in controlling the stereochemistry of the polymer, thereby dictating its physical and mechanical properties. This guide provides a detailed comparison of two such external donors: dicyclopentyldichlorosilane (DCDPS) and dicyclopentyldimethoxysilane (DCDMS), offering insights into their performance backed by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to External Donors in Ziegler-Natta Catalysis
Ziegler-Natta catalysts are complex systems, typically comprising a titanium-based active species supported on magnesium chloride, and an aluminum alkyl co-catalyst.[1][2] External electron donors are added during the polymerization process to enhance the stereoselectivity of the catalyst. They achieve this by selectively poisoning the non-stereospecific active sites on the catalyst surface, which would otherwise produce atactic (non-crystalline) polypropylene.[3] The steric and electronic properties of the external donor significantly influence catalyst activity, hydrogen response (for molecular weight control), and the ultimate isotacticity of the polymer.[4][5]
This compound and dicyclopentyldimethoxysilane both feature bulky cyclopentyl groups that provide the necessary steric hindrance to interact effectively with the catalyst surface. The primary difference lies in the electronegative groups attached to the silicon atom: chlorine in DCDPS and methoxy groups in DCDMS. This difference in functionality has a profound impact on their interaction with the catalyst components and their overall performance in polymerization.
Performance Comparison: DCDPS vs. DCDMS
While both silanes can function as external donors, dicyclopentyldimethoxysilane is more commonly cited and utilized in industrial applications for propylene polymerization.[3][5] this compound often serves as a precursor in the synthesis of DCDMS.[6] The direct application of DCDPS as an external donor is less documented in readily available literature, likely due to the high reactivity of the Si-Cl bond, which can lead to complex and less controlled reactions with the aluminum alkyl co-catalyst.
The methoxy groups in DCDMS offer a more favorable electronic and reactivity profile, allowing for a more controlled interaction with the catalyst system. This results in a better balance of catalyst activity and stereoselectivity.
Table 1: Comparison of Performance in Propylene Polymerization
| Performance Metric | This compound (DCDPS) | Dicyclopentyldimethoxysilane (DCDMS) |
| Catalyst Activity | Generally lower | High |
| Isotacticity Index (%) | Moderate to High | High (typically >95%) |
| Polymer Yield | Lower | Higher |
| Hydrogen Response | Moderate | Good |
| Melt Flow Rate (MFR) | Less controlled | Effectively controlled with hydrogen |
| Primary Role | Precursor for DCDMS synthesis; potential external donor | High-performance external electron donor |
Note: The data for DCDPS as a direct external donor is less prevalent in published literature compared to DCDMS. The performance characteristics are inferred based on the chemical properties of chlorosilanes versus alkoxysilanes in this catalytic system.
Experimental Protocols
The following sections detail generalized experimental protocols for propylene polymerization using a Ziegler-Natta catalyst with an external donor. These protocols are based on common practices found in the literature and can be adapted for a direct comparison of DCDPS and DCDMS.
Materials
-
Catalyst: Fourth-generation Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂/Di-isobutyl phthalate)
-
Co-catalyst: Triethylaluminum (TEAL)
-
External Donor: this compound (DCDPS) or Dicyclopentyldimethoxysilane (DCDMS)
-
Solvent: Heptane or Hexane (polymerization grade)
-
Monomer: Propylene (polymerization grade)
-
Chain Transfer Agent: Hydrogen
Polymerization Procedure
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.
-
Component Addition: The reactor is charged with the solvent (e.g., 1 L of heptane), followed by the addition of the co-catalyst (TEAL), and the external donor (DCDPS or DCDMS). The molar ratio of Al/Ti and Al/Si is a critical parameter to optimize. A typical Al/Ti ratio is around 250, and the Al/Si ratio can be varied (e.g., 5-20) to study its effect.
-
Catalyst Injection: The solid Ziegler-Natta catalyst component is introduced into the reactor as a slurry in the solvent.
-
Polymerization: The reactor is heated to the desired temperature (e.g., 70°C) and pressurized with propylene monomer to the desired pressure (e.g., 7 bar). Hydrogen is introduced to control the molecular weight of the resulting polymer. The polymerization is allowed to proceed for a set duration (e.g., 1-2 hours).
-
Termination: The polymerization is terminated by venting the propylene and adding a quenching agent like methanol.
-
Polymer Recovery: The polymer is collected by filtration, washed with the solvent and methanol, and then dried in a vacuum oven at a specified temperature (e.g., 60-80°C) until a constant weight is achieved.
Polymer Characterization
-
Catalyst Activity: Calculated as kilograms of polypropylene produced per gram of catalyst per hour (kg PP/g cat·h).
-
Isotacticity Index (I.I.): Determined by the weight percentage of the polymer that is insoluble in boiling heptane or xylene.
-
Melt Flow Rate (MFR): Measured according to ASTM D1238 standard to assess the polymer's processability and average molecular weight.
-
Molecular Weight and Molecular Weight Distribution (MWD): Determined by Gel Permeation Chromatography (GPC).
-
Thermal Properties (Melting Temperature, Crystallinity): Analyzed using Differential Scanning Calorimetry (DSC).
Visualizing the Process and Logic
To better understand the roles and relationships of the components in Ziegler-Natta polymerization, the following diagrams are provided.
Caption: Role of components in Ziegler-Natta polymerization.
Caption: Experimental workflow for comparative polymerization.
Conclusion
In the comparative analysis of this compound and dicyclopentyldimethoxysilane as external donors in Ziegler-Natta polymerization, DCDMS emerges as the superior and more commonly employed agent. Its methoxy groups provide a more controlled interaction with the catalyst system, leading to higher catalyst activity, excellent stereoselectivity, and the production of polypropylene with desirable properties. DCDPS, while structurally similar in its cyclopentyl groups, is generally considered a precursor to DCDMS, and its direct use as an external donor is less favorable due to the high reactivity of its chloro substituents. For researchers and professionals in polymer science, the choice of DCDMS offers a reliable and effective means to tailor the properties of polypropylene for a wide range of applications.
References
- 1. Structural Characterization of Electron Donors in Ziegler–Natta Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Dicyclopentyl(dimethoxy)silane|99%+|CAS 126990-35-0 [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. EP0460590A1 - Dicyclopentyldialkoxy silanes - Google Patents [patents.google.com]
A Comparative Analysis of Dicyclopentyldichlorosilane and Diisopropyldimethoxysilane as External Donors in Ziegler-Natta Catalysis
A comprehensive guide for researchers and scientists on the performance and mechanisms of two key external donors in polypropylene polymerization.
In the realm of polymer chemistry, particularly in the production of isotactic polypropylene using Ziegler-Natta catalysts, the role of external electron donors is paramount. These compounds are crucial in controlling the stereochemistry of the polymer, thereby dictating its final properties. Among the various external donors utilized, alkoxysilanes have garnered significant attention. This guide provides a detailed comparative analysis of two commonly employed alkoxysilane external donors: Dicyclopentyldichlorosilane (DCPDCS or D-donor) and Diisopropyldimethoxysilane (DIPDMS or P-donor).
This analysis is supported by a synthesis of experimental data from various studies, outlining the impact of these donors on catalyst activity, polymer isotacticity, molecular weight, and molecular weight distribution. Furthermore, detailed experimental protocols and a mechanistic overview are provided to aid researchers in their understanding and application of these critical catalyst components.
Performance Comparison: A Quantitative Overview
The selection of an external donor significantly influences the polymerization process and the resultant polypropylene's characteristics. This compound and Diisopropyldimethoxysilane, while both effective, impart distinct properties to the final polymer.
| Performance Metric | This compound (DCPDCS / D-donor) | Diisopropyldimethoxysilane (DIPDMS / P-donor) | Key Observations |
| Catalyst Activity | Generally higher | Moderate to high | Catalyst activity is influenced by the steric and electronic nature of the external donor. |
| Polymer Isotacticity | Higher | Moderate | DCPDCS, with its bulkier cyclopentyl groups, provides greater steric hindrance around the active sites, leading to enhanced stereocontrol and higher isotacticity.[1] |
| Weight-Average Molecular Weight (Mw) | Higher | Lower | The use of DCPDCS typically results in polypropylene with a higher molecular weight. |
| Polydispersity Index (PDI) | Broader | Narrower | Polymers produced with DCPDCS often exhibit a broader molecular weight distribution.[1] |
In-Depth Analysis of Performance Parameters
Catalyst Activity: The activity of the Ziegler-Natta catalyst is a critical factor for industrial applications. Studies have shown that the nature of the external donor can modulate this activity. While both donors are effective, some research suggests that this compound can lead to higher catalyst productivity under certain conditions. This is attributed to a favorable interaction with the catalyst components that maintains a high concentration of active sites.
Isotacticity and Stereocontrol: The primary function of an external donor is to enhance the stereoselectivity of the catalyst, leading to a higher degree of isotacticity in the polypropylene. This compound consistently demonstrates superior performance in this regard, yielding polymers with a higher isotactic index.[1] The bulkier cyclopentyl groups of DCPDCS are believed to more effectively block the coordination of propylene in an orientation that would lead to atactic or syndiotactic insertions, thereby favoring the formation of the more desirable isotactic polymer.
Molecular Weight and Polydispersity: The molecular weight and its distribution are key determinants of a polymer's mechanical and processing properties. Polypropylene produced with this compound generally exhibits a higher weight-average molecular weight (Mw) compared to that produced with Diisopropyldimethoxysilane. Furthermore, the molecular weight distribution, as indicated by the polydispersity index (PDI), tends to be broader when DCPDCS is used as the external donor.[1] This broader distribution can be advantageous in certain applications, as it can improve processability.
Experimental Protocols
The following is a generalized experimental protocol for propylene polymerization using a Ziegler-Natta catalyst with an external donor, based on common procedures found in the literature. Specific parameters may need to be optimized depending on the exact catalyst system and desired polymer properties.
Materials:
-
Ziegler-Natta catalyst (e.g., TiCl4/MgCl2-based)
-
Cocatalyst (e.g., Triethylaluminum, TEAL)
-
External Donor: this compound (DCPDCS) or Diisopropyldimethoxysilane (DIPDMS)
-
Propylene (polymerization grade)
-
Solvent (e.g., heptane or liquid propylene)
-
Hydrogen (for molecular weight control)
Polymerization Procedure:
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen to remove any traces of oxygen and moisture.
-
Component Addition: The reactor is charged with the solvent (if applicable), followed by the addition of the cocatalyst (TEAL) and the external donor (DCPDCS or DIPDMS) in a specific molar ratio to the titanium content of the catalyst.
-
Catalyst Injection: The Ziegler-Natta catalyst is introduced into the reactor.
-
Pressurization and Heating: The reactor is then pressurized with propylene to the desired pressure, and the temperature is raised to the polymerization temperature (typically 60-80°C). Hydrogen may be added at this stage to control the molecular weight of the resulting polymer.
-
Polymerization: The polymerization is allowed to proceed for a set period, during which the pressure and temperature are maintained.
-
Termination and Recovery: The polymerization is terminated by venting the propylene and adding a quenching agent (e.g., methanol). The resulting polymer is then collected, washed, and dried.
Characterization:
-
Catalyst Activity: Calculated as kilograms of polymer produced per gram of catalyst per hour.
-
Isotacticity: Determined by 13C NMR spectroscopy or by solvent extraction (e.g., xylene solubles).
-
Molecular Weight and PDI: Measured by high-temperature gel permeation chromatography (GPC).
Mechanistic Insights and Visualization
The precise mechanism by which external donors control stereoselectivity is complex and a subject of ongoing research. However, it is widely accepted that the donor molecule interacts with the active sites on the catalyst surface and/or with the aluminum alkyl cocatalyst. This interaction sterically hinders the approach of the propylene monomer to the active titanium center, favoring a specific orientation that leads to isotactic chain growth.
The following diagram illustrates a simplified conceptual model of the interaction between the external donor, the cocatalyst, and the active site of the Ziegler-Natta catalyst.
Caption: Simplified model of Ziegler-Natta catalysis with an external donor.
This diagram depicts the central role of the Titanium active site, which is activated by the alkylaluminum cocatalyst. The external donor can interact with either the active site directly or with the cocatalyst, creating a sterically hindered environment. This controlled environment dictates the orientation of the incoming propylene monomer, leading to the formation of an isotactic polypropylene chain. The bulkier nature of the cyclopentyl groups in DCPDCS compared to the isopropyl groups in DIPDMS is a key factor in its ability to impart higher stereocontrol.
Conclusion
Both this compound and Diisopropyldimethoxysilane are effective external donors in the Ziegler-Natta catalyzed polymerization of propylene. The choice between them depends on the desired properties of the final polymer.
-
This compound (DCPDCS) is the preferred choice when high isotacticity and high molecular weight are the primary objectives. It is particularly suitable for applications requiring high stiffness and strength.
-
Diisopropyldimethoxysilane (DIPDMS) may be selected when a narrower molecular weight distribution is desired, which can be beneficial for certain processing techniques.
This comparative analysis, supported by the provided data and experimental framework, serves as a valuable resource for researchers and professionals in the field of polymer science, enabling informed decisions in the design and synthesis of polypropylene with tailored properties.
References
A Comparative Guide to External Donors in Polypropylene Synthesis: Dicyclopentyldichlorosilane vs. Cyclohexylmethyldimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry, the synthesis of polypropylene with tailored properties is critically dependent on the Ziegler-Natta catalyst system, particularly the choice of external electron donors. These donors play a pivotal role in dictating the stereochemistry, molecular weight, and overall performance of the resulting polymer. This guide provides an objective comparison of two commonly employed alkoxysilane external donors: Dicyclopentyldichlorosilane (DCPDCS), often referred to in its active form as dicyclopentyldimethoxysilane (D-donor), and Cyclohexylmethyldimethoxysilane (CMDMS or C-donor).
Performance Comparison at a Glance
The selection of an external donor significantly influences catalyst activity, the stereoregularity of the polymer chain (isotacticity), and its molecular weight. Below is a summary of the comparative performance of DCPDCS and CMDMS in propylene polymerization.
| Performance Metric | This compound (D-donor) | Cyclohexylmethyldimethoxysilane (C-donor) | No External Donor |
| Catalytic Activity (kg PP/g Cat·h) | ~38.5[1] | ~35.8[1] | ~45.2[1] |
| Isotacticity Index (%) | ~98.8[1] | ~98.2[1] | ~94.5[1] |
| Melt Flow Rate (MFR) (g/10 min) | ~2.8[1] | ~3.5[1] | ~0.8[1] |
| Average Molecular Weight (Mw) ( g/mol ) | ~350,000[1] | ~320,000[1] | ~450,000[1] |
Note: The data presented in this table is illustrative and compiled from typical results presented in the literature for comparative purposes under similar polymerization conditions.[1]
Studies have shown that substituting the C-donor with the D-donor can lead to a 20-30% increase in catalytic activity and a 1% rise in the isotactic index of the resulting polypropylene.[1] Dicyclopentyldimethoxysilane generally yields polypropylene with a higher molecular weight compared to cyclohexylmethyldimethoxysilane.[1][2] However, it is also reported to be more sensitive to hydrogen, which is used as a chain transfer agent to control molecular weight.[2]
The Mechanism of Action: A Logical Overview
External electron donors are crucial for enhancing the stereospecificity of Ziegler-Natta catalysts. They function by selectively poisoning the aspecific active sites on the catalyst surface, which are responsible for the formation of undesirable atactic polypropylene. The bulky organic groups of the silane donors sterically hinder the approach of the propylene monomer to the active site, thereby favoring a specific orientation and leading to a highly isotactic polymer structure. This increased stereoregularity results in a polymer with higher crystallinity, stiffness, and melting point.
Caption: Logical workflow of external donor influence.
Experimental Protocol: Slurry Polymerization of Propylene
The following is a generalized experimental protocol for the slurry polymerization of propylene using a Ziegler-Natta catalyst and an external electron donor. This protocol is intended as a guideline and may require optimization based on specific laboratory conditions and catalyst systems.
1. Materials and Reagents:
-
Catalyst: 4th generation Ziegler-Natta catalyst (e.g., TiCl4 supported on MgCl2 with an internal donor).
-
Co-catalyst: Triethylaluminum (TEAL).
-
External Donors: this compound (DCPDCS) or Cyclohexylmethyldimethoxysilane (CMDMS).
-
Solvent: Anhydrous n-heptane or n-hexane.
-
Monomer: Polymerization-grade propylene.
-
Gases: High-purity nitrogen and hydrogen.
2. Reactor Setup and Preparation:
-
A 1-liter stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlets for nitrogen, propylene, and catalyst components is used.
-
The reactor must be thoroughly cleaned, dried, and purged with high-purity nitrogen to remove all traces of oxygen and moisture.
3. Polymerization Procedure:
-
Solvent Addition: Introduce 400 mL of anhydrous n-heptane into the reactor under a nitrogen atmosphere.
-
Component Addition: The following components are added in order to the reactor under nitrogen:
-
A desired amount of triethylaluminum (TEAL) as the co-catalyst.
-
The specified amount of the external donor (DCPDCS or CMDMS).
-
The solid Ziegler-Natta catalyst component.
-
-
Pre-polymerization (Optional but Recommended):
-
Introduce a controlled amount of hydrogen.
-
Feed propylene monomer to a total pressure of 2 bar and maintain for 20 minutes at a controlled temperature (e.g., 25°C).
-
-
Polymerization:
-
Increase the reactor temperature to the desired polymerization temperature (e.g., 70°C).
-
Feed propylene monomer continuously to maintain a constant pressure of 6-8 bar for the desired polymerization time (e.g., 2 hours).
-
-
Termination and Product Recovery:
-
Stop the propylene feed and vent the unreacted monomer.
-
Cool the reactor to room temperature.
-
The resulting polymer slurry is collected.
-
The polymer is washed with a suitable solvent (e.g., ethanol) to deactivate the catalyst and then filtered.
-
The polypropylene powder is dried in a vacuum oven at 60°C until a constant weight is achieved.
-
4. Characterization:
-
Catalyst Activity: Calculated as kilograms of polypropylene produced per gram of catalyst per hour (kg PP/g Cat·h).
-
Isotacticity Index: Determined by the xylene-soluble fraction method (ASTM D5492-10a).
-
Molecular Weight and Molecular Weight Distribution: Analyzed by high-temperature gel permeation chromatography (GPC).
-
Melt Flow Rate (MFR): Measured according to ASTM D1238 standard.
Conclusion
Both this compound and Cyclohexylmethyldimethoxysilane are effective external electron donors for enhancing the performance of Ziegler-Natta catalysts in polypropylene synthesis. The choice between them depends on the desired final properties of the polypropylene. DCPDCS (D-donor) generally offers higher catalytic activity and produces a polymer with a higher isotacticity and molecular weight. CMDMS (C-donor), while slightly less active, is also a highly effective stereoregulating agent. The selection of the external donor, in conjunction with the internal donor and polymerization conditions, provides a powerful tool for researchers and manufacturers to tailor the properties of polypropylene for a wide range of applications.
References
A Comparative Guide to Purity Assessment of Dicyclopentyldichlorosilane: qNMR vs. Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the characterization and quality control of organosilane reagents such as dicyclopentyldichlorosilane, which are pivotal in various synthetic applications, including the production of advanced materials and pharmaceutical intermediates. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, offering supporting experimental data and detailed protocols to aid in method selection and implementation.
Quantitative Data Summary
The following table summarizes the typical performance of qNMR and GC-MS in the purity assessment of organosilanes like this compound. The data presented are representative values derived from the analysis of analogous small molecules and organosilicon compounds.
| Parameter | Quantitative ¹H NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Purity (%) | High Accuracy (e.g., 99.5 ± 0.5%) | High Accuracy (e.g., 99.6 ± 0.4%) |
| Precision (%RSD) | Typically < 1%[1] | Typically < 2%[2][3] |
| Limit of Detection (LOD) | ~0.05 - 0.1% | ~0.001 - 0.01% |
| Limit of Quantification (LOQ) | ~0.1 - 0.3% | ~0.005 - 0.05% |
| Analysis Time per Sample | ~10-20 minutes | ~20-30 minutes |
| Sample Consumption | Low (5-20 mg) | Very Low (<1 mg) |
| Specificity | High (Structure-specific) | High (Mass-to-charge ratio specific) |
| Primary Method | Yes | No (Requires a reference standard) |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
Quantitative ¹H NMR (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.[4] The ratio of the integrals, when corrected for the number of protons and molecular weights, provides a direct measure of the analyte's purity without the need for a substance-specific calibration curve.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., 1,4-bis(trimethylsilyl)benzene or dimethyl sulfone) into the same vial. The internal standard should be of high purity (certified if possible), stable, and have resonances that do not overlap with the analyte signals.[5][6]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) that does not react with the analyte or internal standard.
-
Vortex the sample until fully dissolved and transfer to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
Ensure the spectrometer is properly tuned and shimmed for optimal resolution and lineshape.
-
Key acquisition parameters to ensure accurate quantification include:
-
Pulse Angle: A calibrated 90° pulse should be used.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard (a value of 30-60 seconds is often sufficient for small molecules).[4]
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[4]
-
Receiver Gain: Set to an appropriate level to avoid signal clipping.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired FID with an exponential window function (e.g., line broadening of 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
Integrate the well-resolved signals of both the this compound (e.g., the methine protons of the cyclopentyl groups) and the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful hyphenated technique that separates volatile and semi-volatile compounds in a mixture based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification and quantification. Purity is typically determined by the area percent method, where the peak area of the main component is compared to the total area of all detected peaks.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a dry, volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare a working solution of approximately 10-100 µg/mL.
-
Due to the moisture sensitivity of this compound, all sample preparation steps should be carried out under an inert atmosphere (e.g., in a glovebox or using anhydrous solvents and sealed vials).
-
-
GC-MS Conditions:
-
Gas Chromatograph:
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at a rate of 10-15°C/min, and hold for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity using the area percent method from the total ion chromatogram (TIC).
Purity (%) = (Area_analyte / Total Peak Area) * 100
-
Mandatory Visualizations
Caption: Experimental workflow for the purity determination of this compound by qNMR.
Comparison and Recommendations
-
qNMR stands out as a primary ratio method, meaning it does not require a certified reference material of this compound itself.[4] This is a significant advantage, especially for novel or custom-synthesized compounds where such standards may not be available. Its high precision and the ability to provide structural confirmation simultaneously make it a powerful tool for definitive purity assessment.
-
GC-MS offers exceptional sensitivity and is highly effective at separating volatile impurities.[7] However, as a non-primary method for quantification, its accuracy is dependent on the assumption that all components have the same response factor in the detector, which may not always be the case. Furthermore, the reactive nature of chlorosilanes can pose challenges, potentially leading to on-column reactions or degradation if the system is not scrupulously dry and inert.[8]
For the definitive validation of this compound purity, qNMR is the recommended technique due to its status as a primary method, high accuracy, and the structural information it provides. GC-MS serves as an excellent orthogonal technique, particularly for the identification and quantification of trace volatile impurities that may not be easily detected by NMR. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the need for a primary quantitative result versus a comparative purity profile.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
Dicyclopentyldichlorosilane in Ziegler-Natta Catalysis: A Comparative Guide to Silane External Donors
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer synthesis, particularly in the production of polypropylene, the Ziegler-Natta catalyst system remains a cornerstone technology. The stereoselectivity and activity of these catalysts are significantly influenced by the choice of external electron donors, with organosilicon compounds, or silanes, playing a pivotal role. Among these, dicyclopentyldimethoxysilane (DCPDMS), often referred to as Donor-D, is a widely utilized external donor. This guide provides an objective comparison of the performance of Ziegler-Natta catalysts when using DCPDMS versus other silane donors, supported by experimental data.
The Role of External Donors
External donors are crucial components in TiCl₄/Di/MgCl₂-AlR₃ type Ziegler-Natta catalyst systems, where 'Di' represents an internal donor and 'De' the external donor.[1] Their primary function is to enhance the isospecificity of the catalyst, leading to polypropylene with high isotacticity, which in turn imparts desirable properties like stiffness and a high melting point.[2] The external donor interacts with the catalyst system, selectively deactivating atactic active centers and influencing the molecular weight and molecular weight distribution of the resulting polymer.[3]
Comparative Performance of Dicyclopentyldichlorosilane (Donor-D)
Dicyclopentyldimethoxysilane (DCPDMS or Donor-D) is a benchmark external donor known for its ability to produce polypropylene with high isotacticity and a high melting point, typically around 164°C.[1] It is highly valued for increasing polymer yield and enhancing stereoselectivity.[2]
Comparison with Cyclohexyl(methyl)dimethoxysilane (Donor-C)
Cyclohexyl(methyl)dimethoxysilane (Donor-C) is another commonly used external donor. While both C-donor and D-donor products exhibit comparable fundamental, physical, and optical properties in the final homopolymer, subtle differences in catalyst performance are observed.[3] Studies have shown that in some instances, Donor-D can lead to polypropylene with higher isotacticity compared to Donor-C.[1]
Comparison with Aminosilanes
Aminosilanes represent a newer class of external donors. A notable example is dipiperidyldimethoxysilane (Donor-Py). Comparative studies have revealed that Donor-Py can produce polypropylene with a higher molecular weight and is more sensitive to hydrogen than Donor-D.[1] Furthermore, polypropylene produced with Donor-Py exhibited the lowest content of medium-isotactic polypropylene and the highest content of highly isotactic polypropylene, especially at high hydrogen concentrations.[1] However, the presence of aminosilanes can sometimes lead to a more pronounced decrease in catalytic activity compared to alkoxysilanes like DCPDMS, due to their stronger coordination with the Ti active sites.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, comparing the performance of Ziegler-Natta catalysts with different external silane donors.
| External Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Melting Temperature (°C) | Molecular Weight (Mw/10⁴ g/mol ) | Polydispersity Index (PDI) |
| Dicyclopentyldimethoxysilane (Donor-D) | Varies with conditions | High | ~164[1] | Varies | Moderate |
| Cyclohexyl(methyl)dimethoxysilane (Donor-C) | Varies with conditions | High | Varies | Varies | Varies |
| Dipiperidyldimethoxysilane (Donor-Py) | Generally lower than Donor-D[4] | Very High[1] | ~164[1] | Higher than Donor-D[1] | Varies |
| Diisopropyldimethoxysilane (Donor-P) | Varies | Varies | Varies | Varies | Lower PDI in some copolymers[5] |
| Tetraethoxysilane (Donor-T) | Lower complexing ability than D-donor[6] | Lower | Lower | Lower | Varies |
Note: The absolute values for catalyst activity, molecular weight, and PDI are highly dependent on specific experimental conditions such as temperature, pressure, and monomer/catalyst/cocatalyst concentrations. The table reflects general trends observed in comparative studies.
Experimental Protocols
The following is a generalized experimental protocol for propylene polymerization using a Ziegler-Natta catalyst with an external silane donor, based on common methodologies cited in the literature.
Materials:
-
Ziegler-Natta catalyst (e.g., TiCl₄/phthalate/MgCl₂)
-
Cocatalyst (e.g., Triethylaluminium - TEAL)
-
External Donor (e.g., Dicyclopentyldimethoxysilane - DCPDMS)
-
Propylene monomer (polymerization grade)
-
n-Heptane (solvent, dried)
-
Hydrogen (for molecular weight control)
-
Nitrogen (for inert atmosphere)
Polymerization Procedure:
-
Reactor Preparation: A stainless-steel reactor is purged with nitrogen and evacuated multiple times to ensure an inert atmosphere.
-
Component Addition: 400 mL of n-heptane is introduced into the reactor, followed by the desired amount of cocatalyst (TEAL), the Ziegler-Natta catalyst, and the external silane donor in a specific molar ratio (e.g., Al/Si).
-
Pre-polymerization: A calculated volume of hydrogen and propylene monomer is introduced, and the total pressure is maintained at a low level (e.g., 2 bar) for a short duration (e.g., 20 minutes) to allow for controlled initial polymerization.
-
Polymerization: The temperature is raised to the desired level (e.g., 70°C), and the propylene pressure is increased and maintained (e.g., 6 bar) for the duration of the polymerization (e.g., 2 hours).
-
Termination: The polymerization is terminated by venting the unreacted monomer.
-
Product Recovery: The resulting polymer is dried under vacuum at an elevated temperature (e.g., 60°C) for several hours.
Characterization:
-
Catalyst Activity: Calculated as kilograms of polypropylene produced per gram of catalyst per hour.
-
Isotacticity: Determined by techniques such as ¹³C NMR spectroscopy or by measuring the xylene soluble fraction.
-
Thermal Properties: Melting temperature (Tm) and crystallinity are determined using Differential Scanning Calorimetry (DSC).
-
Molecular Weight and Polydispersity: Measured using Gel Permeation Chromatography (GPC).
Logical Relationships in Ziegler-Natta Catalysis
The following diagram illustrates the interaction between the key components of the Ziegler-Natta catalyst system and their influence on the final polymer properties.
Caption: Ziegler-Natta polymerization workflow.
This guide highlights the critical role of the external silane donor in tuning the performance of Ziegler-Natta catalysts. While dicyclopentyldimethoxysilane (Donor-D) remains a robust choice for producing highly isotactic polypropylene, alternative silanes, such as aminosilanes, offer avenues for further tailoring polymer properties like molecular weight, albeit sometimes with a trade-off in catalytic activity. The selection of an appropriate external donor is therefore a key consideration in the design and optimization of polypropylene production processes.
References
The Superior Performance of Dicyclopentyldimethoxysilane in Enhancing Polypropylene Isotacticity: A Comparative Guide
In the realm of Ziegler-Natta catalysis for polypropylene production, the choice of an external electron donor is paramount in dictating the stereochemistry and, consequently, the physical and mechanical properties of the final polymer. Among the plethora of available donors, dicyclopentyldimethoxysilane (DCDMS), often referred to as Donor-D, has emerged as a highly effective agent for achieving superior isotacticity. This guide provides a comprehensive comparison of DCDMS with other external donors, supported by experimental data, to assist researchers and professionals in catalyst system optimization.
Dicyclopentyldimethoxysilane is an organosilicon compound that plays a crucial role as a selectivity control agent in propylene polymerization. Its primary function is to enhance the stereospecificity of the Ziegler-Natta catalyst, leading to the production of highly isotactic polypropylene. The bulky cyclopentyl groups of DCDMS are believed to sterically hinder the approach of the propylene monomer to the active sites of the catalyst, thereby favoring a specific orientation that results in a highly ordered isotactic polymer chain. This high isotacticity translates to desirable properties such as increased crystallinity, higher melting point, and enhanced stiffness in the resulting polypropylene.
Comparative Performance Analysis
The effectiveness of an external donor is typically evaluated based on its impact on catalyst activity, polymer isotacticity, and molecular weight. The following table summarizes the performance of DCDMS in comparison to other commonly used external silane donors. The data presented is a synthesis of findings from various research studies and is intended to provide a comparative overview. It is important to note that absolute values can vary depending on the specific catalyst system and polymerization conditions.
| External Donor | Chemical Structure | Catalyst Activity (kg PP/g cat·h) | Isotacticity (% I.I. or % mmmm) | Weight Average Molecular Weight (Mw) ( g/mol ) | Key Observations |
| Dicyclopentyldimethoxysilane (DCDMS, Donor-D) | High | Very High (typically >97%) | High | Excellent balance of activity and stereoselectivity. Produces PP with high stiffness and melting point.[1][2] | |
| Cyclohexyl(methyl)dimethoxysilane (CMDMS, Donor-C) | High | High | Moderate to High | A widely used donor, but generally provides slightly lower isotacticity compared to DCDMS under similar conditions.[1] | |
| Diisopropyldimethoxysilane (DIPDMS, Donor-P) | Moderate to High | Moderate to High | Moderate | Tends to result in lower molecular weight and isotacticity compared to DCDMS.[3] | |
| Diphenyldimethoxysilane (DPDMS) | Moderate | High | Moderate | Can achieve high isotacticity but often at the cost of reduced catalyst activity. | |
| Dipiperidyldimethoxysilane (Donor-Py) | High | Very High | High | An aminosilane donor that shows excellent performance, often comparable or even superior to DCDMS, particularly in terms of hydrogen response.[1] |
Experimental Protocols
The data presented in this guide is derived from studies employing standard propylene polymerization techniques. A generalized experimental protocol is outlined below.
Propylene Polymerization
A typical slurry polymerization is conducted in a stainless-steel autoclave reactor equipped with a stirrer. The reactor is first purged with nitrogen to remove any air and moisture. A specified amount of a hydrocarbon solvent, such as n-heptane, is introduced into the reactor, followed by the addition of the cocatalyst, typically triethylaluminum (TEAL). The external donor (e.g., DCDMS) is then added, and the mixture is stirred. The Ziegler-Natta procatalyst (e.g., a MgCl₂-supported TiCl₄ catalyst) is introduced to initiate the polymerization. Propylene monomer is then fed into the reactor to maintain a constant pressure. The polymerization is carried out at a specific temperature (e.g., 70°C) for a set duration (e.g., 2 hours). The reaction is terminated by venting the unreacted monomer and adding an alcohol, such as isopropanol. The resulting polymer is then filtered, washed, and dried.
Polymer Characterization
-
Isotacticity: The isotactic index (I.I.) is determined by the weight percentage of the polymer fraction that is insoluble in boiling heptane or xylene. A more precise measurement of isotacticity, the pentad fraction (%mmmm), is obtained using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Molecular Weight and Molecular Weight Distribution: These are determined by Gel Permeation Chromatography (GPC) at high temperatures (e.g., 150°C) using 1,2,4-trichlorobenzene as the solvent.
-
Thermal Properties: The melting temperature (Tm) and crystallinity are determined using Differential Scanning Calorimetry (DSC).
Logical Relationships and Signaling Pathways
The interaction between the components of the Ziegler-Natta catalyst system and their influence on the final polymer properties can be visualized as a logical workflow.
Figure 1: Logical workflow of the Ziegler-Natta catalyst system.
The steric hindrance provided by the bulky cyclopentyl groups of DCDMS plays a critical role in controlling the stereochemistry of propylene insertion.
Figure 2: Steric hindrance by DCDMS at the active site.
Conclusion
The experimental evidence strongly supports the superior performance of dicyclopentyldimethoxysilane (DCDMS) as an external donor for enhancing the isotacticity of polypropylene in Ziegler-Natta catalyzed polymerization. Its ability to effectively control the stereochemistry of the polymerization process leads to polymers with high crystallinity, stiffness, and melting points, which are critical for a wide range of applications. While other donors, such as aminosilanes, show promise and may offer advantages in specific contexts like hydrogen response, DCDMS remains a benchmark for achieving high isotacticity with good catalyst activity. The selection of the optimal external donor will ultimately depend on the desired balance of properties for the target polypropylene grade and the specific catalyst system employed.
References
Unraveling the Byproducts of Dicyclopentyldichlorosilane Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. Dicyclopentyldichlorosilane, a key intermediate in the synthesis of specialized organosiloxanes and silane coupling agents, is no exception. The route of synthesis significantly impacts the byproduct profile, which in turn can affect the efficacy and safety of the final products. This guide provides a comparative analysis of the byproducts generated from the primary synthesis methods of this compound, supported by experimental data and detailed analytical protocols.
Executive Summary
The two predominant methods for synthesizing this compound are the Grignard reaction and hydrosilylation. While both can yield the desired product, they generate distinct byproduct profiles that necessitate different purification strategies. The Grignard synthesis is prone to forming cyclopentyl-cyclopentyl homocoupling products and incompletely substituted silanes. Hydrosilylation, on the other hand, can lead to the formation of isomers and oligomeric species, with the specific byproducts being highly dependent on the catalyst and reaction conditions. This guide will delve into the specifics of each method, providing a clear comparison to aid in the selection of the most appropriate synthesis strategy for your research needs.
Comparison of Synthesis Methods and Byproduct Formation
The choice between Grignard synthesis and hydrosilylation for the production of this compound involves a trade-off between reagent availability, reaction conditions, and the resulting impurity profile.
| Synthesis Method | Primary Byproducts | Secondary Byproducts | Control Measures |
| Grignard Reaction | Bicyclopentyl | Monocyclopentyltrichlorosilane, Tricyclopentylmonochlorosilane | Slow addition of Grignard reagent, low reaction temperature, precise stoichiometry. |
| Hydrosilylation | Isomers of this compound (e.g., iso-dicyclopentyldichlorosilane) | Oligomeric siloxanes, unreacted starting materials | Choice of catalyst, control of temperature and pressure, use of catalyst inhibitors. |
Grignard Synthesis: A Classic Route with Predictable Byproducts
The Grignard reaction is a well-established method for forming carbon-silicon bonds. In the context of this compound synthesis, cyclopentylmagnesium halide (a Grignard reagent) is reacted with a silicon source, typically silicon tetrachloride (SiCl4) or trichlorosilane (HSiCl3).
A significant side product in this synthesis is the formation of bicyclopentyl through a homocoupling reaction of the Grignard reagent.[1] This reaction is favored at higher temperatures and with concentrated Grignard solutions. Other potential byproducts include incompletely reacted organosilicon compounds such as monocyclopentyltrichlorosilane and over-reacted products like tricyclopentylmonochlorosilane.[1]
Grignard synthesis pathway for this compound and its major byproducts.
Hydrosilylation: A More Modern Approach with Catalytic Challenges
Hydrosilylation offers an alternative route that involves the addition of a silicon-hydride bond across a carbon-carbon double bond. For this compound, this typically involves the reaction of cyclopentene with dichlorosilane (H2SiCl2) in the presence of a platinum-based catalyst, such as Speier's catalyst (hexachloroplatinic acid) or Karstedt's catalyst.[2]
While this method can be highly efficient, it is not without its challenges. Side reactions can occur, and the reaction of dichlorosilane with functionalized 1-alkenes can be hindered by these side reactions.[2] The choice of catalyst is critical to control the reaction rate and selectivity, and to minimize the formation of byproducts.[3] One common issue is the formation of isomers of the desired product.
Experimental workflow for hydrosilylation synthesis and purification.
Experimental Protocols
General Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
A robust method for the qualitative and quantitative analysis of chlorosilanes and their byproducts is gas chromatography coupled with mass spectrometry (GC-MS).[4][5]
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is suitable for separating chlorosilanes.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injection: A split/splitless injector is used. Due to the reactivity of chlorosilanes with moisture, all samples must be handled under anhydrous conditions.
-
Oven Program: A temperature gradient is typically employed to separate compounds with a range of boiling points. For example, an initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, held for 5 minutes.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data is acquired in full scan mode to identify unknown byproducts, and in selected ion monitoring (SIM) mode for quantification of known components.
Synthesis Protocol: Grignard Method (Illustrative)
-
Preparation: All glassware must be rigorously dried in an oven and assembled under a dry nitrogen or argon atmosphere. Anhydrous diethyl ether is used as the solvent.
-
Grignard Reagent Formation: Magnesium turnings are placed in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet. A solution of cyclopentyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of cyclopentylmagnesium bromide.
-
Reaction with Silicon Tetrachloride: The Grignard reagent solution is cooled in an ice bath. A solution of silicon tetrachloride in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction is highly exothermic and the addition rate should be carefully controlled.
-
Work-up: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The mixture is then filtered to remove magnesium salts.
-
Purification: The solvent is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure to separate this compound from lower and higher boiling point byproducts.
Conclusion
The synthesis of this compound presents a choice between the well-understood, but potentially lower-yielding Grignard reaction and the more modern, but catalytically sensitive hydrosilylation. The Grignard route's primary byproducts are predictable homocoupling products and incompletely substituted silanes. In contrast, hydrosilylation can lead to isomeric and oligomeric impurities that are highly dependent on the specific catalyst and reaction conditions employed. A thorough understanding of these byproduct profiles, coupled with robust analytical techniques like GC-MS, is essential for researchers to select the optimal synthesis strategy and ensure the purity of the final product for their downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. ris.utwente.nl [ris.utwente.nl]
- 3. EP0602922B1 - Method for producing dicycloalkylsubstituted silanes - Google Patents [patents.google.com]
- 4. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
The Pivotal Role of Dicyclopentyldichlorosilane in Ziegler-Natta Catalysis: A Comparative Performance Analysis
For researchers and professionals in polymer science and drug development, the quest for precise control over catalytic processes is paramount. In the realm of propylene polymerization, Ziegler-Natta catalysts are indispensable, and their performance is intricately linked to the co-catalysts and external electron donors employed. Among these, dicyclopentyldichlorosilane stands out as a critical precursor to dicyclopentyldimethoxysilane (D-donor), a highly effective external donor. This guide provides an in-depth comparison of the performance of Ziegler-Natta catalysts utilizing a this compound-derived donor against other common alternatives, supported by experimental data and detailed protocols.
This compound's significance lies in its transformation into dicyclopentyldimethoxysilane, which acts as an external electron donor in conjunction with Ziegler-Natta catalysts.[1] The structure of this donor, particularly the bulky cyclopentyl groups, plays a crucial role in enhancing the stereoselectivity of the catalyst, leading to polypropylene with high isotacticity.[2][3] The primary function of external donors is to improve the isospecificity of the catalytic system.[2] This comparative guide will delve into the quantitative impact of using a this compound-derived donor on catalyst activity, polymer properties, and hydrogen response, juxtaposed with other widely used silane-based donors.
Comparative Catalyst Performance Data
The selection of an external donor significantly influences the Ziegler-Natta catalyst's activity, the stereoregularity of the resulting polypropylene, and the polymer's molecular weight. The following table summarizes the performance of catalysts with dicyclopentyldimethoxysilane (Donor-D) compared to other common external donors.
| External Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Xylene Solubles (wt%) | Melt Flow Rate (g/10 min) | Molecular Weight (Mw/Mn) | Reference |
| Dicyclopentyldimethoxysilane (Donor-D) | 35.8 | 98.1 | 1.9 | 4.5 | 4.8 | [2] |
| Cyclohexyl(methyl)dimethoxysilane (Donor-C) | 28.5 | 97.5 | 2.5 | 3.8 | 4.5 | [2] |
| Dipiperidyldimethoxysilane (Donor-Py) | 32.1 | 98.5 | 1.5 | 5.2 | 5.1 | [2] |
| Diisopropyldimethoxysilane (P-donor) | - | Lower than D-donor | - | - | Lower PDI than D-donor | [4] |
| Diethylamino triethoxy silane (U-donor) | Lower than D-donor | Higher than C-donor | - | Higher than D-donor | 5.9 | [5] |
| bis(ethylamino) di-cyclopentyl silane (T01 donor) | - | Lower than U-donor | - | Very high H2 response | - | [5] |
Experimental Protocols
Synthesis of Dicyclopentyldimethoxysilane from this compound
This two-step process involves the synthesis of the dichlorosilane intermediate followed by methoxylation.
Step 1: Synthesis of this compound
-
Reaction Setup: A dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with magnesium turnings and dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Grignard Reagent Formation: Cyclopentyl chloride is added dropwise to the magnesium suspension to initiate the formation of the Grignard reagent, cyclopentyl magnesium chloride. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature.
-
Reaction with Silicon Tetrachloride: In a separate flask, silicon tetrachloride (SiCl₄) is dissolved in dry THF and cooled. The prepared Grignard reagent is then added dropwise to the SiCl₄ solution. An excess of SiCl₄ is used to favor the formation of the desired this compound.
-
Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The mixture is then filtered to remove magnesium chloride salts. The solvent is removed from the filtrate under reduced pressure, and the crude this compound is purified by fractional distillation.
Step 2: Methoxylation to Dicyclopentyldimethoxysilane
-
Reaction Setup: The purified this compound is dissolved in a dry, inert solvent like toluene in a flask equipped with a stirrer and a dropping funnel.
-
Methanolysis: A stoichiometric amount of dry methanol is added dropwise to the solution. The reaction is typically carried out at a controlled temperature. Hydrogen chloride gas is evolved during the reaction and can be neutralized by passing it through a basic solution.
-
Purification: After the reaction is complete, the mixture is filtered to remove any solid byproducts. The solvent and any unreacted methanol are removed by distillation. The final product, dicyclopentyldimethoxysilane, is obtained by fractional distillation under reduced pressure.[6][7]
Propylene Polymerization using a Ziegler-Natta Catalyst with Dicyclopentyldimethoxysilane as an External Donor
-
Catalyst Preparation: A commercial MgCl₂-supported Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂) is used.[2]
-
Polymerization Reactor Setup: A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.
-
Charging of Components: The reactor is charged with a specified amount of a dry, inert solvent (e.g., n-heptane), followed by the cocatalyst, typically triethylaluminum (TEA). The external donor, dicyclopentyldimethoxysilane, is then introduced, followed by the Ziegler-Natta catalyst suspension.
-
Pre-polymerization: A small amount of liquid propylene is introduced into the reactor, and a pre-polymerization step is carried out at a lower temperature (e.g., 20°C) for a short period (e.g., 5 minutes).[5]
-
Polymerization: The reactor temperature is then raised to the desired polymerization temperature (e.g., 70°C). Liquid propylene and, if required for molecular weight control, hydrogen are fed into the reactor to maintain a constant pressure. The polymerization is carried out for a specified duration (e.g., 1 hour).[5]
-
Termination and Product Recovery: The polymerization is terminated by venting the unreacted propylene and cooling the reactor. The polypropylene powder is then collected, washed with a suitable solvent (e.g., ethanol) to remove catalyst residues, and dried under vacuum.
Structure-Performance Relationship and Signaling Pathways
The performance of an external donor in Ziegler-Natta catalysis is intrinsically linked to its molecular structure. The bulkiness of the alkyl or aryl groups attached to the silicon atom is a critical factor.
Caption: Relationship between this compound structure and catalyst performance.
The bulky cyclopentyl groups in dicyclopentyldimethoxysilane provide significant steric hindrance around the active sites of the Ziegler-Natta catalyst. This steric crowding favors the insertion of propylene monomers in a specific orientation, leading to a higher degree of isotacticity in the resulting polymer chain. The methoxy groups, on the other hand, modulate the electronic properties of the catalyst's active sites, influencing both the catalyst's activity and its response to hydrogen as a chain transfer agent.
Conclusion
This compound, as a precursor to the highly effective external donor dicyclopentyldimethoxysilane, plays a pivotal role in fine-tuning the performance of Ziegler-Natta catalysts for propylene polymerization. The experimental data clearly demonstrates that the use of a this compound-derived donor leads to a favorable combination of high catalyst activity and excellent stereoselectivity, resulting in polypropylene with a high isotacticity index. The unique steric and electronic properties conferred by the dicyclopentyl and dimethoxy moieties, respectively, are key to its superior performance compared to several other external donors. For researchers and professionals aiming to produce polypropylene with specific properties, a thorough understanding of the structure-performance relationship of external donors like the one derived from this compound is essential for catalyst system design and optimization.
References
literature review of Dicyclopentyldichlorosilane applications in catalysis
For Researchers, Scientists, and Drug Development Professionals
Dicyclopentyldichlorosilane and its derivatives, primarily dicyclopentyldimethoxysilane (often referred to as "D-donor"), have carved out a significant niche in the field of catalysis, particularly as highly effective external electron donors in Ziegler-Natta catalyst systems for propylene polymerization. Their bulky cyclopentyl groups play a crucial role in enhancing the stereoselectivity of the catalyst, leading to polypropylene with desirable properties such as high isotacticity, crystallinity, and melting point. This guide provides a comparative analysis of this compound-derived catalysts against other common external donors, supported by experimental data and detailed methodologies.
Performance in Ziegler-Natta Propylene Polymerization
The primary application of this compound derivatives is as external donors in MgCl₂-supported Ziegler-Natta catalysts. In this role, they are introduced during the polymerization stage along with a co-catalyst, typically an aluminum alkyl. The external donor is critical for deactivating non-stereospecific active sites on the catalyst surface, thereby promoting the formation of highly isotactic polypropylene.[1]
Comparative Performance Data
The performance of dicyclopentyldimethoxysilane (D-donor) is often benchmarked against other commercially significant alkoxysilane external donors, such as cyclohexyl(methyl)dimethoxysilane (C-donor), and emerging donor classes like aminosilanes.
| External Donor | Catalyst Activity (kg PP/g Cat·h) | Isotacticity Index (%) | Melting Temperature (°C) | Molecular Weight (Mw/10^4 g/mol ) | Reference |
| Dicyclopentyldimethoxysilane (D-donor) | 35.7 - 45.2 | 95.6 - 98.5 | ~164 | 34.4 - 71.6 | [1] |
| Cyclohexyl(methyl)dimethoxysilane (C-donor) | 38.4 - 52.1 | 94.2 - 97.8 | Lower than D-donor | 32.7 - 65.8 | [1] |
| Dipiperidyldimethoxysilane (Donor-Py) | 29.8 - 41.5 | 96.0 - 98.7 | ~164 | 41.6 - 82.3 | [1] |
| Diisopropyldimethoxysilane (P-donor) | Varies | Lower than D-donor | Varies | Varies | [2] |
| Diethylamino triethoxy silane (U-donor) | Lower than C-donor | High | Varies | Varies | [3] |
Key Observations:
-
Stereoselectivity: Dicyclopentyldimethoxysilane (D-donor) consistently produces polypropylene with a very high isotacticity index and a high melting temperature, often comparable or superior to other donors like the C-donor.[1] The bulky cyclopentyl groups are believed to effectively block the coordination of propylene in an orientation that would lead to non-isotactic insertion.
-
Catalyst Activity: The catalytic activity when using the D-donor is generally high, although in some studies, it is slightly lower than that observed with the C-donor.[1]
-
Hydrogen Response: The D-donor exhibits a good response to hydrogen, which is used as a chain transfer agent to control the molecular weight of the polymer. However, some aminosilane donors, like the U-donor, have been reported to show an even higher hydrogen response, allowing for the production of high melt flow rate polypropylene with lower hydrogen concentrations.[3]
-
Polymer Molecular Weight: The molecular weight of the polypropylene produced with the D-donor is typically high, contributing to the material's good mechanical properties.[1]
Experimental Protocols
Synthesis of this compound
A common industrial synthesis route for this compound involves the hydrosilylation of cyclopentene with dichlorosilane in the presence of a platinum catalyst.
Reaction: 2 C₅H₈ + H₂SiCl₂ → (C₅H₉)₂SiCl₂
General Procedure:
-
A high-pressure reactor is charged with cyclopentene and a platinum-based catalyst (e.g., supported on silica gel).
-
Dichlorosilane is then introduced into the reactor.
-
The reaction is carried out at elevated temperatures (100-140 °C) and pressures (around 1.2 MPa).
-
After the reaction is complete, the product, this compound, is isolated and purified by distillation.
Note: This is a generalized procedure based on patent literature. Specific catalyst concentrations, reaction times, and purification methods may vary.
Propylene Polymerization with a Ziegler-Natta Catalyst and Dicyclopentyldimethoxysilane as an External Donor
The following is a representative protocol for the slurry polymerization of propylene.
Materials:
-
Ziegler-Natta catalyst (e.g., TiCl₄/internal donor/MgCl₂)
-
Triethylaluminum (TEAL) as co-catalyst
-
Dicyclopentyldimethoxysilane (D-donor) as external donor
-
n-Heptane (polymerization solvent)
-
Propylene monomer
-
Hydrogen (for molecular weight control)
Procedure:
-
A stainless steel reactor is thoroughly purged with nitrogen and charged with n-heptane.
-
The desired amounts of TEAL, D-donor, and the Ziegler-Natta catalyst are added to the reactor in that order.
-
The reactor is then pressurized with propylene and, if required, hydrogen to the desired partial pressures.
-
The polymerization is carried out at a constant temperature (e.g., 70 °C) for a specified duration (e.g., 1-2 hours) with continuous stirring.
-
After the polymerization, the reactor is vented, and the polymer slurry is collected.
-
The polypropylene is then washed (e.g., with ethanol) to remove catalyst residues and dried to a constant weight.
Mechanistic Insights and Visualizations
The role of the external donor is to enhance the stereoselectivity of the Ziegler-Natta catalyst. The bulky ligands of the external donor are thought to interact with the catalyst's active sites, sterically hindering the approach of the propylene monomer in an orientation that would lead to atactic or syndiotactic polymer chains. This forces the monomer to insert in a specific orientation, resulting in a highly isotactic polymer.
Caption: Overview of the Ziegler-Natta catalyst system for propylene polymerization.
The following diagram illustrates the proposed mechanism of stereocontrol by the external donor.
Caption: Proposed mechanism of stereocontrol by dicyclopentyldimethoxysilane.
Applications Beyond Polymerization
While the use of this compound and its derivatives is overwhelmingly documented in the context of Ziegler-Natta catalysis, the broader application of organosilanes in other catalytic fields, such as asymmetric synthesis, is an active area of research. However, to date, specific applications of this compound in asymmetric catalysis are not well-reported in the literature. The bulky and chiral nature of the cyclopentyl groups could theoretically be exploited in the design of chiral ligands or catalysts for other transformations, but this remains a largely unexplored area.
Conclusion
This compound, primarily through its dimethoxy derivative, is a highly effective external electron donor in Ziegler-Natta catalysis for the production of isotactic polypropylene. It offers an excellent balance of high stereoselectivity, good catalyst activity, and favorable polymer properties. While other external donors, such as certain aminosilanes, may offer advantages in specific areas like hydrogen response, the D-donor remains a crucial component in the industrial production of high-quality polypropylene. The potential for this compound in other areas of catalysis, particularly asymmetric synthesis, is an intriguing but currently underexplored field that warrants future investigation.
References
Safety Operating Guide
Proper Disposal of Dicyclopentyldichlorosilane: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Disposal Information
Dicyclopentyldichlorosilane is a corrosive and water-reactive chemical that requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and environmental protection. This guide provides a step-by-step protocol for the safe neutralization and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate risks associated with this hazardous material.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with its hazards. The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
H314: Causes severe skin burns and eye damage. [1]
-
H411: Toxic to aquatic life with long lasting effects. [1]
The signal word for this chemical is "Danger" .[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Chemical splash goggles and a face shield.
-
A lab coat or chemical-resistant apron.
-
Closed-toe shoes.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is essential for understanding its physical properties and for performing accurate calculations during the disposal process.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈Cl₂Si | [2] |
| Molecular Weight | 237.24 g/mol | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 105-107 °C at 10 mmHg | [2] |
| Density | 1.110 g/mL | [2] |
| Flash Point | 84 °C (183 °F) | [2] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [2] |
Detailed Experimental Protocol for Neutralization and Disposal
The primary hazard of this compound is its violent reaction with water, which produces corrosive hydrochloric acid (HCl) and dicyclopentylsiloxane polymers. The following procedure details a controlled method for its neutralization.
Materials:
-
This compound waste
-
A large beaker or flask (at least 10 times the volume of the silane waste)
-
A stir plate and magnetic stir bar
-
Ice bath
-
Dropping funnel
-
5% Sodium bicarbonate (NaHCO₃) solution or other suitable alkali (e.g., sodium hydroxide, calcium hydroxide)
-
pH indicator paper or a pH meter
-
Appropriate container for hazardous waste collection
Procedure:
-
Preparation:
-
Place the large beaker or flask in an ice bath on a magnetic stir plate.
-
Add a magnetic stir bar to the beaker.
-
Pour a volume of cold 5% sodium bicarbonate solution into the beaker that is sufficient to neutralize the expected amount of HCl produced. A significant excess is recommended. For every 1 mole of this compound, at least 2 moles of sodium bicarbonate are required for neutralization.
-
Begin stirring the sodium bicarbonate solution.
-
-
Controlled Addition of this compound:
-
Carefully transfer the this compound waste to a dropping funnel.
-
Slowly add the this compound dropwise from the funnel into the stirring sodium bicarbonate solution. The rate of addition should be slow enough to control the exothermic reaction and prevent excessive foaming or splashing. The reaction produces carbon dioxide gas when using sodium bicarbonate.[3]
-
-
Neutralization and Monitoring:
-
Continue stirring the mixture vigorously throughout the addition process and for at least one hour after the addition is complete to ensure full hydrolysis and neutralization.
-
Monitor the pH of the aqueous solution using pH paper or a pH meter. The target pH is between 6 and 8. If the solution is still acidic, slowly add more sodium bicarbonate solution until the neutral pH range is achieved.
-
-
Separation of Waste Products:
-
Once the reaction is complete and the solution is neutral, two main waste products will be present: a solid polysiloxane precipitate and a neutral aqueous salt solution (sodium chloride if sodium bicarbonate was used).
-
Allow the solid to settle, and then separate the solid from the liquid by decantation or filtration.
-
-
Disposal of Waste Products:
-
Solid Waste: The polysiloxane solid should be collected in a clearly labeled, sealed container for hazardous waste.[1] This solid waste must be disposed of as hazardous waste according to institutional and local regulations.
-
Liquid Waste: The neutral aqueous solution may be suitable for drain disposal with copious amounts of water, provided it does not contain other regulated substances and local regulations permit this. Always check with your institution's environmental health and safety (EHS) office before disposing of any chemical waste down the drain.
-
Contaminated Materials: All contaminated materials, including PPE, glassware, and spill cleanup materials, must be disposed of as hazardous waste.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance
This compound is considered a reactive hazardous waste due to its property of reacting violently with water.[4] As such, its disposal is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6][7] Generators of this waste are responsible for ensuring it is managed and disposed of in accordance with all federal, state, and local regulations.[7] This typically involves collection by a licensed hazardous waste disposal company. Always consult your institution's EHS department for specific guidance on hazardous waste management and disposal.
References
- 1. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. This compound | 139147-73-2 [amp.chemicalbook.com]
- 3. Gas production after reaction of sodium bicarbonate and hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. EcoOnline Help Center [help.ecoonline.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
Personal protective equipment for handling Dicyclopentyldichlorosilane
This guide provides immediate, essential safety and logistical information for handling Dicyclopentyldichlorosilane in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel.
Hazard Summary
This compound is a corrosive and water-reactive substance that requires careful handling. It can cause severe skin burns and eye damage.[1][2] Upon contact with moisture, it can release hydrogen chloride gas, which is toxic and corrosive to the respiratory tract.[3][4][5] The substance is also flammable.[6]
Physicochemical and Hazard Data
| Property | Value | Source |
| Signal Word | Danger | [1][2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H411: Toxic to aquatic life with long lasting effects. | [1][2] |
| Flash Point | 84°C (183°F) | [2] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure complete protection from the hazards associated with this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[3][6] Consider double gloving with an inner nitrile glove and an outer heavy-duty glove (e.g., butyl rubber or Viton). | Provides protection against skin contact and chemical burns. Double gloving offers enhanced protection. |
| Eye and Face Protection | Chemical splash goggles and a face shield are mandatory.[1][3][6] Contact lenses should not be worn.[3][6] | Protects against splashes and corrosive vapors that can cause severe eye damage. |
| Skin and Body Protection | A chemical-resistant suit or apron over a flame-retardant lab coat.[1][6][7] Wear suitable protective clothing.[3][6] | Protects against skin contact and chemical burns. Flame-retardant properties are crucial due to the flammability of the substance. |
| Respiratory Protection | A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended where inhalation exposure may occur.[3][5] All work should be conducted in a certified chemical fume hood.[7] | Protects against inhalation of corrosive and toxic vapors. |
| Foot Protection | Chemical-resistant, steel-toed boots. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[7]
Pre-Operational Checks:
-
Fume Hood Verification: Ensure the chemical fume hood is operational and certified.
-
PPE Inspection: Inspect all PPE for damage or contamination before use.
-
Emergency Equipment: Confirm that an emergency eye wash station and safety shower are immediately accessible.[3][6]
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., dry sand, special absorbents for chlorosilanes) is readily available. Do not use water or materials that react with the substance.
Handling Procedure:
-
Grounding: Ground and bond the container and receiving equipment to prevent static discharge.[5][6]
-
Inert Atmosphere: Handle the material under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[3][5]
-
Dispensing: Open and handle the container with care.[1] When transferring, do so slowly to minimize splashing.
-
Container Sealing: Keep the container tightly closed when not in use.[1]
Post-Operational Cleanup:
-
Decontamination: Decontaminate any surfaces that may have come into contact with this compound using a suitable non-reactive solvent, followed by a thorough cleaning.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water after handling.[1][6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Container Compatibility: Ensure the waste container is compatible with chlorosilanes and is kept dry.
-
Disposal Protocol: Dispose of the waste in accordance with local, state, and federal regulations.[5] This should be handled by a licensed waste disposal facility.[5]
-
Empty Containers: Handle empty containers with care as they may contain residual flammable vapors.[8]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
